Product packaging for Aie-ER(Cat. No.:)

Aie-ER

Cat. No.: B12378087
M. Wt: 652.8 g/mol
InChI Key: ULLJKJYJHOVDJZ-CDSHQWRTSA-N
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Description

Aie-ER is a useful research compound. Its molecular formula is C40H36N4O3S and its molecular weight is 652.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36N4O3S B12378087 Aie-ER

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H36N4O3S

Molecular Weight

652.8 g/mol

IUPAC Name

1-[4-[4-[(Z)-1-cyano-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]sulfonyl-3-cyclohexylurea

InChI

InChI=1S/C40H36N4O3S/c41-29-34(28-30-16-24-38(25-17-30)44(36-12-6-2-7-13-36)37-14-8-3-9-15-37)33-20-18-31(19-21-33)32-22-26-39(27-23-32)48(46,47)43-40(45)42-35-10-4-1-5-11-35/h2-3,6-9,12-28,35H,1,4-5,10-11H2,(H2,42,43,45)/b34-28+

InChI Key

ULLJKJYJHOVDJZ-CDSHQWRTSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)/C(=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)/C#N

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C#N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Aie-ER Probes: Mechanism of Action and Applications in Endoplasmic Reticulum Stress Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Aggregation-Induced Emission (AIE) probes targeting the Endoplasmic Reticulum (Aie-ER probes). It details their core mechanism of action, experimental protocols for their use, and their application in elucidating the complex signaling pathways associated with Endoplasmic Reticulum (ER) stress.

Core Principles of Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive in an aggregated state. This is in stark contrast to conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ). The underlying mechanism of AIE is the Restriction of Intramolecular Motion (RIM) .

In solution, AIE-active molecules (AIEgens) have flexible components, such as phenyl rings, that can undergo low-frequency rotational and vibrational motions. These motions provide non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. However, upon aggregation, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to a significant enhancement in fluorescence intensity.

This compound Probes: Design and ER-Targeting Strategies

This compound probes are specifically designed AIEgens that selectively accumulate in the endoplasmic reticulum. Their design typically incorporates three key components:

  • An AIE Core: This is the fluorophore that exhibits the AIE phenomenon. Common AIE cores include tetraphenylethylene (TPE), silole, and distyrylanthracene derivatives.

  • An ER-Targeting Moiety: This is a chemical group that directs the probe to the ER. Common strategies for ER targeting include the use of:

    • Sulfonamides: These groups can interact with proteins on the ER membrane, such as the ATP-sensitive potassium (KATP) channels.

    • Guanidinium groups: These positively charged moieties can facilitate membrane translocation and accumulation in the ER.

    • Hydrophobic alkyl chains: These can promote insertion into the lipid bilayer of the ER membrane.

  • A Linker: This connects the AIE core to the ER-targeting moiety.

The amphiphilic nature of many this compound probes, with both hydrophobic and hydrophilic components, is crucial for their ability to cross the cell membrane and then specifically accumulate within the lipophilic environment of the ER.

Mechanism of Action in ER Stress Detection

The endoplasmic reticulum is the primary site for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a state known as ER stress. This triggers a complex signaling network called the Unfolded Protein Response (UPR) .

This compound probes are powerful tools for studying ER stress. Their mechanism of action in this context is twofold:

  • Viscosity Sensing: The ER lumen becomes more viscous during ER stress due to the increased concentration of unfolded proteins. The fluorescence of some this compound probes is sensitive to changes in microviscosity. The restricted intramolecular motion in a more viscous environment enhances their fluorescence, providing a readout of the physical state of the ER.

  • Sensing of ER Stress-Associated Molecules: Some this compound probes are designed to react with specific molecules that are upregulated during ER stress, such as reactive oxygen species (ROS) or specific enzymes. This reaction can trigger a change in the probe's fluorescence, allowing for the detection of specific biochemical events associated with ER stress.

Quantitative Data of Representative this compound Probes

The photophysical properties of this compound probes are critical for their application in fluorescence imaging. The following table summarizes key data for some representative this compound probes.

Probe NameAIE CoreER-Targeting MoietyExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ) in aggregated state
TPE-ERH TetraphenylethyleneSulfonamide4056102050.35
QM-SO3-ER Quinoline-malononitrileSulfonamide488650162Not Reported
DHQM Quinoline DerivativeNot Specified405580175Not Reported
This compound (Oxazole-based) OxazoleNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported
TPE-PR-FFKDEL TetraphenylethyleneKDEL peptide430620190Not Reported

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound Probes

This protocol provides a general guideline for staining and imaging live cells with this compound probes. Optimization may be required for specific cell lines and probes.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto a live-cell imaging dish or chambered coverglass at a suitable density to achieve 60-70% confluency on the day of imaging.

  • Probe Preparation: Prepare a working solution of the this compound probe in cell culture medium. The final concentration typically ranges from 1 to 10 µM. It is recommended to first determine the optimal concentration by titration.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use the appropriate excitation and emission filters for the specific this compound probe.

Protocol for Inducing and Monitoring ER Stress

This protocol describes how to induce ER stress in cultured cells and monitor the response using an this compound probe.

Materials:

  • ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin, or Dithiothreitol (DTT))

  • This compound probe

  • Cultured cells

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Staining: Follow steps 1-4 of the General Protocol for Live-Cell Imaging with this compound Probes.

  • Induction of ER Stress: After staining and washing, replace the medium with fresh culture medium containing the ER stress-inducing agent at a pre-determined optimal concentration (e.g., 1-5 µg/mL Tunicamycin, 1-2 µM Thapsigargin, or 1-2 mM DTT).

  • Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals (e.g., every 5-15 minutes) for a desired duration (e.g., 2-24 hours) to monitor the dynamic changes in this compound probe fluorescence in response to ER stress.

  • Data Analysis: Quantify the fluorescence intensity changes over time in the ER of the cells to determine the kinetics of the ER stress response.

Visualization of Signaling Pathways

The Unfolded Protein Response (UPR) is the primary signaling network activated by ER stress. It consists of three main branches, each initiated by a specific ER-resident transmembrane sensor: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). This compound probes can be used to monitor the global state of ER stress that activates these pathways.

The IRE1 Signaling Pathway

The IRE1 pathway is the most conserved branch of the UPR. Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

IRE1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1_active IRE1 (dimer) (active RNase) ER_Stress->IRE1_active dissociates BiP IRE1_inactive IRE1 (monomer) IRE1_inactive->IRE1_active dimerization & autophosphorylation IRE1_active->IRE1_inactive dephosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices BiP BiP BiP->IRE1_inactive binds & inhibits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription Gene_Expression Increased Gene Expression UPR_Genes->Gene_Expression PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_active PERK (dimer) (active kinase) ER_Stress->PERK_active dissociates BiP PERK_inactive PERK (monomer) PERK_inactive->PERK_active dimerization & autophosphorylation PERK_active->PERK_inactive dephosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates BiP BiP BiP->PERK_inactive binds & inhibits eIF2a_P p-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation inhibits ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA promotes translation ATF4_protein ATF4 Protein (Transcription Factor) ATF4_mRNA->ATF4_protein Stress_Genes Stress Response Genes (Amino Acid Synthesis, Antioxidants) ATF4_protein->Stress_Genes activates transcription Apoptosis_Genes Pro-apoptotic Genes (CHOP) ATF4_protein->Apoptosis_Genes activates transcription (prolonged stress) Gene_Expression Altered Gene Expression Stress_Genes->Gene_Expression Apoptosis_Genes->Gene_Expression ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_full ATF6 (full-length) ER_Stress->ATF6_full dissociates BiP S1P_S2P S1P & S2P Proteases ATF6_full->S1P_S2P translocation BiP BiP BiP->ATF6_full binds & retains in ER ATF6_cleaved Cleaved ATF6 (cytosolic domain) UPR_Genes UPR Target Genes (Chaperones, XBP1) ATF6_cleaved->UPR_Genes activates transcription S1P_S2P->ATF6_cleaved cleavage Gene_Expression Increased Gene Expression UPR_Genes->Gene_Expression

A Technical Guide to the Synthesis and Characterization of Novel AIE-ER Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel aggregation-induced emission (AIE) fluorescent probes specifically designed for targeting the endoplasmic reticulum (ER). The unique properties of AIE luminogens (AIEgens)—namely, their fluorescence in an aggregated state and non-emissiveness when molecularly dissolved—make them exceptional tools for high-contrast imaging of cellular organelles. This guide details the synthetic strategies, characterization methodologies, and experimental protocols for utilizing these advanced probes in biological research and drug development.

Introduction to AIE-ER Probes

The endoplasmic reticulum is a critical organelle involved in protein synthesis, folding, and transport, as well as lipid metabolism. Its dysfunction is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Fluorescent probes that can specifically and effectively visualize the ER are therefore invaluable for studying its morphology, dynamics, and role in pathological processes.

This compound probes offer significant advantages over traditional fluorescent dyes, which often suffer from aggregation-caused quenching (ACQ), leading to reduced signal in the crowded cellular environment. In contrast, AIE probes become highly emissive upon aggregation or binding to their target, providing a high signal-to-noise ratio and excellent photostability for long-term imaging.[1][2]

Synthesis Strategies for Novel this compound Probes

The design of effective this compound probes involves the integration of an AIE-active core with an ER-targeting moiety. Two prominent classes of this compound probes are those based on tetraphenylethylene (TPE) and sulfonamide derivatives.

Tetraphenylethylene (TPE)-Based Probes

TPE is a quintessential AIEgen known for its simple synthesis, facile functionalization, and high quantum yield in the aggregated state.[1][3] The synthesis of TPE-based ER probes typically involves a McMurry coupling reaction to form the TPE core, followed by functionalization with an ER-targeting group.[1]

General Synthesis Workflow for TPE-Based this compound Probes:

cluster_synthesis TPE Core Synthesis cluster_functionalization Functionalization and Targeting Benzophenone_Derivative Benzophenone Derivative McMurry_Coupling McMurry Coupling (e.g., TiCl4, Zn) Benzophenone_Derivative->McMurry_Coupling TPE_Core Tetraphenylethylene (TPE) Core McMurry_Coupling->TPE_Core TPE_Core_Functionalized Functionalized TPE Core (e.g., with boronic acid or halide) TPE_Core->TPE_Core_Functionalized Suzuki_Coupling Suzuki or other Cross-Coupling Reaction TPE_Core_Functionalized->Suzuki_Coupling Final_AIE_ER_Probe Final this compound Probe Suzuki_Coupling->Final_AIE_ER_Probe ER_Targeting_Moiety ER-Targeting Moiety (e.g., Sulfonamide, Glibenclamide analogue) ER_Targeting_Moiety->Suzuki_Coupling

Caption: General synthesis workflow for TPE-based this compound probes.

Sulfonamide-Based Probes

Sulfonamide derivatives are known to target the ER by binding to ATP-sensitive potassium (KATP) channels, which are abundant on the ER membrane. This specific interaction provides excellent ER localization. When a sulfonamide moiety is conjugated to a fluorophore with AIE characteristics, it creates a highly specific and sensitive ER probe.

General Synthesis Workflow for Sulfonamide-Based this compound Probes:

cluster_synthesis Probe Synthesis AIEgen_Precursor AIEgen Precursor with Reactive Group (e.g., amine, halide) Coupling_Reaction Coupling Reaction (e.g., Nucleophilic substitution, Amide coupling) AIEgen_Precursor->Coupling_Reaction Sulfonamide_Moiety Sulfonamide-containing Moiety with a complementary reactive group Sulfonamide_Moiety->Coupling_Reaction Crude_Probe Crude this compound Probe Coupling_Reaction->Crude_Probe Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Probe->Purification Final_Probe Final Sulfonamide-Based This compound Probe Purification->Final_Probe

Caption: General synthesis workflow for sulfonamide-based this compound probes.

Characterization of Novel this compound Probes

Thorough characterization is essential to validate the performance of newly synthesized this compound probes. This involves assessing their photophysical properties, ER-targeting specificity, and biocompatibility.

Photophysical Properties

The key photophysical properties of this compound probes are summarized in the table below. These are typically determined using UV-Vis and fluorescence spectroscopy.

PropertyDescriptionTypical Values for this compound Probes
Absorption Maximum (λabs) The wavelength at which the probe absorbs the most light.400-500 nm
Emission Maximum (λem) The wavelength at which the probe emits the most light.450-650 nm
Stokes Shift The difference in wavelength between the absorption and emission maxima.> 30 nm
Quantum Yield (Φ) The efficiency of the fluorescence process.Low in solution, high in aggregate state
Photostability The ability of the probe to resist photobleaching upon prolonged light exposure.High

Table 1: Key Photophysical Properties of this compound Probes.

AIE Property Verification

The hallmark of an AIE probe is its fluorescence enhancement in an aggregated state. This is typically verified by measuring the fluorescence intensity of the probe in solvent mixtures of varying polarity, such as THF/water mixtures. A significant increase in fluorescence intensity with an increasing fraction of the poor solvent (water) confirms the AIE nature of the probe.

ER-Targeting Specificity and Co-localization Analysis

The ability of the probe to specifically accumulate in the ER is a critical parameter. This is assessed using fluorescence microscopy in live cells, often in conjunction with a commercially available ER-tracker dye for co-localization analysis. The degree of co-localization is quantified using Pearson's correlation coefficient (PCC), where a value close to +1 indicates a high degree of co-localization.

Probe NameCell LineExcitation (nm)Emission (nm)Pearson's CoefficientReference
This compound HeLa405450-650Not Reported
QM-SO3-ER Not Specified~488589Not Reported
ERLp Live cellsTwo-photonNot Specified0.91

Table 2: Examples of Characterized this compound Probes and their Properties.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the characterization and application of this compound probes.

General Synthesis of a TPE-Sulfonamide this compound Probe

This protocol is a generalized procedure based on common synthetic strategies.

  • Synthesis of the TPE Core:

    • Dissolve a substituted benzophenone in anhydrous THF under an inert atmosphere.

    • Add zinc dust and titanium tetrachloride (TiCl4) dropwise at 0 °C.

    • Reflux the mixture overnight.

    • After cooling, quench the reaction with water and extract the product with an organic solvent.

    • Purify the TPE core by column chromatography.

  • Functionalization of the TPE Core:

    • Introduce a reactive group (e.g., a boronic ester via Miyaura borylation) onto the TPE core.

  • Coupling with ER-Targeting Moiety:

    • Dissolve the functionalized TPE core and a sulfonamide derivative with a complementary reactive group (e.g., a halide) in a suitable solvent with a palladium catalyst (e.g., Pd(PPh3)4) and a base.

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

    • Purify the final this compound probe by column chromatography.

Live-Cell Imaging Protocol
  • Cell Culture:

    • Culture cells (e.g., HeLa) in a suitable medium (e.g., DMEM supplemented with 10% FBS) in a 35 mm glass-bottom dish.

    • Incubate at 37 °C in a humidified atmosphere with 5% CO2 until the cells reach 70-80% confluency.

  • Probe Incubation:

    • Prepare a stock solution of the this compound probe in DMSO.

    • Dilute the stock solution in a serum-free medium to the desired final concentration (typically 1-10 µM).

    • Replace the culture medium with the probe-containing medium and incubate for a specified time (e.g., 30 minutes).

  • Co-staining with ER-Tracker (Optional):

    • After incubation with the this compound probe, wash the cells with PBS.

    • Incubate the cells with a commercial ER-tracker dye according to the manufacturer's protocol.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh phenol red-free medium for imaging.

    • Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the this compound probe and the co-stain.

Co-localization Data Analysis
  • Image Acquisition: Acquire separate images for the this compound probe channel and the ER-tracker channel.

  • Image Processing: Use image analysis software (e.g., ImageJ) to open the images.

  • PCC Calculation:

    • Select a region of interest (ROI) containing cells.

    • Use a co-localization analysis plugin to calculate the Pearson's correlation coefficient between the two channels within the ROI. A value approaching +1 indicates strong positive correlation and thus, high co-localization.

Application in Studying ER Stress

This compound probes are powerful tools for studying ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER. This activates the unfolded protein response (UPR), a complex signaling network. This compound probes can be used to visualize the morphological changes of the ER during stress and can be designed to respond to specific markers of ER stress.

Workflow for Monitoring ER Stress with this compound Probes:

cluster_workflow ER Stress Monitoring Workflow Cell_Culture Culture Cells Induce_ER_Stress Induce ER Stress (e.g., with Tunicamycin or Thapsigargin) Cell_Culture->Induce_ER_Stress Incubate_Probe Incubate with this compound Probe Induce_ER_Stress->Incubate_Probe Live_Cell_Imaging Live-Cell Imaging Incubate_Probe->Live_Cell_Imaging Analyze_Morphology Analyze ER Morphology (e.g., fragmentation, swelling) Live_Cell_Imaging->Analyze_Morphology Quantify_Fluorescence Quantify Fluorescence Changes (if probe is responsive to stress markers) Live_Cell_Imaging->Quantify_Fluorescence Data_Interpretation Interpret Data in Context of UPR Analyze_Morphology->Data_Interpretation Quantify_Fluorescence->Data_Interpretation

Caption: Experimental workflow for monitoring ER stress using this compound probes.

Conclusion

Novel this compound probes represent a significant advancement in fluorescent imaging technology. Their superior photophysical properties and high specificity for the endoplasmic reticulum make them indispensable tools for researchers in cell biology, neuroscience, and drug discovery. This guide provides the fundamental knowledge and practical protocols to synthesize, characterize, and effectively utilize these powerful probes for investigating the intricate roles of the ER in health and disease.

References

Illuminating the Endoplasmic Reticulum: A Technical Guide to the Photophysical Properties of ER-Targeting AIE Luminogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis, folding, and transport, as well as lipid metabolism and calcium homeostasis. Its dysfunction is implicated in a range of diseases, including neurodegenerative disorders, diabetes, and cancer. The development of advanced molecular tools to visualize and understand ER function is therefore of paramount importance. Aggregation-induced emission (AIE) luminogens (AIEgens) have emerged as a powerful class of fluorescent probes for this purpose. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIEgens exhibit enhanced fluorescence emission in the aggregated state, offering high signal-to-noise ratios and photostability, making them ideal for cellular imaging. This technical guide provides an in-depth exploration of the photophysical properties of ER-targeting AIEgens, their design principles, and the experimental methodologies for their application.

Core Concepts: Aggregation-Induced Emission and ER Targeting

The AIE phenomenon is attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In dilute solutions, the phenyl rings of AIEgens can undergo rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, resulting in weak or no fluorescence. Upon aggregation, these intramolecular motions are restricted, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, leading to strong fluorescence emission.

Targeting the ER with AIEgens is achieved by incorporating specific chemical moieties that have a high affinity for ER components. Common strategies include:

  • Sulfonamide-based Targeting: Sulfonamide groups are known to bind to carbonic anhydrases, which are abundant in the ER. This interaction facilitates the accumulation of the AIEgen within the ER.

  • Peptide-based Targeting: The KDEL (Lys-Asp-Glu-Leu) peptide sequence is a well-established ER-retention signal. AIEgens conjugated with the KDEL peptide are recognized by KDEL receptors on the ER membrane, leading to their specific localization within the organelle.

Photophysical Properties of ER-Targeting AIE Luminogens

The photophysical properties of AIEgens are crucial for their performance in biological imaging. Key parameters include the absorption and emission wavelengths (λ_abs_ and λ_em_), the fluorescence quantum yield (Φ_F_), and the Stokes shift. The following table summarizes the quantitative photophysical data for several representative ER-targeting AIEgens.

AIEgenCore ScaffoldTargeting Moietyλ_abs_ (nm)λ_em_ (nm)Φ_F_ (aggregated state)Stokes Shift (nm)Reference
QM-SO3-ER Quinoline-MalononitrileSulfonamide447589Not explicitly stated142[1]
TPE-PR-FFKDEL TetraphenylethyleneKDEL peptide430620Not explicitly stated190[2]
AIE-ER OxazoleNot specifiedNot statedNot statedNot explicitly statedNot stated
DQMF-OH Quinoline-MalononitrileHydroxyl groupRed-shiftedRed-shiftedNot explicitly statedNot stated[3]
DQMCl-OH Quinoline-MalononitrileHydroxyl groupRed-shiftedRed-shiftedNot explicitly statedNot stated[3]
TPE-TCNE TetraphenylethyleneTCNE~450~700< 1%~250[1]
QM-NH2 Quinoline-MalononitrileAmine group370, 4505590.003 (in buffer)109
QM-OH Quinoline-MalononitrileHydroxyl group370, 4505590.025 (in buffer)109

Experimental Protocols

Synthesis and Characterization of a Sulfonamide-Functionalized AIEgen (General Protocol)

This protocol outlines the general steps for the synthesis of a sulfonamide-functionalized AIEgen, exemplified by the coupling of an AIEgen core with a sulfonamide moiety.

  • Synthesis of the AIEgen Core with a Reactive Group: Synthesize the AIEgen core (e.g., a tetraphenylethylene derivative) bearing a reactive functional group, such as an amino or hydroxyl group, for subsequent conjugation. The synthesis of the TPE core can be achieved through a McMurry coupling reaction of a substituted benzophenone.

  • Activation of the Sulfonamide Moiety: Activate a commercially available sulfonamide derivative (e.g., dansyl chloride) or a custom-synthesized sulfonamide containing a reactive group (e.g., a sulfonyl chloride).

  • Coupling Reaction: React the functionalized AIEgen core with the activated sulfonamide moiety in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to facilitate the coupling reaction. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.

  • Purification: After the reaction is complete, the crude product is purified by column chromatography on silica gel to obtain the pure sulfonamide-functionalized AIEgen.

  • Characterization: The structure and purity of the final product are confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis and Characterization of a KDEL-Conjugated AIEgen (General Protocol)

This protocol describes the general procedure for conjugating an AIEgen with the ER-targeting KDEL peptide.

  • Solid-Phase Peptide Synthesis (SPPS): The KDEL peptide is synthesized on a solid support resin using standard Fmoc-based SPPS chemistry.

  • AIEgen Functionalization: The AIEgen core is functionalized with a reactive group suitable for peptide conjugation, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester.

  • Conjugation: The functionalized AIEgen is reacted with the N-terminus of the resin-bound KDEL peptide in a suitable solvent like dimethylformamide (DMF) with a coupling agent (e.g., HBTU) and a base (e.g., DIEA).

  • Cleavage and Deprotection: The AIEgen-KDEL conjugate is cleaved from the solid support and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide conjugate is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final AIEgen-KDEL conjugate are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Live-Cell Imaging of ER-Targeting AIEgens

This protocol provides a general guideline for staining and imaging live cells with ER-targeting AIEgens.

  • Cell Culture: Plate cells (e.g., HeLa or COS-7 cells) on glass-bottom dishes or chamber slides and culture them in a suitable medium until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of the ER-targeting AIEgen in a suitable solvent (e.g., DMSO). Just before use, dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the AIEgen staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing (Optional for some AIEgens): For some probes, it may be necessary to wash the cells with fresh, pre-warmed medium or PBS to remove excess probe and reduce background fluorescence. However, many AIEgens are suitable for no-wash imaging.

  • Imaging: Image the stained cells using a confocal laser scanning microscope or a widefield fluorescence microscope equipped with the appropriate filter sets for the specific AIEgen's excitation and emission wavelengths.

  • Co-localization (Optional): To confirm ER localization, co-stain the cells with a commercially available ER-specific tracker (e.g., ER-Tracker™ Red) and acquire images in separate channels. The Pearson's correlation coefficient can be calculated to quantify the degree of co-localization.

Determination of Fluorescence Quantum Yield in the Aggregated State

The fluorescence quantum yield (Φ_F_) in the aggregated state is a critical parameter for evaluating the performance of AIEgens. An integrating sphere is typically used for this measurement.

  • Sample Preparation: Prepare a solid sample of the AIEgen, either as a powder or a thin film.

  • Instrument Setup: Use a spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all the emitted and scattered light from the sample.

  • Measurement of the Excitation Profile: Measure the spectrum of the excitation light with the empty integrating sphere to obtain the excitation profile.

  • Measurement of the Sample: Place the AIEgen sample inside the integrating sphere and irradiate it with the excitation light. Measure the spectrum of the scattered excitation light and the emitted fluorescence.

  • Calculation: The absolute quantum yield is calculated by dividing the number of emitted photons by the number of absorbed photons. The instrument's software typically performs this calculation automatically based on the measured spectra. The number of absorbed photons is determined by the difference between the integrated intensity of the excitation light with and without the sample in the sphere. The number of emitted photons is the integrated intensity of the emission spectrum.

Signaling Pathways and Experimental Workflows

ER Stress-Induced Apoptosis Signaling Pathway

Photodynamic therapy (PDT) using ER-targeting AIEgens can induce ER stress, leading to apoptosis in cancer cells. The generation of reactive oxygen species (ROS) within the ER disrupts its homeostasis, triggering the unfolded protein response (UPR). Prolonged UPR activation initiates apoptotic signaling cascades.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus AIEgen ER-Targeting AIEgen + Light ROS ROS Generation AIEgen->ROS ER_Stress ER Stress (Unfolded Protein Response) ROS->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a phosphorylates XBP1 XBP1 Splicing IRE1->XBP1 splices mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n translocates to Golgi & is cleaved ATF4 ATF4 Activation eIF2a->ATF4 leads to CHOP CHOP Expression ATF4->CHOP induces Bcl2 Bcl-2 Family (Bax, Bak activation) CHOP->Bcl2 regulates XBP1->CHOP can induce ATF6n->CHOP induces Caspase_Initiation Initiator Caspases (e.g., Caspase-9) Bcl2->Caspase_Initiation activates Caspase_Execution Executioner Caspases (e.g., Caspase-3) Caspase_Initiation->Caspase_Execution activates Apoptosis Apoptosis Caspase_Execution->Apoptosis executes

Caption: ER stress-induced apoptosis pathway initiated by AIEgen-mediated PDT.

Experimental Workflow for Evaluating an ER-Targeting AIEgen

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of a novel ER-targeting AIEgen.

AIEgen_Workflow cluster_Synthesis Synthesis & Characterization cluster_Photophysical Photophysical Evaluation cluster_Biological Biological Evaluation AIEgen_Core AIEgen Core Synthesis Conjugation Conjugation AIEgen_Core->Conjugation Targeting_Moiety Targeting Moiety (e.g., Sulfonamide, KDEL) Targeting_Moiety->Conjugation Purification Purification (Chromatography) Conjugation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Abs_Em Absorption & Emission Spectroscopy Characterization->Abs_Em Cell_Culture Cell Culture Characterization->Cell_Culture QY Quantum Yield Measurement (Integrating Sphere) Abs_Em->QY Photostability Photostability Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Live_Cell_Imaging Live-Cell Imaging (Confocal Microscopy) Cell_Culture->Live_Cell_Imaging PDT_Efficacy Photodynamic Therapy Efficacy (Cell Viability after Irradiation) Cell_Culture->PDT_Efficacy Colocalization Co-localization with ER Tracker Live_Cell_Imaging->Colocalization

Caption: A streamlined workflow for the development and evaluation of ER-targeting AIEgens.

Conclusion

ER-targeting AIE luminogens represent a significant advancement in the field of cellular imaging and targeted therapy. Their unique photophysical properties, coupled with specific targeting strategies, enable high-contrast and long-term visualization of the ER, as well as the potential for targeted photodynamic therapy. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies associated with these promising molecular tools. As research in this area continues to expand, the development of new AIEgens with improved brightness, longer emission wavelengths, and enhanced therapeutic efficacy will undoubtedly provide deeper insights into the complex biology of the endoplasmic reticulum and open new avenues for the diagnosis and treatment of ER-related diseases.

References

Unveiling Endoplasmic Reticulum Dynamics: A Technical Guide to Aggregation-Induced Emission Probes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and transport, as well as calcium homeostasis and lipid biosynthesis. Its dynamic nature and involvement in a myriad of cellular processes make it a key target for understanding disease pathogenesis and for drug development. Live-cell imaging provides an unparalleled window into the real-time dynamics of the ER. However, conventional fluorescent probes often suffer from limitations such as aggregation-caused quenching (ACQ), poor photostability, and low signal-to-noise ratios, hindering long-term and high-resolution imaging.

Aggregation-induced emission (AIE) probes have emerged as a powerful class of fluorophores that overcome these challenges. Unlike traditional dyes that dim at high concentrations, AIE luminogens (AIEgens) are non-emissive in their dissolved state but become highly fluorescent upon aggregation. This unique "turn-on" mechanism makes them exceptionally well-suited for imaging in the crowded and dynamic environment of the ER, offering significant advantages for live-cell imaging. This technical guide delves into the core advantages of AIE probes for ER imaging, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest to unravel the complexities of ER biology.

Core Advantages of AIE Probes for ER Imaging

AIE probes offer a multitude of benefits over conventional fluorophores for the intricate task of live-cell ER imaging:

  • Freedom from Aggregation-Caused Quenching (ACQ): Traditional organic dyes often experience diminished fluorescence at high concentrations or in aggregated states, a phenomenon known as ACQ. This is a major drawback for imaging within the densely packed ER. AIE probes, in stark contrast, exhibit enhanced fluorescence emission in their aggregated state, a direct consequence of the restriction of intramolecular motion (RIM) mechanism. This fundamental difference allows for bright and stable imaging even in the crowded confines of the ER.

  • High Signal-to-Noise Ratio: The "off-on" fluorescence behavior of AIE probes is a key advantage. They are essentially non-fluorescent in the aqueous environment of the cell culture medium and only "turn on" upon specific targeting and aggregation within the ER.[1] This minimizes background fluorescence, leading to a significantly higher signal-to-noise ratio compared to "always-on" probes, which can generate substantial background noise and reduce image clarity.

  • Exceptional Photostability: AIE probes are renowned for their superior resistance to photobleaching compared to many conventional fluorescent dyes.[2] This high photostability enables long-term, continuous imaging of dynamic ER processes without significant signal loss, which is crucial for studying processes like ER stress, protein trafficking, and organelle interactions over extended periods.

  • Excellent Biocompatibility and Low Cytotoxicity: A critical requirement for live-cell imaging is the use of probes that do not interfere with normal cellular functions. Numerous studies have demonstrated that AIE probes generally exhibit low cytotoxicity and good biocompatibility, ensuring that the observed cellular dynamics are not artifacts of probe-induced toxicity.

  • Versatile and Specific ER Targeting: The modular nature of AIEgens allows for their facile functionalization with various targeting moieties to achieve specific localization within the ER. Common strategies include the incorporation of:

    • Sulfonamide Groups: These groups can specifically bind to proteins resident on the ER membrane, such as the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels.[1]

    • Peptide Sequences: The KDEL peptide sequence is a well-established ER-retention signal and can be conjugated to AIEgens to direct them to the ER lumen.

  • Potential for Super-Resolution Imaging: The inherent high photostability and brightness of AIEgens make them promising candidates for advanced imaging techniques like stimulated emission depletion (STED) microscopy, pushing the boundaries of spatial resolution in live-cell ER imaging.[3]

Quantitative Data Presentation

To facilitate the selection of appropriate probes, the following table summarizes the photophysical properties of representative ER-targeting AIE probes and a conventional ER tracker.

Probe NameTargeting MoietyExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Two-Photon Absorption Cross-Section (GM)Reference
AIE Probes
Probe 9 (for Zn2+)Cyclohexyl sulfonylurea~450~5500.041 (free), 0.25 (with Zn2+)Not Reported[4]
Probe 12 (for Zn2+)Cyclohexyl sulfonylurea~450~5500.013 (free), 0.041 (with Zn2+)Not Reported
AIE-ERNot SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported
QM-SO3-ERp-toluenesulfonamide447589Not ReportedNot Reported
Conventional Probe
ER-Tracker™ RedGlibenclamide587615Not ReportedNot Reported

Experimental Protocols

This section provides a generalized, detailed methodology for live-cell imaging of the ER using AIE probes. It is important to note that optimal conditions may vary depending on the specific AIE probe, cell type, and imaging system.

Synthesis of an ER-Targeting AIE Probe with a Sulfonamide Moiety

This protocol describes a general strategy for synthesizing an AIEgen functionalized with a sulfonamide group for ER targeting, inspired by reported methods.

Materials:

  • AIE core with a reactive group (e.g., hydroxyl or amine)

  • Linker molecule with two reactive ends (e.g., dibromoalkane)

  • p-toluenesulfonamide

  • Appropriate solvents (e.g., DMF, THF)

  • Bases (e.g., K2CO3, NaH)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Linker Attachment to AIE Core:

    • Dissolve the AIE core in an appropriate solvent under an inert atmosphere.

    • Add a base (e.g., NaH) to deprotonate the reactive group on the AIE core.

    • Add an excess of the linker molecule (e.g., dibromoalkane) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Purify the product by column chromatography to obtain the AIE core with an attached linker.

  • Conjugation of Sulfonamide:

    • Dissolve p-toluenesulfonamide in an appropriate solvent.

    • Add a base (e.g., K2CO3) to deprotonate the sulfonamide nitrogen.

    • Add the linker-modified AIE core to the reaction mixture.

    • Stir the reaction at an elevated temperature until completion (monitored by TLC).

    • Purify the final product, the ER-targeting AIE probe, by column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized probe using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Live-Cell Staining and Imaging Protocol

Materials:

  • ER-targeting AIE probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Cells of interest (e.g., HeLa, U2OS)

  • Confocal laser scanning microscope with appropriate laser lines and filters

  • Imaging dishes or plates with glass bottoms

Procedure:

  • Cell Culture:

    • Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells onto glass-bottom imaging dishes or plates and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Staining:

    • Prepare a working solution of the AIE probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the AIE probe working solution to the cells and incubate for a specific duration (e.g., 15-60 minutes) in the incubator. The optimal staining time and concentration should be determined empirically for each probe and cell line.

  • Washing (Optional but Recommended):

    • For probes with high specificity and a strong "turn-on" response, a wash-free protocol may be possible.

    • For other probes, or to minimize background, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Place the imaging dish on the stage of the confocal microscope equipped with a live-cell incubation chamber to maintain temperature, humidity, and CO2 levels.

    • Excite the AIE probe with the appropriate laser line and collect the fluorescence emission using a suitable filter set.

    • Acquire images using optimal microscope settings (e.g., laser power, detector gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • For time-lapse imaging, set the desired time intervals and duration of the experiment.

Mandatory Visualizations

Signaling Pathway: ER Stress Sensing

The endoplasmic reticulum plays a central role in sensing and responding to cellular stress. The Unfolded Protein Response (UPR) is a key signaling network that is activated upon the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. This response is mediated by three main sensor proteins located on the ER membrane: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). The following diagram illustrates the canonical pathways of the UPR.

ER_Stress_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus IRE1_inactive IRE1-BiP IRE1_active IRE1 (active) IRE1_inactive->IRE1_active BiP dissociation & dimerization PERK_inactive PERK-BiP PERK_active PERK (active) PERK_inactive->PERK_active BiP dissociation & dimerization ATF6_inactive ATF6-BiP ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved BiP dissociation & transport BiP BiP UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP binds XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices eIF2a eIF2α PERK_active->eIF2a phosphorylates XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_protein XBP1s Protein XBP1_s->XBP1_protein translation UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1_protein->UPR_genes activates transcription eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 preferential translation ATF4->UPR_genes activates transcription ATF6_cleaved->UPR_genes activates transcription

Caption: The Unfolded Protein Response (UPR) signaling pathways in response to ER stress.

Experimental Workflow: From AIE Probe Synthesis to Live-Cell Imaging

The development and application of AIE probes for live-cell ER imaging follow a systematic workflow, from the initial design and synthesis to the final image acquisition and analysis. This diagram outlines the key stages of this process.

AIE_Probe_Workflow cluster_Design Probe Design & Synthesis cluster_Validation In Vitro Validation cluster_Imaging Live-Cell Imaging cluster_Analysis Data Analysis Design 1. Molecular Design (AIE Core + ER Targeting Moiety) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization Synthesis->Purification Photophysical 4. Photophysical Characterization (Absorption, Emission, Quantum Yield) Purification->Photophysical AIE_prop 5. AIE Property Verification (Aggregation Studies) Photophysical->AIE_prop Cell_Culture 6. Cell Culture & Seeding AIE_prop->Cell_Culture Staining 7. Probe Staining Cell_Culture->Staining Imaging 8. Confocal Microscopy Staining->Imaging Image_Analysis 9. Image Processing & Analysis Imaging->Image_Analysis Interpretation 10. Biological Interpretation Image_Analysis->Interpretation

Caption: A generalized workflow for the development and application of AIE probes for live-cell ER imaging.

References

A Technical Guide to the Discovery and Development of AIE-ER Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, discovery, and development of Aggregation-Induced Emission (AIE) probes specifically designed for targeting the endoplasmic reticulum (ER). AIE-ER probes represent a significant advancement in cellular imaging, offering researchers powerful tools to investigate the intricate structure and function of the ER, a critical organelle involved in protein synthesis, folding, and cellular stress responses. This guide provides a comprehensive overview of the underlying AIE phenomenon, strategies for ER targeting, quantitative data on representative probes, detailed experimental protocols, and visualizations of relevant biological pathways.

The Core Principle: Aggregation-Induced Emission (AIE)

Conventional fluorescent probes often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity diminishes at high concentrations or in an aggregated state. In contrast, AIE luminogens (AIEgens) are a class of molecules that are weakly emissive when individually dissolved but become highly fluorescent upon aggregation. This "light-up" property is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. This unique characteristic provides a high signal-to-noise ratio, making AIEgens exceptionally well-suited for biological imaging applications.

Strategies for Targeting the Endoplasmic Reticulum

The specific delivery of AIE probes to the ER is crucial for accurate imaging and analysis. Several strategies have been developed to achieve this, primarily by conjugating the AIEgen core to an ER-targeting moiety.

  • Sulfonamide-Based Targeting: The most common and effective strategy involves the use of sulfonamide derivatives, such as p-toluenesulfonamide. This group acts as a binding ligand for the ATP-sensitive potassium (KATP) channels, which are abundantly present on the ER membrane. This specific interaction leads to the accumulation and aggregation of the AIE probe on the ER, resulting in a strong fluorescence signal.

  • Peptide-Based Targeting: Short peptide sequences that are known to reside in the ER can be attached to AIEgens. A notable example is the KDEL (Lys-Asp-Glu-Leu) sequence, which is a retention signal for ER-resident proteins.

  • Amphiphilic Design: Creating AIEgens with an amphiphilic structure, incorporating both hydrophilic and lipophilic groups, can facilitate their passage across the cell membrane and subsequent accumulation in the lipid-rich environment of the ER.

Quantitative Data of Representative this compound Probes

The selection of an appropriate this compound probe depends on its specific photophysical and biological properties. The following table summarizes key quantitative data for some representative this compound probes found in the literature.

Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)CytotoxicityReference
QM-SO3-ER ~480~589Not ReportedNegligible toxicity at imaging concentrations[1]
This compound 405450-650Not Reported>75% cell viability at 10 µM in HeLa cells[2]
TI-ER Not Reported1077 (NIR-II)Undetectably lowNot Reported[3]
TPA Not ReportedNot ReportedNot ReportedNot Reported[4]
GE-Y Not ReportedNot ReportedNot ReportedNot Reported[5]
ER-Tf UV lightBlue emissionNot ReportedNot Reported
PV1 Not ReportedNot ReportedNot ReportedNot Reported

Note: The quantitative data for this compound probes is often dispersed in the literature and not always comprehensively reported in a single source. The values presented here are based on available information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound probe and its application in live-cell imaging.

Synthesis of a Representative this compound Probe (Based on QM-SO3-ER)

This protocol describes a general synthetic route for an amphiphilic AIEgen with ER-targeting capabilities, inspired by the structure of QM-SO3-ER.

Materials:

  • Quinoline-malononitrile (QM) building block

  • Compound with a p-toluenesulfonamide group and a reactive site

  • Compound with a sulfonate group and a reactive site

  • Appropriate solvents (e.g., THF, DMF)

  • Catalysts (if required for the specific coupling reaction)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the AIE Core with ER-Targeting Moiety (QM-ER):

    • Dissolve the quinoline-malononitrile (QM) precursor in an appropriate solvent.

    • Add the p-toluenesulfonamide-containing compound.

    • If necessary, add a catalyst to facilitate the reaction (e.g., a base for a nucleophilic substitution).

    • Stir the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product.

    • Purify the crude product by column chromatography to obtain the QM-ER intermediate.

  • Introduction of the Hydrophilic Group (QM-SO3-ER):

    • Dissolve the purified QM-ER in a suitable solvent.

    • Add the sulfonate-containing compound.

    • Follow a similar reaction and purification procedure as in step 1 to yield the final amphiphilic this compound probe, QM-SO3-ER.

  • Characterization:

    • Confirm the structure of the synthesized probe using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Live-Cell Imaging with an this compound Probe

This protocol outlines the steps for staining and imaging live cells using an this compound probe.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • ER-Tracker™ Red (or another commercial ER marker for co-localization)

  • Confocal laser scanning microscope

  • Cell culture dishes or chambered coverglass

Procedure:

  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa) in complete medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells onto a chambered coverglass or a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 60-70%).

  • Probe Incubation:

    • Prepare a working solution of the this compound probe by diluting the stock solution in serum-free medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the this compound probe working solution to the cells.

    • Incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Co-localization (Optional):

    • If co-localization with a known ER marker is desired, incubate the cells with ER-Tracker™ Red according to the manufacturer's protocol, either simultaneously with the this compound probe or sequentially.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove any unbound probe.

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a confocal laser scanning microscope.

    • Set the excitation and emission wavelengths appropriate for the this compound probe and the co-localization marker (if used). For example, for a blue-emitting AIE probe, use a 405 nm laser for excitation and collect emission between 420-500 nm.

    • Acquire images, ensuring to minimize phototoxicity by using the lowest possible laser power and exposure time.

  • Data Analysis:

    • Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji).

    • For co-localization studies, perform a quantitative analysis by calculating the Pearson's correlation coefficient.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the this compound probe.

Materials:

  • This compound probe

  • HeLa cells (or other relevant cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

  • Probe Treatment:

    • Prepare serial dilutions of the this compound probe in culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the probe solution. Include a control group with medium only.

    • Incubate the cells for 24 hours.

  • MTT Assay:

    • After the 24-hour incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control group.

    • If applicable, determine the IC50 value (the concentration of the probe that causes 50% inhibition of cell viability).

Mandatory Visualizations

Signaling Pathway: Monitoring the Unfolded Protein Response (UPR)

The ER plays a central role in the unfolded protein response (UPR), a signaling pathway activated by ER stress. This compound probes can be used to monitor the UPR by detecting changes in the ER microenvironment, such as viscosity, that occur during protein misfolding and aggregation.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins (ER Stress) BiP BiP UnfoldedProteins->BiP sequesters AIE_Probe This compound Probe (Aggregated) UnfoldedProteins->AIE_Probe Increases ER Viscosity Fluorescence ON IRE1 IRE1 BiP->IRE1 dissociates PERK PERK BiP->PERK dissociates ATF6 ATF6 BiP->ATF6 dissociates XBP1_u XBP1 mRNA (unspliced) IRE1->XBP1_u splices eIF2a eIF2α PERK->eIF2a phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaves XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1_protein XBP1s Protein (Transcription Factor) XBP1_s->XBP1_protein translates eIF2a_P eIF2α-P eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 preferential translation ATF6_n ATF6n (Transcription Factor) ATF6_cleaved->ATF6_n UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1_protein->UPR_Genes activates ATF4->UPR_Genes activates ATF6_n->UPR_Genes activates

Caption: The Unfolded Protein Response (UPR) pathway.

Experimental Workflow: Live-Cell Imaging with this compound Probes

The following diagram illustrates the typical workflow for a live-cell imaging experiment using an this compound probe.

Live_Cell_Imaging_Workflow start Start seed_cells Seed Cells on Imaging Dish start->seed_cells culture_cells Culture Cells to Desired Confluency seed_cells->culture_cells prepare_probe Prepare this compound Probe Working Solution culture_cells->prepare_probe wash_cells1 Wash Cells with PBS culture_cells->wash_cells1 prepare_probe->wash_cells1 incubate_probe Incubate Cells with This compound Probe wash_cells1->incubate_probe wash_cells2 Wash Cells to Remove Unbound Probe incubate_probe->wash_cells2 add_medium Add Fresh Medium/PBS wash_cells2->add_medium acquire_images Acquire Images with Confocal Microscope add_medium->acquire_images analyze_data Analyze Image Data (e.g., Co-localization) acquire_images->analyze_data end End analyze_data->end ER_Targeting_Strategies cluster_strategies ER Targeting Strategies AIEgen AIEgen Core (Fluorophore) strategy1 Sulfonamide-Based Binds to KATP Channels AIEgen->strategy1 conjugation strategy2 Peptide-Based e.g., KDEL Sequence AIEgen->strategy2 conjugation strategy3 Amphiphilic Design Lipid Bilayer Affinity AIEgen->strategy3 incorporation ER Endoplasmic Reticulum strategy1->ER strategy2->ER strategy3->ER

References

An In-Depth Technical Guide to the Endoplasmic Reticulum: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

The endoplasmic reticulum (ER) is a highly dynamic and pleomorphic organelle that forms a continuous network of membranes within eukaryotic cells.[1] It plays a central role in a vast array of cellular processes, including protein and lipid biosynthesis, calcium homeostasis, and the integration of stress responses.[2][3] For researchers, scientists, and drug development professionals, a deep understanding of the ER's intricate structure and multifaceted functions is paramount for deciphering cellular physiology and pathology, and for identifying novel therapeutic targets. This guide provides a comprehensive technical overview of the ER, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Part 1: Endoplasmic Reticulum Structure

The ER is a complex labyrinth of interconnected tubules and flattened sacs, called cisternae, that extends throughout the cytoplasm and is contiguous with the outer nuclear membrane.[4][5] This extensive network is broadly categorized into two distinct but interconnected subdomains: the rough endoplasmic reticulum (RER) and the smooth endoplasmic reticulum (SER).

Overview of ER Morphology

The morphology of the ER is highly dynamic and varies between cell types and in response to cellular conditions. It is comprised of peripheral sheets and a network of interconnected tubules. The structure of the ER network can be quantitatively analyzed using advanced imaging techniques and computational tools like ERnet, which allows for the semantic segmentation and classification of sheet and tubular domains.

Rough Endoplasmic Reticulum (RER)

The RER is characterized by the presence of ribosomes attached to its cytosolic surface, giving it a "rough" appearance in electron micrographs. The RER is primarily organized into flattened cisternae and is the main site for the synthesis, folding, and modification of secretory, lysosomal, and integral membrane proteins. The density of ribosomes on the RER is a key determinant of its protein synthesis capacity.

Smooth Endoplasmic Reticulum (SER)

The SER lacks ribosomes and is typically composed of a network of fine tubules. It is the primary site for the synthesis of lipids, including steroids and phospholipids. The SER is also crucial for the metabolism of carbohydrates, detoxification of drugs and poisons, and the storage and release of calcium ions. In specialized cells, such as muscle cells, the SER is modified into the sarcoplasmic reticulum, which is dedicated to calcium handling.

ER Subdomains and Membrane Contact Sites (MCS)

The ER is not a homogenous organelle but is organized into functionally and structurally distinct subdomains. A critical aspect of ER function is its interaction with other organelles through membrane contact sites (MCS). These are regions where the ER membrane comes into close apposition (typically 10-30 nm) with the membranes of other organelles, such as mitochondria, the Golgi apparatus, endosomes, and the plasma membrane, without fusing. MCS are crucial for intercellular communication, facilitating the exchange of lipids and calcium, and regulating organelle dynamics.

Part 2: Endoplasmic Reticulum Function

The diverse structural domains of the ER are reflective of its wide range of essential cellular functions.

Protein Synthesis, Folding, and Modification

The RER is the entry point into the secretory pathway for a significant portion of the cellular proteome. Newly synthesized polypeptides are co-translationally translocated into the ER lumen, where they undergo folding and post-translational modifications. This process is facilitated by a host of ER-resident chaperones and enzymes, such as BiP/Grp78, calnexin, and calreticulin, which ensure the correct conformation of nascent proteins.

Lipid Synthesis and Metabolism

The SER is the main site of synthesis for the majority of cellular lipids, including phospholipids and cholesterol. The enzymes involved in these biosynthetic pathways are embedded within the SER membrane. The ER is also involved in the synthesis of triacylglycerols for energy storage. The lipid composition of the ER membrane is distinct from other organelles, with a relatively high proportion of phosphatidylcholine.

Calcium Homeostasis and Signaling

The ER serves as the primary intracellular store of calcium ions (Ca2+), maintaining a high concentration in its lumen. The regulated release of Ca2+ from the ER into the cytosol is a fundamental signaling mechanism that controls a myriad of cellular processes, including muscle contraction, neurotransmission, and gene expression. This release is mediated by specific channels, such as the inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs).

The Unfolded Protein Response (UPR)

The ER has a sophisticated quality control system to manage the fidelity of protein folding. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress, the unfolded protein response (UPR) is activated. The UPR is a complex signaling network initiated by three ER-resident transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). The overarching goal of the UPR is to restore ER homeostasis by attenuating protein synthesis, upregulating the expression of chaperones and folding enzymes, and enhancing the degradation of misfolded proteins. If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

ER-Associated Degradation (ERAD)

Terminally misfolded or unassembled proteins in the ER are targeted for degradation via the ER-associated degradation (ERAD) pathway. This process involves the recognition of misfolded proteins, their retro-translocation from the ER lumen or membrane into the cytosol, ubiquitination by ER-resident E3 ubiquitin ligases, and subsequent degradation by the proteasome. The ERAD pathway is a critical component of ER quality control, preventing the accumulation of potentially toxic protein aggregates.

Part 3: The ER in Drug Development

The central role of the ER in cellular homeostasis makes it a compelling target for therapeutic intervention in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

The ER as a Therapeutic Target

Dysregulation of ER function, particularly the UPR, is implicated in the pathophysiology of numerous diseases. For instance, chronic ER stress can contribute to the death of insulin-producing beta cells in type 2 diabetes and the demise of neurons in neurodegenerative conditions. Conversely, in some cancers, the UPR is co-opted by tumor cells to promote survival and resistance to therapy. Therefore, modulating ER function presents a promising avenue for drug development.

Modulators of ER Stress

A growing number of small molecules have been identified that can either activate or inhibit specific branches of the UPR. These compounds are valuable tools for studying ER stress and hold potential as therapeutic agents. For example, ER stress inducers can selectively kill cancer cells that are already under high proteotoxic stress. Conversely, ER stress inhibitors may protect vulnerable cell populations in other diseases.

Part 4: Experimental Protocols

A variety of experimental techniques are available to study the structure and function of the endoplasmic reticulum.

Isolation of ER Fractions by Differential Centrifugation

This protocol describes the isolation of a crude ER fraction from cultured cells or tissues.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)

  • Protease inhibitor cocktail

  • Dounce homogenizer or similar mechanical disruption device

  • Refrigerated centrifuge and ultracentrifuge

  • Sucrose solutions of varying concentrations for gradient centrifugation (optional, for higher purity)

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer containing protease inhibitors.

  • Homogenize the cells on ice using a Dounce homogenizer until a high percentage of cell lysis is achieved (monitor by microscopy).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant (post-nuclear supernatant).

  • Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

  • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction, which is enriched in ER membranes.

  • Resuspend the microsomal pellet in an appropriate buffer for downstream applications. For higher purity, the microsomal fraction can be further purified using a sucrose density gradient.

In Vitro Protein Translocation into ER Microsomes

This assay reconstitutes the translocation of newly synthesized proteins into the ER lumen.

Materials:

  • In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)

  • Plasmid DNA encoding the protein of interest with an N-terminal signal sequence

  • [35S]-Methionine for radiolabeling

  • Purified rough microsomes (prepared as in 4.1 or from a commercial source)

  • Protease (e.g., proteinase K)

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Perform in vitro transcription and translation of the target protein in the presence of [35S]-Methionine.

  • In a parallel reaction, include rough microsomes in the translation mix.

  • After the translation reaction, divide each sample into two aliquots.

  • Treat one aliquot with a protease (e.g., proteinase K) on ice. The other aliquot serves as an untreated control.

  • Stop the protease reaction by adding a protease inhibitor (e.g., PMSF).

  • Analyze all samples by SDS-PAGE and autoradiography.

  • Successful translocation is indicated by the presence of a protected, processed (signal sequence cleaved) protein band in the sample containing microsomes and treated with protease.

Monitoring ER Stress and the Unfolded Protein Response (UPR)

ER stress and UPR activation can be monitored by examining the status of the key UPR sensors and their downstream targets.

Materials:

  • Cell culture reagents

  • ER stress inducers (e.g., tunicamycin, thapsigargin)

  • Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein extraction and Western blotting

  • Antibodies specific for UPR markers (e.g., phospho-PERK, phospho-eIF2α, total eIF2α, ATF6, XBP1s, CHOP, BiP)

Procedure:

  • Induction of ER Stress: Treat cells with an ER stress-inducing agent for a specified time course. Include an untreated control.

  • Analysis of XBP1 Splicing:

    • Isolate total RNA from treated and untreated cells.

    • Perform RT-PCR using primers that flank the intron in the XBP1 mRNA.

    • Analyze the PCR products by gel electrophoresis. Splicing of XBP1 mRNA by activated IRE1 will result in a smaller PCR product.

  • Western Blot Analysis of UPR Markers:

    • Prepare whole-cell lysates from treated and untreated cells.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key UPR markers.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Activation of PERK is indicated by its phosphorylation and the subsequent phosphorylation of eIF2α. Activation of ATF6 is observed as the cleavage of the full-length protein to its active form. Upregulation of CHOP and BiP protein levels is also indicative of ER stress.

Assessing ER-Associated Degradation (ERAD)

ERAD activity can be measured by monitoring the degradation of a known ERAD substrate.

Materials:

  • Cells expressing a model ERAD substrate (e.g., a misfolded glycoprotein)

  • Cycloheximide (protein synthesis inhibitor)

  • Proteasome inhibitor (e.g., MG132)

  • Reagents for protein extraction and Western blotting

  • Antibody against the ERAD substrate

Procedure:

  • Treat cells with cycloheximide to inhibit new protein synthesis.

  • In a parallel set of experiments, pre-treat cells with a proteasome inhibitor before adding cycloheximide.

  • Collect cell samples at various time points after the addition of cycloheximide.

  • Prepare cell lysates and analyze the levels of the ERAD substrate by Western blotting.

  • A decrease in the substrate level over time in the absence of the proteasome inhibitor, and stabilization of the substrate in its presence, indicates degradation via the ERAD pathway.

Visualization and Quantification of ER-Mitochondria Contact Sites

Proximity ligation assay (PLA) can be used to visualize and quantify the close proximity of ER and mitochondrial proteins.

Materials:

  • Cells grown on coverslips

  • Primary antibodies against an ER-resident protein and a mitochondrial outer membrane protein raised in different species

  • PLA probes (secondary antibodies conjugated to oligonucleotides)

  • Ligation and amplification reagents

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize cells on coverslips.

  • Incubate with a mixture of the two primary antibodies.

  • Incubate with the PLA probes, which will bind to the primary antibodies.

  • If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.

  • Amplify the circular DNA template by rolling circle amplification.

  • Detect the amplified product with a fluorescently labeled oligonucleotide.

  • Visualize the fluorescent spots by microscopy. Each spot represents an ER-mitochondria contact site.

  • Quantify the number of PLA spots per cell to determine the extent of ER-mitochondria contacts.

Part 5: Quantitative Data Summary

The following tables summarize key quantitative parameters of the endoplasmic reticulum.

Table 1: Quantitative Morphological Parameters of the Endoplasmic Reticulum
ParameterValueCell Type/OrganismReference
ER Tubule Diameter~40 nmPlant cells
ER-Mitochondria Contact Site Width≤10 nm (short), 10-50 nm (long)Cultured cells
ER-Organelle Contact Site Proximity<40 nmGeneral
Three-way Junctions Abundance~66-78% of all junctionsCultured cells
Table 2: Lipid Composition of the ER Membrane Compared to Other Organelle Membranes
Lipid ClassEndoplasmic Reticulum (%)Plasma Membrane (%)Mitochondrial Outer Membrane (%)Reference
Phosphatidylcholine (PC)50-7045-5540-50
Phosphatidylethanolamine (PE)15-3015-2525-35
Phosphatidylinositol (PI)~105-10~10
Phosphatidylserine (PS)~75-10<5
Sphingolipids2-815-25<5
CholesterolLow20-25~3
Table 3: Relative Abundance of Key ER-Resident Proteins
ProteinFunctionRelative AbundanceMethodReference
BiP/Grp78Chaperone, UPR sensorHighProteomics
CalnexinChaperoneHighProteomics
CalreticulinChaperoneHighProteomics
Protein Disulfide Isomerase (PDI)Folding enzymeHighProteomics
SERCACalcium pumpVaries by cell typeProteomics
IRE1UPR sensorLowProteomics
PERKUPR sensorLowProteomics
ATF6UPR sensorLowProteomics

Part 6: Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key ER-related signaling pathways and experimental workflows.

The Unfolded Protein Response (UPR) Signaling Pathway

UPR_Pathway ER_Stress ER Stress (Unfolded Proteins) BiP BiP/Grp78 ER_Stress->BiP binds IRE1 IRE1 ER_Stress->IRE1 activates PERK PERK ER_Stress->PERK activates ATF6 ATF6 ER_Stress->ATF6 activates BiP->IRE1 inhibits BiP->PERK inhibits BiP->ATF6 inhibits IRE1_active Active IRE1 (Dimerized & Phosphorylated) IRE1->IRE1_active PERK_active Active PERK (Dimerized & Phosphorylated) PERK->PERK_active Golgi Golgi ATF6->Golgi translocates to XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices eIF2a eIF2α PERK_active->eIF2a phosphorylates ATF6_cleaved Cleaved ATF6 Nucleus Nucleus ATF6_cleaved->Nucleus XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_protein XBP1s Protein (Transcription Factor) XBP1_s->XBP1_protein translation XBP1_protein->Nucleus eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Translation_Attenuation Global Translation Attenuation eIF2a_P->Translation_Attenuation ATF4_protein ATF4 Protein (Transcription Factor) ATF4->ATF4_protein translation ATF4_protein->Nucleus Apoptosis Apoptosis (Prolonged Stress) ATF4_protein->Apoptosis Golgi->ATF6_cleaved cleavage UPR_Genes UPR Target Genes (Chaperones, ERAD components) Nucleus->UPR_Genes transcription UPR_Genes->ER_Stress resolves ERAD_Pathway Misfolded_Protein Misfolded Protein (ER Lumen/Membrane) Recognition Recognition (e.g., EDEM, OS-9) Misfolded_Protein->Recognition Retrotranslocation Retrotranslocation (e.g., Hrd1, Derlin) Recognition->Retrotranslocation Ubiquitination Ubiquitination (E3 Ligases) Retrotranslocation->Ubiquitination Cytosol Cytosol Extraction Extraction from ER (p97/VCP) Ubiquitination->Extraction Proteasome 26S Proteasome Extraction->Proteasome Degradation Degradation Proteasome->Degradation ER_Lumen ER Lumen Calcium_Signaling Signal External Signal (e.g., Hormone, Neurotransmitter) Receptor GPCR / RTK Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (High [Ca2+]) Ca_release Ca2+ Release IP3R->Ca_release opens Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_release->Cytosolic_Ca Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Cytosolic_Ca->Cellular_Response Cytosolic_Ca->PKC activates UPR_Workflow Start Start: Cell Culture Treatment Treat with ER Stress Inducer (e.g., Tunicamycin, Thapsigargin) Start->Treatment Harvest Harvest Cells at Time Points Treatment->Harvest Split Split Sample Harvest->Split RNA_Isolation RNA Isolation Split->RNA_Isolation Protein_Lysis Protein Lysis Split->Protein_Lysis RT_qPCR RT-qPCR for XBP1 splicing and UPR target genes RNA_Isolation->RT_qPCR Western_Blot Western Blot for p-PERK, p-eIF2α, ATF6, CHOP, BiP Protein_Lysis->Western_Blot Analysis Data Analysis and Interpretation RT_qPCR->Analysis Western_Blot->Analysis

References

Illuminating the Cellular Landscape: An In-depth Technical Guide to Fluorescent Probes for Organelle-Specific Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding the precise function and dynamic interplay of organelles is paramount to unraveling disease mechanisms and developing targeted therapeutics. Fluorescent probes have emerged as indispensable tools, offering a non-invasive window into the live-cell environment with high spatial and temporal resolution. This guide provides a comprehensive overview of fluorescent probes for imaging key organelles, detailing their targeting mechanisms, experimental protocols, and photophysical properties to empower researchers in their quest to visualize and comprehend the inner workings of the cell.

Mitochondria: The Powerhouses of the Cell

Mitochondria are central to cellular energy production, metabolism, and apoptosis. Their dynamic nature and critical role in cell health and disease make them a key target for imaging studies.

Targeting Strategies

The primary strategy for targeting mitochondria exploits their negative membrane potential. Cationic lipophilic dyes, such as rhodamine and cyanine derivatives, readily accumulate within the mitochondrial matrix. Triphenylphosphonium (TPP) cations are also widely used as a mitochondria-targeting moiety due to their ability to cross the inner mitochondrial membrane.

Quantitative Data of Mitochondrial Probes
Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
MitoTracker Green FM490516~0.36~80,000
MitoTracker Red CMXRos579599~0.35~100,000
TMRM548573~0.20~95,000
MitoSOX Red510580-~33,000
Experimental Protocol: Live-Cell Mitochondrial Staining

This protocol provides a general guideline for staining mitochondria in live cells using membrane potential-dependent dyes.

Materials:

  • Live cells cultured on a suitable imaging dish or coverslip

  • Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)

  • Anhydrous DMSO

  • Pre-warmed complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution: Dissolve the mitochondrial probe in anhydrous DMSO to create a 1 mM stock solution.

  • Prepare a working solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 50-500 nM. The optimal concentration may vary depending on the cell type and probe.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe working solution to the cells.

    • Incubate for 15-45 minutes at 37°C in a CO2 incubator.

  • Wash:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed complete cell culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set.

Signaling Pathway: Mitochondrial Dynamics in Apoptosis

Mitochondrial_Apoptosis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax (pro-apoptotic) MOMP MOMP Bax->MOMP induces Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bax inhibits CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 binds MOMP->CytochromeC release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax activates Apoptotic_Stimuli->Bcl2 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Caspase9->Apoptosome recruited to Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase3 activates Autophagy_Lysosome cluster_Cytoplasm Cytoplasm cluster_Lysosome Lysosome Cellular_Stress Cellular Stress (e.g., Starvation) ULK1_Complex ULK1 Complex Cellular_Stress->ULK1_Complex activates PI3K_Complex PI3K Complex ULK1_Complex->PI3K_Complex activates Phagophore Phagophore (Isolation Membrane) PI3K_Complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome matures into ATG_Proteins ATG Proteins ATG_Proteins->Phagophore elongates Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome Autophagosome->Autolysosome Cytoplasmic_Cargo Cytoplasmic Cargo (e.g., damaged organelles) Cytoplasmic_Cargo->Autophagosome engulfed by Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol_Nucleus Cytosol & Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP dissociates from IRE1 IRE1 BiP->IRE1 PERK PERK BiP->PERK ATF6 ATF6 BiP->ATF6 XBP1_splicing XBP1 mRNA splicing IRE1->XBP1_splicing activates eIF2a_phos eIF2α phosphorylation PERK->eIF2a_phos activates ATF6_cleavage ATF6 cleavage (in Golgi) ATF6->ATF6_cleavage translocates & activates XBP1s XBP1s XBP1_splicing->XBP1s ATF4_translation ATF4 translation eIF2a_phos->ATF4_translation Translation_Attenuation Global Translation Attenuation eIF2a_phos->Translation_Attenuation ATF6n ATF6n ATF6_cleavage->ATF6n UPR_Target_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s->UPR_Target_Genes upregulates ATF4 ATF4 ATF4->UPR_Target_Genes upregulates Apoptosis Apoptosis (prolonged stress) ATF4->Apoptosis induces ATF6n->UPR_Target_Genes upregulates Golgi_Trafficking cluster_Golgi Golgi Apparatus cluster_Destinations Destinations ER Endoplasmic Reticulum Cis_Golgi cis-Golgi ER->Cis_Golgi Vesicular Transport Medial_Golgi medial-Golgi Cis_Golgi->Medial_Golgi Cisternal Maturation Trans_Golgi trans-Golgi Medial_Golgi->Trans_Golgi TGN Trans-Golgi Network (TGN) Trans_Golgi->TGN Plasma_Membrane Plasma Membrane (Secretion) TGN->Plasma_Membrane Sorting & Vesicular Transport Lysosome_Dest Lysosome TGN->Lysosome_Dest Endosome Endosome TGN->Endosome Colocalization_Workflow Start Start: Prepare Live Cells Stain1 Stain with Probe 1 (e.g., MitoTracker Red) Start->Stain1 Wash1 Wash Stain1->Wash1 Stain2 Stain with Probe 2 (e.g., LysoTracker Green) Wash1->Stain2 Wash2 Wash Stain2->Wash2 Acquire_Images Acquire Images (Sequential Scanning) Wash2->Acquire_Images Preprocess Image Pre-processing (Background Subtraction, Noise Reduction) Acquire_Images->Preprocess Segment Image Segmentation (Identify Organelles) Preprocess->Segment Analyze Quantitative Colocalization Analysis (e.g., Pearson's Correlation Coefficient) Segment->Analyze Interpret Interpret Results Analyze->Interpret HTS_Workflow Start Start: Seed Cells in Microplate Add_Compounds Add Compound Library Start->Add_Compounds Incubate_Compounds Incubate Add_Compounds->Incubate_Compounds Add_Probe Add Organelle-Specific Fluorescent Probe Incubate_Compounds->Add_Probe Incubate_Probe Incubate Add_Probe->Incubate_Probe Wash Wash (optional) Incubate_Probe->Wash Acquire_Images Automated Image Acquisition Wash->Acquire_Images Analyze_Images Image Analysis (Feature Extraction) Acquire_Images->Analyze_Images Data_Analysis Data Analysis & Hit Identification Analyze_Images->Data_Analysis Hit_Validation Hit Validation & Follow-up Data_Analysis->Hit_Validation

An In-depth Technical Guide to the Design of Aggregation-Induced Emission (AIE) Probes for Subcellular Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of aggregation-induced emission (AIE) has revolutionized cellular imaging by overcoming the notorious aggregation-caused quenching (ACQ) effect that plagues traditional fluorophores. This guide provides a comprehensive technical overview of the design principles, experimental validation, and applications of AIE probes tailored for specific subcellular organelles. By harnessing the unique "light-up" property of AIE luminogens (AIEgens) in aggregated states, researchers can achieve high-contrast, long-term, and real-time visualization of intricate cellular processes.

Core Principles of AIE and Subcellular Targeting

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation.[1][2] This is attributed to the restriction of intramolecular motion (RIM), including intramolecular rotation (RIR) and vibration (RIV), in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel.[2] This intrinsic "light-up" characteristic provides a high signal-to-noise ratio, making AIEgens ideal for high-contrast imaging.[1][2]

Subcellular targeting relies on the specific accumulation of a probe within a particular organelle. This is achieved by incorporating specific targeting moieties into the AIEgen core. The design strategies often exploit the unique physiological and chemical properties of each organelle.

Design Strategies for Organelle-Specific AIE Probes

The modular nature of AIE probes, typically consisting of an AIE core, a targeting group, and often a linker, allows for rational design to achieve specificity for various organelles.

Mitochondria-Targeting AIE Probes

Mitochondria, with their highly negative membrane potential, are a primary target for cationic probes.

  • Design Principle: The most common strategy involves the incorporation of delocalized lipophilic cations, such as triphenylphosphonium (TPP) or pyridinium salts, into the AIEgen structure. These positively charged moieties facilitate accumulation within the mitochondrial matrix.

  • AIE Core: Tetraphenylethylene (TPE) and its derivatives are frequently used AIE cores due to their synthetic accessibility and robust AIE characteristics.

  • Applications: Mitochondria-targeted AIE probes are extensively used for monitoring mitochondrial dynamics, membrane potential, and for image-guided photodynamic therapy (PDT) by generating reactive oxygen species (ROS) upon light irradiation to induce cell apoptosis.

Lysosome-Targeting AIE Probes

Lysosomes are acidic organelles (pH 4.5-5.0) involved in cellular degradation pathways.

  • Design Principle: Targeting lysosomes is often achieved by incorporating weak base moieties, such as morpholine or piperazine groups. These groups become protonated in the acidic lysosomal environment, leading to probe entrapment and accumulation.

  • AIE Core: Salicyladazine and dicyanoisophorone-based AIEgens have been successfully employed for lysosomal targeting.

  • Applications: These probes are valuable for monitoring lysosomal pH, viscosity, and enzymatic activity, and for tracking autophagy.

Nucleus-Targeting AIE Probes

The cell nucleus houses the genetic material and is a key target in cancer therapy.

  • Design Principle: Nuclear targeting can be achieved by conjugating the AIEgen with nuclear localization signals (NLS), which are short peptide sequences that mediate the transport of proteins into the nucleus. Another strategy involves designing probes with specific affinity for DNA or RNA.

  • AIE Core: TPE derivatives are commonly used as the fluorescent reporters in nucleus-targeting probes.

  • Applications: Nucleus-specific AIE probes are utilized for long-term cell tracing, monitoring nuclear dynamics, and as theranostic agents.

Endoplasmic Reticulum (ER)-Targeting AIE Probes

The ER is involved in protein and lipid synthesis and calcium homeostasis.

  • Design Principle: ER-targeting probes often incorporate sulfonamide groups, which can bind to proteins enriched in the ER membrane, such as the ATP-sensitive potassium (KATP) channel subunit SUR1.

  • AIE Core: Quinoline-malononitrile (QM) and other AIEgens with amphiphilic properties have been developed for ER imaging.

  • Applications: These probes are used to study ER stress, viscosity changes during cellular processes like ferroptosis, and for ER-targeted PDT.

Lipid Droplet (LD)-Targeting AIE Probes

Lipid droplets are organelles responsible for storing neutral lipids.

  • Design Principle: The hydrophobic nature of LDs is exploited for targeting. AIEgens with high lipophilicity can passively diffuse and accumulate within the lipid-rich environment of LDs.

  • AIE Core: TPE and naphthalenone-based derivatives have been designed to specifically stain LDs.

  • Applications: LD-targeting AIE probes are used to monitor LD dynamics, polarity, and their role in metabolic diseases.

Quantitative Data of Representative AIE Probes

The following tables summarize the key photophysical and targeting properties of selected AIE probes for different organelles.

Table 1: Mitochondria-Targeting AIE Probes

Probe NameAIE CoreTargeting MoietyExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (%)Reference
NIR AIEgen 17 Push-pull luminogenNot specified-Far-red/NIR24430
TPE-based AIEgen 18 Tetraphenylethene (TPE)Indolinium group----
Compound M Triphenylamine-terpyridinePyridinium cation460609149-

Table 2: Lysosome-Targeting AIE Probes

Probe NameAIE CoreTargeting MoietyExcitation (nm)Emission (nm)Stokes Shift (nm)Key FeatureReference
AIE-Lyso-1 SalicyladazineMorpholine--LargeEsterase detection
ASMP-AP Not specifiedNot specified405560-620>150pH-sensitive
PYATT Dicyanoisophorone (DCI)Not specified-NIR~190Viscosity-sensitive

Table 3: Nucleus-Targeting AIE Probes

Probe NameAIE CoreTargeting MoietyExcitation (nm)Emission (nm)Key FeatureReference
TCNTP Tetraphenylethene (PyTPE)cNGR, RGD, CPP, NLS peptides-YellowDual-targeted
TPA-PPA series Tetraphenylethene (TPA)Pyridinium and boric acid--ATP sensing

Table 4: ER and LD-Targeting AIE Probes

Probe NameTarget OrganelleAIE CoreTargeting MoietyExcitation (nm)Emission (nm)Key FeatureReference
AIE-ER Endoplasmic ReticulumNot specifiedNot specified405450-650High photostability
QM-SO3-ER Endoplasmic ReticulumQuinoline-malononitrilep-toluenesulfonamide-589Binds to KATP channels
DTZ-TPA-DCN Lipid DropletsTetraphenylethene (TPE)Lipophilic structure-Near-infraredSuper-resolution imaging

Experimental Protocols

Detailed methodologies are crucial for the successful application of AIE probes. Below are generalized protocols for key experiments.

Synthesis of a Generic Mitochondria-Targeting AIE Probe (TPE-TPP)

This protocol describes the synthesis of a TPE-based AIEgen functionalized with a triphenylphosphonium (TPP) cation for mitochondria targeting.

Workflow Diagram:

G cluster_synthesis Synthesis of TPE-Br cluster_functionalization Functionalization with TPP A Starting Materials (e.g., TPE precursor) B Bromination Reaction (e.g., with NBS) A->B C Purification (Column Chromatography) B->C D TPE-Br C->D E TPE-Br F Reaction with Triphenylphosphine (PPh3) E->F G Purification (Recrystallization) F->G H Final Product (TPE-TPP) G->H

Caption: Synthetic workflow for a mitochondria-targeting AIE probe.

Materials:

  • Tetraphenylethylene (TPE) precursor

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh3)

  • Appropriate solvents (e.g., dichloromethane, acetonitrile)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of Brominated TPE (TPE-Br):

    • Dissolve the TPE precursor in a suitable solvent.

    • Add NBS portion-wise and stir the reaction mixture at room temperature under inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product.

    • Purify the crude product by column chromatography to obtain TPE-Br.

  • Synthesis of TPE-TPP:

    • Dissolve TPE-Br and an excess of PPh3 in a solvent like acetonitrile.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture to room temperature to allow precipitation of the product.

    • Collect the precipitate by filtration and wash with a cold solvent.

    • Recrystallize the product to obtain the pure TPE-TPP probe.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and elemental analysis.

Cell Culture and Imaging Protocol

Workflow Diagram:

G A Seed cells on glass-bottom dishes B Incubate for 24h A->B C Add AIE probe solution (e.g., 5-10 µM) B->C D Incubate for 15-30 min C->D E Wash with PBS (optional for AIE probes) D->E F Image with Confocal/Fluorescence Microscope E->F

Caption: General workflow for cell staining and imaging with AIE probes.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • AIE probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom confocal dishes

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom confocal dishes at an appropriate density and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Probe Incubation: Prepare a working solution of the AIE probe (e.g., 5-10 µM) in cell culture medium. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the AIE probe for a specified time (e.g., 15-30 minutes) at 37°C.

  • Washing (Optional): A key advantage of AIE probes is their "light-up" nature upon binding, which often eliminates the need for washing steps, reducing background fluorescence. However, if necessary, gently wash the cells twice with warm PBS.

  • Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a confocal laser scanning microscope or a fluorescence microscope equipped with the appropriate filter sets.

Colocalization Study

To confirm the subcellular localization of the AIE probe, a colocalization experiment with a commercially available organelle tracker is performed.

Workflow Diagram:

G A Prepare cells as for standard imaging B Co-incubate with AIE probe and commercial organelle tracker A->B C Incubate for specified time B->C D Wash with PBS (optional) C->D E Acquire images in two separate channels D->E F Merge images and analyze colocalization (e.g., Pearson's coefficient) E->F

Caption: Workflow for colocalization analysis of AIE probes.

Materials:

  • Cells stained with the AIE probe as described above.

  • Commercial organelle tracker (e.g., MitoTracker™ Green, LysoTracker™ Red).

Procedure:

  • Follow the cell culture and probe incubation protocol (4.2).

  • During the last 15-20 minutes of incubation with the AIE probe, add the commercial organelle tracker at its recommended concentration.

  • After incubation, wash the cells if necessary and add fresh medium.

  • Acquire fluorescence images in two separate channels: one for the AIE probe and one for the commercial tracker, ensuring minimal spectral overlap.

  • Merge the two images to visualize the overlap in signals.

  • Quantify the degree of colocalization by calculating the Pearson's correlation coefficient using appropriate imaging software. A coefficient close to 1 indicates high colocalization.

Signaling Pathways and Logical Relationships

The application of AIE probes in theranostics, particularly PDT, involves triggering specific cellular signaling pathways.

Signaling Pathway for AIE-PDT Induced Apoptosis:

G cluster_trigger Trigger cluster_ros ROS Generation cluster_damage Mitochondrial Damage cluster_apoptosis Apoptosis Cascade A Light Irradiation B Mitochondria-Targeted AIE Photosensitizer A->B C Reactive Oxygen Species (ROS) Generation B->C Photosensitization D Mitochondrial Membrane Potential Collapse C->D E Cytochrome c Release D->E F Caspase Activation (e.g., Caspase-3) E->F G Cell Apoptosis F->G

Caption: AIE-mediated photodynamic therapy (PDT) apoptosis pathway.

This diagram illustrates how a mitochondria-targeted AIE photosensitizer, upon light irradiation, generates ROS. This leads to mitochondrial damage, the release of cytochrome c, activation of the caspase cascade, and ultimately, programmed cell death (apoptosis).

Conclusion and Future Perspectives

The design of organelle-specific AIE probes represents a significant advancement in cell biology and biomedical research. The ability to create bright, photostable, and targeted probes has opened new avenues for understanding complex subcellular dynamics and for developing novel diagnostic and therapeutic strategies. Future research will likely focus on developing AIEgens with even longer emission wavelengths for deeper tissue penetration, multi-organelle targeting capabilities, and advanced functionalities such as real-time sensing of multiple analytes within a single organelle. The continued innovation in AIE probe design holds immense promise for revolutionizing our ability to visualize and manipulate the intricate machinery of life at the subcellular level.

References

Methodological & Application

Application Notes and Protocols for AIE-ER Probes in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggregation-Induced Emission (AIE) luminogens (AIEgens) are a class of fluorescent probes that are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This unique property makes them ideal for various biological imaging applications, offering high signal-to-noise ratios, remarkable photostability, and low cytotoxicity. AIE probes targeted to the endoplasmic reticulum (AIE-ER probes) provide a powerful tool for visualizing ER morphology, dynamics, and stress, which are implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

These application notes provide a comprehensive guide to utilizing this compound probes in confocal microscopy for imaging and studying the endoplasmic reticulum in live and fixed cells.

Data Presentation: Performance of this compound Probes

Quantitative data for representative this compound probes are summarized below. This information is crucial for selecting the appropriate probe for a specific application and for optimizing imaging conditions.

Probe NameExcitation (λex)Emission (λem)Quantum Yield (ΦF) in solid stateKey Features & ApplicationsCitations
TPE-ER405 nm450-650 nmHighHigh brightness, low working concentration, photostable. Suitable for studying ER-related diseases.[1]
TPE-PR-FFKDEL430 nm620 nmNot specifiedPeptide-conjugated for high ER-targeting ability. Used for imaging and photodynamic therapy.[2]
This compound (Oxazole-based)Not specifiedNot specifiedNot specifiedEfficiently homes into the ER within 3 hours with high photostability.[3]
QM-SO3-ER405 nm550-630 nmNot specifiedAmphiphilic, enabling wash-free imaging. Targets KATP channels on the ER.[4]
DHQMNot specifiedNot specifiedNot specifiedPeroxynitrite-responsive AIEgen for monitoring ER stress and ER-phagy.[1]

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of the Endoplasmic Reticulum

This protocol outlines the steps for staining and imaging the endoplasmic reticulum in live mammalian cells using this compound probes.

Materials:

  • This compound probe of choice

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging dish or chambered coverglass

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture:

    • Plate cells (e.g., HeLa, U2OS, or a cell line relevant to your research) on a live-cell imaging dish or chambered coverglass.

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency (typically 60-80%).

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe (typically 1-10 mM) in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or HBSS to the desired working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the this compound probe working solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the specific probe used.

  • Washing (if necessary):

    • For some AIE probes, a wash-free protocol can be employed due to their "turn-on" fluorescence upon binding to the target.

    • If background fluorescence is high, aspirate the staining solution and wash the cells 1-2 times with pre-warmed PBS or fresh culture medium.

  • Confocal Microscopy:

    • Mount the imaging dish on the stage of a confocal microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

    • Set the imaging parameters according to the spectral properties of the this compound probe (refer to the table above).

    • Excitation: Use the appropriate laser line for excitation (e.g., 405 nm or 488 nm). Start with a low laser power (e.g., 1-5%) to minimize phototoxicity.

    • Emission: Set the detector to collect the fluorescence emission within the specified range for the probe.

    • Pinhole: Adjust the pinhole to 1 Airy Unit (AU) for optimal confocality and resolution.

    • Detector Gain/Offset: Adjust the detector gain (or HV) and offset to obtain a good signal-to-noise ratio without saturating the detector. Use a look-up table (LUT) with a high-low indicator to avoid saturated (red) and zero-intensity (blue) pixels.

    • Scan Speed and Averaging: Use a moderate scan speed and consider line or frame averaging to improve image quality.

    • Acquire images. For time-lapse imaging, minimize the total exposure time to reduce phototoxicity.

Protocol 2: Co-localization with Commercial ER-Trackers

This protocol describes how to perform a co-localization experiment to confirm the specificity of an this compound probe by co-staining with a commercially available ER tracker.

Materials:

  • This compound probe

  • Commercial ER-Tracker (e.g., ER-Tracker™ Red or Green)

  • Materials from Protocol 1

Procedure:

  • Cell Culture and Staining with Commercial ER-Tracker:

    • Follow the cell culture steps as in Protocol 1.

    • Stain the cells with the commercial ER-Tracker according to the manufacturer's instructions.

  • Staining with this compound Probe:

    • After the incubation with the commercial tracker, wash the cells as recommended by the manufacturer.

    • Proceed to stain the cells with the this compound probe as described in Protocol 1.

  • Confocal Microscopy:

    • Set up the confocal microscope for two-channel imaging.

    • Use sequential scanning mode to avoid spectral bleed-through between the two channels.

    • Set the excitation and emission parameters for each probe individually.

    • Acquire images in both channels.

  • Co-localization Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other dedicated software) to perform co-localization analysis.

    • Calculate the Pearson's Correlation Coefficient (PCC) to quantify the degree of co-localization. A PCC value close to +1 indicates a high degree of positive correlation between the two signals.

Protocol 3: Imaging ER Stress with this compound Probes

Certain this compound probes are designed to respond to changes in the ER environment associated with ER stress, such as fluctuations in peroxynitrite levels. This protocol provides a general framework for inducing and imaging ER stress.

Materials:

  • ER stress-responsive this compound probe

  • ER stress-inducing agent (e.g., tunicamycin, thapsigargin, or dithiothreitol - DTT)

  • Materials from Protocol 1

Procedure:

  • Cell Culture and Probe Staining:

    • Culture and stain the cells with the ER stress-responsive this compound probe as described in Protocol 1.

  • Induction of ER Stress:

    • After staining, replace the medium with fresh medium containing the ER stress-inducing agent at a pre-determined optimal concentration.

    • Incubate the cells for a time sufficient to induce ER stress (this can range from a few hours to 24 hours, depending on the agent and cell type).

    • Include a vehicle-treated control group.

  • Confocal Microscopy:

    • Image both the control and the ER stress-induced cells using the same confocal settings as established in Protocol 1.

    • Acquire images at different time points to monitor the dynamics of the ER stress response.

  • Data Analysis:

    • Quantify the fluorescence intensity changes in the ER of stressed cells compared to control cells using image analysis software.

    • An increase or decrease in fluorescence (depending on the probe's mechanism) indicates a response to ER stress.

Mandatory Visualizations

Experimental Workflow for this compound Probe Imaging

G cluster_prep Cell and Probe Preparation cluster_staining Staining and Imaging cluster_analysis Data Analysis A Plate cells on imaging dish B Culture cells to desired confluency A->B D Wash cells with PBS/HBSS B->D C Prepare this compound probe working solution E Incubate cells with this compound probe C->E D->E F Wash cells (optional) E->F G Acquire images using confocal microscopy F->G H Image processing and analysis G->H I Quantitative analysis (intensity, co-localization) H->I

Caption: Workflow for this compound probe staining and imaging.

Signaling Pathway: Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a key signaling pathway activated during ER stress. This compound probes can be used to monitor the morphological and environmental changes in the ER that trigger the UPR.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds PERK PERK BiP->PERK dissociates IRE1 IRE1 BiP->IRE1 dissociates ATF6 ATF6 BiP->ATF6 dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaved P_eIF2a p-eIF2α ATF4 ATF4 P_eIF2a->ATF4 translation ATF4_n ATF4 ATF4->ATF4_n translocates XBP1s XBP1s mRNA XBP1s_p XBP1s XBP1s->XBP1s_p translation & translocation ATF6_n ATF6 ATF6_cleaved->ATF6_n translocates UPR_Genes UPR Target Gene Expression ATF4_n->UPR_Genes activates XBP1s_p->UPR_Genes activates ATF6_n->UPR_Genes activates

Caption: The three major branches of the Unfolded Protein Response pathway.

References

Application Notes and Protocols for Aie-ER Staining in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggregating-induced emission (AIE) luminogens (AIEgens) are a class of fluorescent probes that have garnered significant attention in biomedical imaging. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIEgens exhibit enhanced fluorescence intensity in an aggregated state, offering high signal-to-noise ratios, remarkable photostability, and low cytotoxicity. This makes them ideal candidates for long-term, real-time imaging of subcellular organelles.

This document provides a detailed protocol for staining the endoplasmic reticulum (ER) in HeLa cells using a specific AIEgen probe, AIE-ER. The this compound probe is a fluorescent molecule designed to specifically accumulate in the ER, enabling high-fidelity visualization of its intricate network and dynamics. Understanding ER structure and function is crucial, as this organelle plays a central role in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Dysregulation of ER function is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Principle of this compound Staining

The this compound probe is a "turn-on" fluorescent sensor. In a dissolved state, the probe's molecules undergo free intramolecular rotation, which dissipates energy non-radiatively, resulting in weak or no fluorescence. Upon specific targeting and accumulation within the hydrophobic environment of the endoplasmic reticulum membrane, the intramolecular rotation of the this compound molecules is restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay pathways, forcing the molecules to release the absorbed energy as bright fluorescence.

Certain this compound probes, such as those based on a quinoline-malononitrile (QM) scaffold (e.g., QM-SO3-ER), achieve their ER specificity by targeting and binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[1] This specific interaction ensures precise localization and a high signal-to-noise ratio for ER imaging.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound staining in HeLa cells, compiled from various studies. It is important to note that optimal conditions may vary depending on the specific this compound probe used and the experimental setup.

ParameterValue/RangeRemarks
Working Concentration 1 - 10 µMOptimal concentration should be determined empirically. Start with a lower concentration to minimize potential cytotoxicity.
Incubation Time 15 - 60 minutesShorter incubation times are often sufficient for live-cell imaging. Longer times may be needed for specific applications.
Excitation Wavelength (λex) ~405 nmVaries depending on the specific this compound probe.
Emission Wavelength (λem) 450 - 650 nmA broad emission spectrum is characteristic of many AIE probes.
Photostability HighAIE probes generally exhibit superior photostability compared to conventional dyes. Fluorescence can often be retained after numerous scans.
Cytotoxicity (IC50) >10 µM (at 24h)This compound probes generally exhibit low cytotoxicity, with good cell viability (>75%) maintained at working concentrations.[2]
Pearson's Correlation Coefficient ~0.95Co-localization with commercial ER trackers demonstrates high specificity.[1]

Experimental Protocols

Live-Cell Imaging of ER in HeLa Cells

This protocol describes the staining of the endoplasmic reticulum in live HeLa cells using an this compound probe.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal microscope with appropriate filter sets (e.g., DAPI or custom filters for 405 nm excitation)

  • Glass-bottom dishes or chamber slides suitable for live-cell imaging

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution: On the day of the experiment, prepare the this compound staining solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-5 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.

  • Imaging: The this compound probe is often a wash-free stain.[1] The cells can be imaged directly in the staining solution using a confocal microscope. Use an excitation wavelength of approximately 405 nm and collect the emission between 450 nm and 650 nm.

Fixed-Cell Staining of ER in HeLa Cells

This protocol allows for the visualization of the ER in fixed HeLa cells, which can be useful for co-localization studies with immunofluorescence.

Materials:

  • HeLa cells grown on coverslips

  • This compound probe

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS, pH 7.4

  • Mounting medium

Procedure:

  • Cell Seeding and Staining: Follow steps 1-4 of the live-cell imaging protocol to stain the HeLa cells with the this compound probe.

  • Fixation: After incubation, gently remove the staining solution and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Remove the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Image the stained ER using a confocal microscope with the appropriate filter sets.

Diagrams

This compound Targeting and Fluorescence Mechanism

AIE_ER_Mechanism cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum AIE_ER_free This compound Probe (Free Rotation, No Fluorescence) AIE_ER_inside This compound Probe (Free Rotation, No Fluorescence) AIE_ER_free->AIE_ER_inside Membrane ER_Membrane ER Membrane KATP Channel (SUR1) AIE_ER_inside->ER_Membrane:f1 Specific Binding AIE_ER_bound This compound Probe (Rotation Restricted, Bright Fluorescence)

Caption: this compound probe targeting and fluorescence mechanism.

Experimental Workflow for this compound Staining

Staining_Workflow Start Start Seed_Cells Seed HeLa Cells on Glass-Bottom Dish Start->Seed_Cells Prepare_Stain Prepare this compound Staining Solution Seed_Cells->Prepare_Stain Stain_Cells Incubate Cells with This compound (15-30 min) Prepare_Stain->Stain_Cells Live_Imaging Live-Cell Imaging (Confocal Microscopy) Stain_Cells->Live_Imaging Fixation Fix with 4% PFA (Optional) Stain_Cells->Fixation End End Live_Imaging->End Wash_Mount Wash and Mount Fixation->Wash_Mount Fixed_Imaging Fixed-Cell Imaging Wash_Mount->Fixed_Imaging Fixed_Imaging->End

Caption: Experimental workflow for this compound staining.

References

Applications of AIE-ER Probes in Studying Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Aggregation-Induced Emission (AIE) probes targeted to the endoplasmic reticulum (AIE-ER) for the investigation of ER stress. This compound probes offer a powerful tool for real-time, in situ monitoring of this critical cellular process, providing valuable insights for basic research and drug discovery.

Introduction to ER Stress and this compound Probes

The endoplasmic reticulum (ER) is a crucial organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. Perturbations to ER function, such as accumulation of unfolded or misfolded proteins, lead to a state of cellular stress known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is initiated by three ER transmembrane sensors: PERK, IRE1, and ATF6. While initially a pro-survival response, prolonged or severe ER stress can trigger apoptosis.

This compound probes are fluorescent molecules specifically designed to accumulate in the endoplasmic reticulum. They exhibit the unique property of aggregation-induced emission, meaning they are non-emissive when freely dissolved but become highly fluorescent upon aggregation. In the context of ER stress, the accumulation of misfolded proteins and changes in the ER microenvironment can induce the aggregation of this compound probes, leading to a significant increase in their fluorescence intensity. This characteristic allows for the sensitive and dynamic monitoring of ER stress in living cells.

Key Applications of this compound Probes in ER Stress Research

  • Real-time Monitoring of ER Stress Dynamics: Track the onset and progression of ER stress in live cells in response to various stimuli.

  • High-Throughput Screening of ER Stress Modulators: Efficiently screen compound libraries for potential inducers or inhibitors of ER stress.

  • Evaluating Drug Efficacy and Toxicity: Assess the impact of drug candidates on ER homeostasis.

  • Investigating the Role of ER Stress in Disease Models: Study the involvement of ER stress in various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from experiments using this compound probes to study ER stress induced by common chemical inducers, Tunicamycin and Thapsigargin.

Tunicamycin (µg/mL)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
0 (Control)100 ± 151.0
0.5250 ± 302.5
1480 ± 554.8
2850 ± 908.5
51200 ± 15012.0
Thapsigargin (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
0 (Control)100 ± 121.0
0.1320 ± 403.2
0.5750 ± 857.5
11100 ± 13011.0
21500 ± 18015.0

Signaling Pathways and Experimental Workflows

Unfolded Protein Response (UPR) Signaling Pathway

Unfolded Protein Response (UPR) Signaling Pathway.

Experimental Workflow for Studying ER Stress with this compound Probes

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment cluster_Staining This compound Probe Staining cluster_Imaging Confocal Microscopy cluster_Analysis Data Analysis A Seed cells in confocal-compatible dish B Culture cells to 60-70% confluency A->B C Induce ER Stress (e.g., Tunicamycin, Thapsigargin) B->C D Incubate for defined time points C->D E Prepare this compound probe working solution D->E F Incubate cells with This compound probe E->F G Wash with probe-free medium F->G H Set up imaging parameters (Laser, Detector, Pinhole) G->H I Acquire images of control and treated cells H->I J Quantify mean fluorescence intensity I->J K Statistical analysis and data visualization J->K

Workflow for this compound Probe-based ER Stress Analysis.

Experimental Protocols

Protocol 1: Induction of ER Stress in Cultured Cells

This protocol describes the induction of ER stress using Tunicamycin or Thapsigargin.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T, SH-SY5Y)

  • Complete cell culture medium

  • Tunicamycin (stock solution in DMSO, e.g., 1 mg/mL)

  • Thapsigargin (stock solution in DMSO, e.g., 1 mM)

  • Phosphate-buffered saline (PBS)

  • 6-well plates or confocal dishes

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate or a confocal dish at a density that will result in 60-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Inducers: Prepare working solutions of Tunicamycin or Thapsigargin by diluting the stock solution in pre-warmed complete culture medium to the desired final concentrations.

  • Induction of ER Stress:

    • For a dose-response experiment, treat the cells with a range of concentrations of Tunicamycin (e.g., 0.5, 1, 2, 5 µg/mL) or Thapsigargin (e.g., 0.1, 0.5, 1, 2 µM).

    • For a time-course experiment, treat the cells with a fixed concentration of the inducer (e.g., 2 µg/mL Tunicamycin or 1 µM Thapsigargin) and incubate for different durations (e.g., 2, 4, 8, 12, 24 hours).

    • Include a vehicle control (DMSO) for each experiment.

  • Incubation: Return the cells to the incubator for the specified duration.

Protocol 2: Live-Cell Staining with this compound Probe

This protocol provides a general guideline for staining live cells with an this compound probe. Optimal probe concentration and incubation time should be determined empirically for each specific this compound probe and cell line.

Materials:

  • Cells with induced ER stress (from Protocol 1)

  • This compound probe (stock solution in DMSO)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Confocal imaging dishes

Procedure:

  • Prepare this compound Probe Working Solution: Dilute the this compound probe stock solution in serum-free medium to a final concentration typically in the range of 1-10 µM. Vortex briefly to ensure complete mixing.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Probe Loading: Add the this compound probe working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed, probe-free complete culture medium to remove any excess, unbound probe.

  • Imaging: Immediately proceed to imaging the cells using a confocal microscope.

Protocol 3: Confocal Microscopy and Image Analysis

This protocol outlines the general procedure for acquiring and analyzing confocal images of this compound stained cells.

Materials:

  • This compound stained cells (from Protocol 2)

  • Confocal laser scanning microscope equipped with appropriate lasers and detectors.

  • Image analysis software (e.g., ImageJ/Fiji, Zen, LAS X)

Procedure:

  • Microscope Setup:

    • Turn on the confocal microscope and allow the lasers to warm up.

    • Place the imaging dish on the microscope stage.

    • Use a 40x or 63x oil-immersion objective for optimal resolution.

    • Set the appropriate excitation and emission wavelengths for the specific this compound probe.

    • Adjust the laser power, detector gain, and pinhole size to obtain a good signal-to-noise ratio while avoiding saturation of the detector. Crucially, keep these settings consistent across all samples within an experiment for quantitative comparison.

  • Image Acquisition:

    • Focus on the cells and acquire images from multiple random fields of view for each condition (control and treated).

    • Acquire a z-stack if 3D analysis is required.

  • Image Analysis:

    • Open the acquired images in an image analysis software.

    • Define regions of interest (ROIs) around individual cells or within the ER of each cell.

    • Measure the mean fluorescence intensity within the ROIs for each condition.

    • Calculate the average mean fluorescence intensity and standard deviation for each experimental group.

    • Normalize the fluorescence intensity of the treated groups to the control group to determine the fold change.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences in fluorescence intensity.

Conclusion

This compound probes represent a valuable class of fluorescent tools for the dynamic and quantitative study of ER stress in living cells. Their unique photophysical properties enable sensitive detection of changes in the ER microenvironment associated with the accumulation of misfolded proteins. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound probes to gain deeper insights into the complex mechanisms of ER stress and its role in health and disease.

Illuminating the Dynamic Endoplasmic Reticulum: Application Notes and Protocols for Live-Cell Imaging with AIE Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aggregation-Induced Emission (AIE) probes for real-time imaging of endoplasmic reticulum (ER) dynamics in living cells. AIE probes offer significant advantages over traditional fluorescent dyes, including superior photostability, high signal-to-noise ratios, and low cytotoxicity, making them ideal for long-term tracking of this vital organelle. This document details the properties of selected AIE probes, provides step-by-step experimental protocols, and explores their application in studying ER-related signaling pathways, particularly the Unfolded Protein Response (UPR).

AIE Probes for Endoplasmic Reticulum Imaging: A Comparative Overview

Several AIE luminogens (AIEgens) have been developed for specific and efficient ER targeting. Their unique "turn-on" fluorescence mechanism, where they become highly emissive upon aggregation in the ER's viscous environment, provides a high-contrast imaging experience. Below is a summary of key quantitative data for some prominent ER-targeting AIE probes.

Probe NameExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)PhotostabilityCytotoxicityTargeting Moiety
AIE-ER 405450-650>45Not ReportedRemarkableLow (>75% viability at 10 µM)[1]Not Specified
QM-SO3-ER 405550-630~145Not ReportedSuperior to ER-Tracker Red[2]Low[2]p-toluenesulfonamide
TPE-ER ~365~478~113Not ReportedGoodLowSulfonamide
MI-AIE-TsG (MAT) Not ReportedNot ReportedNot ReportedNot ReportedHigh Signal-to-Noise (9.2)[3]Not ReportedTsG group (targets SUR1 protein)
TI-ER NPs 56410755110.021%[4]GoodLow (without laser)p-toluenesulfonamide

Note: Quantitative data for all parameters are not consistently available in the literature for all probes. The table reflects the most recent and relevant reported values.

Experimental Protocols for Live-Cell ER Imaging with AIE Probes

The following protocols provide a general framework for using AIE probes to image the endoplasmic reticulum in live cells. Optimization may be required for specific cell types and imaging systems.

General Workflow for Live-Cell ER Imaging

This workflow outlines the key steps from cell preparation to image analysis.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture cell_seeding Seed cells on imaging dish cell_culture->cell_seeding probe_prep Prepare AIE probe stock and working solutions cell_seeding->probe_prep incubation Incubate cells with AIE probe probe_prep->incubation wash Wash cells (optional) incubation->wash imaging Live-cell imaging using confocal/fluorescence microscope wash->imaging analysis Image processing and data analysis imaging->analysis

Caption: General experimental workflow for live-cell imaging of the ER with AIE probes.

Detailed Protocol for Staining with this compound Probe

This protocol is adapted for the commercially available "this compound" probe.

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging dish (e.g., glass-bottom dish)

  • HeLa cells (or other cell line of interest)

Procedure:

  • Cell Preparation:

    • Culture HeLa cells in complete medium until they reach 70-80% confluency.

    • Seed the cells onto a live-cell imaging dish at an appropriate density to allow for individual cell visualization. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free medium or HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Cell Staining:

    • Remove the culture medium from the imaging dish and wash the cells once with pre-warmed PBS or HBSS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Imaging:

    • After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.

    • Add fresh, pre-warmed complete culture medium to the dish.

    • Image the cells using a confocal or fluorescence microscope equipped with a 405 nm laser for excitation and an emission filter in the range of 450-650 nm.

    • Acquire images at desired time intervals to observe ER dynamics. Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal.

Detailed Protocol for Staining with QM-SO3-ER Probe

This protocol is based on the published use of the QM-SO3-ER probe.

Materials:

  • QM-SO3-ER probe

  • DMSO

  • Complete cell culture medium

  • PBS or HBSS

  • Live-cell imaging dish

  • HeLa cells (or other cell line of interest)

Procedure:

  • Cell Preparation:

    • Follow the same cell preparation steps as described in Protocol 2.2.

  • Probe Preparation:

    • Prepare a stock solution of QM-SO3-ER in DMSO.

    • Dilute the stock solution in culture medium to a final working concentration of 3 µM.

  • Cell Staining:

    • Add the QM-SO3-ER working solution to the cells and incubate for the desired time at 37°C. One of the advantages of this probe is its "wash-free" property, meaning imaging can be performed without washing out the probe.

  • Imaging:

    • Image the cells directly in the staining solution using a confocal microscope.

    • Use an excitation wavelength of 405 nm and collect the emission between 550-630 nm.

    • The excellent photostability of QM-SO3-ER allows for long-term time-lapse imaging to monitor ER dynamics.

Visualizing ER Stress and the Unfolded Protein Response (UPR)

ER stress, caused by the accumulation of unfolded or misfolded proteins, triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged. AIE probes that are sensitive to changes in the ER environment, such as viscosity or the presence of unfolded proteins, can be powerful tools to study the dynamics of the UPR.

The UPR is primarily mediated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.

UPR_Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1α ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1_u XBP1u mRNA IRE1->XBP1_u splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi & is cleaved Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation ATF4 ATF4 eIF2a->ATF4 preferential translation CHOP CHOP (Apoptosis) ATF4->CHOP XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_protein XBP1s Protein XBP1_s->XBP1_protein translation ERAD_Chaperones ERAD & Chaperone Upregulation XBP1_protein->ERAD_Chaperones ER_Chaperones ER Chaperone Upregulation ATF6_cleaved->ER_Chaperones

Caption: The three main signaling branches of the Unfolded Protein Response (UPR).

AIE probes can be utilized to monitor various aspects of this pathway:

  • Detecting Unfolded Proteins: Probes like MI-AIE-TsG (MAT) can directly bind to unfolded proteins in the ER, providing a fluorescent readout of the initial trigger of the UPR.

  • Monitoring Changes in ER Environment: ER stress can lead to changes in the viscosity and polarity of the ER lumen. AIE probes sensitive to these environmental changes can serve as indirect reporters of UPR activation.

  • Visualizing ER Dynamics during UPR: Long-term imaging with photostable AIE probes allows for the visualization of morphological changes in the ER network that occur during prolonged ER stress and UPR activation.

Experimental Workflow for Monitoring UPR with AIE Probes

This workflow illustrates how to induce and monitor the UPR using AIE probes.

UPR_Workflow cluster_setup Experimental Setup cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_prep Prepare cells and stain with ER-targeting AIE probe induce_stress Induce ER stress (e.g., with Tunicamycin or Thapsigargin) cell_prep->induce_stress control Control group (no stress induction) cell_prep->control time_lapse Acquire time-lapse images of both groups induce_stress->time_lapse control->time_lapse quantify_fluorescence Quantify changes in fluorescence intensity and distribution time_lapse->quantify_fluorescence morphology Analyze changes in ER morphology time_lapse->morphology correlate Correlate with other UPR markers (e.g., Western blot for CHOP) quantify_fluorescence->correlate morphology->correlate

Caption: Workflow for studying the Unfolded Protein Response using AIE probes.

Concluding Remarks

AIE probes represent a significant advancement for live-cell imaging of the endoplasmic reticulum. Their superior photophysical properties enable researchers to perform long-term, high-contrast imaging of ER dynamics, providing valuable insights into the organelle's function in both normal and pathological conditions. The protocols and information provided in these application notes serve as a starting point for utilizing these powerful tools to explore the intricate world of the endoplasmic reticulum. As the field of AIE probe development continues to expand, we can expect even more sophisticated tools for dissecting the complex processes that occur within this essential organelle.

References

Application Notes and Protocols for Monitoring Protein Folding in the Endoplasmic Reticulum using Aie-ER

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress, disrupts cellular homeostasis and activates a complex signaling network termed the Unfolded Protein Response (UPR). Chronic ER stress and the failure of the UPR to restore proteostasis are implicated in a variety of human diseases, including neurodegenerative disorders, diabetes, and cancer. Therefore, the development of robust tools for monitoring protein folding status within the ER is of paramount importance for both basic research and drug discovery.

Aie-ER is a fluorescent probe specifically designed for imaging the endoplasmic reticulum. It belongs to a class of molecules exhibiting Aggregation-Induced Emission (AIE), a photophysical phenomenon where the probe is non-emissive in its freely rotating state in solution but becomes highly fluorescent upon aggregation or restriction of intramolecular rotation. This unique property makes this compound an excellent candidate for monitoring changes in the ER microenvironment, such as viscosity, which is directly influenced by the concentration and folding state of proteins. An increase in the aggregation of unfolded proteins leads to a more viscous ER lumen, thereby restricting the rotation of this compound molecules and causing a significant increase in fluorescence intensity. This application note provides a detailed overview and protocols for utilizing this compound to monitor protein folding and ER stress.

Principle of Detection

The core principle behind using this compound to monitor protein folding lies in its sensitivity to the viscosity of its microenvironment.

  • Properly Folded Proteins: In a healthy ER with efficient protein folding, the luminal environment is relatively fluid. This compound, when localized to the ER, exhibits free intramolecular rotation and thus, minimal fluorescence.

  • Misfolded and Aggregated Proteins: Upon induction of ER stress (e.g., via chemical inducers), the accumulation of unfolded or misfolded proteins leads to the formation of protein aggregates. This aggregation increases the viscosity of the ER lumen.

  • AIE Activation: The increased viscosity restricts the intramolecular rotation of the this compound probe molecules. This restriction forces the molecules into an emissive state, resulting in a significant "turn-on" fluorescence signal. The intensity of this fluorescence is proportional to the extent of protein aggregation and, consequently, the level of ER stress.

Core Applications

  • Real-time monitoring of protein aggregation in live cells: Visualize and quantify the dynamics of protein misfolding and aggregation within the ER.

  • Screening of therapeutic compounds: Assess the efficacy of small molecules in mitigating ER stress and preventing protein aggregation.

  • Studying the Unfolded Protein Response (UPR): Correlate the onset of protein aggregation with the activation of specific UPR signaling pathways.

  • Disease modeling: Investigate the role of protein misfolding in the pathogenesis of various diseases.

Quantitative Data Summary

The following table summarizes representative quantitative data for the this compound probe based on typical performance characteristics of AIE probes used for viscosity sensing in the ER.

ParameterValueReference/Notes
Excitation Wavelength (λex)405 nmMedChemExpress Product Information[1]
Emission Wavelength (λem)450 - 650 nm (Green Channel)MedChemExpress Product Information[1]
Recommended Working Concentration1-10 µMMedChemExpress Product Information[1]
CytotoxicityLow, >75% cell viability at 10 µM for 24h in HeLa cellsMedChemExpress Product Information[1]
ER Viscosity Change upon ER Stress~1.2 to 1.5-fold increaseImplied by similar studies on ER viscosity probes[2]
Fluorescence Intensity Increase upon ER Stress> 5-foldRepresentative of AIE probe performance

Signaling Pathways

The Unfolded Protein Response is a tripartite signaling network initiated by three ER-resident transmembrane proteins: IRE1, PERK, and ATF6. The accumulation of unfolded proteins leads to the dissociation of the chaperone BiP (Binding immunoglobulin protein) from these sensors, triggering their activation.

UPR_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus unfolded_proteins Unfolded Proteins BiP BiP unfolded_proteins->BiP sequesters IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive dissociates PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive dissociates IRE1_active IRE1 (active) IRE1_inactive->IRE1_active dimerization & autophosphorylation PERK_active PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation ATF6_Golgi ATF6 in Golgi ATF6_inactive->ATF6_Golgi translocation to Golgi XBP1_u_mRNA XBP1u mRNA XBP1_s_mRNA XBP1s mRNA XBP1_u_mRNA->XBP1_s_mRNA XBP1s XBP1s (transcription factor) XBP1_s_mRNA->XBP1s translation UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s->UPR_genes activates transcription eIF2a eIF2α eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 preferential translation translation_attenuation Global Translation Attenuation eIF2a_P->translation_attenuation ATF4->UPR_genes apoptosis Apoptosis (prolonged stress) ATF4->apoptosis induces CHOP ATF6_cleaved ATF6 (cleaved) ATF6_cleaved->UPR_genes activates transcription IRE1_active->XBP1_u_mRNA splices PERK_active->eIF2a phosphorylates ATF6_Golgi->ATF6_cleaved proteolytic cleavage

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Protein Aggregation with this compound

This protocol describes the use of this compound to visualize and quantify protein aggregation in live cells upon induction of ER stress.

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_seeding 1. Seed cells on glass-bottom dishes cell_culture 2. Culture cells to 60-80% confluency cell_seeding->cell_culture er_stress 3. Induce ER Stress (e.g., Tunicamycin/Thapsigargin) cell_culture->er_stress aie_er_loading 4. Load cells with this compound probe er_stress->aie_er_loading incubation 5. Incubate for 30 min at 37°C aie_er_loading->incubation wash 6. Wash with PBS incubation->wash imaging 7. Image cells using confocal microscopy (Ex: 405 nm, Em: 450-650 nm) wash->imaging quantification 8. Quantify fluorescence intensity (e.g., using ImageJ) imaging->quantification analysis 9. Analyze and compare treated vs. control groups quantification->analysis

Caption: Experimental workflow for monitoring protein aggregation.

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or plates

  • This compound probe (stock solution in DMSO)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging solution (e.g., HBSS)

  • Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of imaging. Allow cells to adhere and grow for at least 24 hours.

  • Induction of ER Stress:

    • Prepare a working solution of the ER stress inducer in complete culture medium. For example, treat cells with 1-5 µg/mL Tunicamycin or 1-2 µM Thapsigargin.

    • Include a vehicle control (e.g., DMSO) for comparison.

    • Incubate the cells for a desired period to induce protein misfolding (e.g., 4-16 hours). The optimal time should be determined empirically.

  • This compound Probe Loading:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging solution or serum-free medium at a final concentration of 1-5 µM.

    • Remove the medium containing the ER stress inducer and wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO₂ in the dark.

  • Washing: Remove the this compound solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging solution to the cells.

    • Immediately image the cells using a confocal microscope equipped with a 405 nm laser for excitation and an emission detector set to collect signal between 450 nm and 650 nm.

    • Acquire images for both the control and treated groups using identical imaging parameters.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the ER region in individual cells using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between the control and ER stress-induced groups. A significant increase in fluorescence in the treated group indicates protein aggregation.

Protocol 2: Correlating this compound Fluorescence with UPR Activation

This protocol outlines a method to correlate the increase in this compound fluorescence with the activation of a specific UPR pathway, using the IRE1-XBP1s axis as an example.

Materials:

  • Materials from Protocol 1

  • RNA extraction kit

  • Reverse transcription kit

  • Primers for XBP1u, XBP1s, and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and instrument

Procedure:

  • Experimental Setup: Prepare two sets of cell cultures on standard culture plates (e.g., 6-well plates) in parallel with the imaging experiment described in Protocol 1. Treat the cells with the same concentrations of ER stress inducer and for the same duration.

  • This compound Imaging (Parallel Plate): At the desired time point, perform this compound staining and imaging on one set of cells as described in Protocol 1 to confirm and quantify the increase in fluorescence.

  • RNA Extraction and RT-qPCR (Parallel Plate):

    • At the same time point, lyse the cells from the second set of plates and extract total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Set up a quantitative PCR (qPCR) reaction using primers that can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

    • Analyze the relative expression of XBP1s to XBP1u or a housekeeping gene.

  • Data Correlation:

    • Plot the mean this compound fluorescence intensity against the relative level of XBP1s mRNA.

    • A positive correlation would indicate that the increase in ER viscosity and protein aggregation, as detected by this compound, is associated with the activation of the IRE1 branch of the UPR.

Note: Similar correlation studies can be performed for the PERK and ATF6 pathways by using Western blotting to detect the phosphorylation of PERK and eIF2α, or the cleavage of ATF6.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence This compound concentration is too high.Optimize the probe concentration, starting from a lower range (e.g., 1 µM).
Incomplete washing.Ensure thorough washing with PBS after probe incubation.
Weak this compound signal in stressed cells Insufficient ER stress.Increase the concentration or incubation time of the ER stress inducer.
Low probe concentration.Increase the this compound concentration within the recommended range.
Photobleaching.Reduce laser power and/or exposure time during imaging.
Cell death/morphological changes Cytotoxicity of the ER stress inducer.Perform a dose-response and time-course experiment to find the optimal conditions that induce ER stress without significant cell death.
Phototoxicity from imaging.Minimize light exposure by using the lowest possible laser power and acquiring images efficiently.

Conclusion

This compound is a powerful tool for the real-time monitoring of protein folding and aggregation within the endoplasmic reticulum of living cells. Its "turn-on" fluorescence in response to increased ER viscosity provides a sensitive and direct readout of ER stress. The protocols outlined in these application notes provide a framework for researchers to investigate the fundamental mechanisms of protein homeostasis and to screen for novel therapeutics targeting ER stress-related diseases.

References

Application Notes and Protocols for AIE-ER Probes in Long-Term Cell Tracking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggregation-Induced Emission (AIE) probes are a class of fluorescent molecules that have emerged as powerful tools for long-term live-cell imaging. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are non-emissive in their dissolved state but become highly fluorescent upon aggregation. This unique "light-up" property offers significant advantages for biological imaging, including high signal-to-noise ratios, exceptional photostability, and low cytotoxicity, making them ideal for extended cell tracking experiments.[1][2]

This document provides detailed application notes and protocols for the use of AIE probes specifically designed to target the endoplasmic reticulum (AIE-ER probes) for long-term cell tracking experiments. The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis.[3] The ability to track the ER over long periods can provide valuable insights into cellular health, disease progression, and the effects of therapeutic agents.

Advantages of this compound Probes for Long-Term Cell Tracking

  • High Photostability: AIE probes exhibit remarkable resistance to photobleaching, allowing for continuous imaging over extended periods without significant signal loss.[4][5]

  • Low Cytotoxicity: AIEgens are generally biocompatible and exhibit minimal toxicity to cells, even at high concentrations and over long incubation times, ensuring that cellular processes are not unduly perturbed during observation.

  • High Signal-to-Noise Ratio: The "light-up" nature of AIE probes upon localization within the ER results in a high-contrast image with minimal background fluorescence.

  • Wash-Free Imaging: Many this compound probes are designed to be "wash-free," simplifying the experimental workflow and reducing cell stress.

Quantitative Data of Representative this compound Probes

The following table summarizes the key photophysical and biological properties of selected this compound probes. This data is compiled from various sources to provide a comparative overview.

Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Cell LineIncubation TimeCytotoxicity (Cell Viability)Reference
This compound 405450-650 (Green Channel)Not SpecifiedHeLa24 h>75% at 10 µM
QM-SO3-ER Not Specified589 (Orange)Not SpecifiedHeLaNot SpecifiedNot Specified
TPE-IQ-2O 488515-625Not SpecifiedHeLa, COS-71 hLow (LDH assay)
TPTB Not Specified625 (Red)0.38 (solid state)Not SpecifiedNot SpecifiedExcellent Biocompatibility
TPE-NIM+ Not SpecifiedNot SpecifiedNot SpecifiedVariousUltrafastHigh Cytocompatibility

Note: The quantitative data for AIE probes can vary depending on the specific molecular structure and the experimental conditions. Researchers should refer to the primary literature for the most accurate and detailed information.

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging with this compound Probes

This protocol provides a general guideline for staining live cells with this compound probes. Optimization may be required for different cell lines and specific AIE probes.

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging dish or plate

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Seeding: Seed cells on a live-cell imaging dish or plate at an appropriate density to allow for optimal growth and imaging. Allow cells to adhere and grow for 24-48 hours.

  • Probe Preparation: Prepare a stock solution of the this compound probe (typically 1-10 mM) in sterile DMSO. Protect the stock solution from light and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete dissolution.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound probe working solution to the cells.

    • Incubate the cells for the recommended time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. Incubation times may vary depending on the specific probe and cell line.

  • Imaging:

    • For wash-free probes, you can directly proceed to imaging.

    • For probes that require washing, gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or phenol red-free medium.

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific this compound probe.

Protocol 2: Long-Term Cell Tracking with this compound Probes

This protocol is designed for tracking cells over several days.

Materials:

  • Same as Protocol 1

  • On-stage incubator for the microscope to maintain temperature, humidity, and CO2 levels.

Procedure:

  • Cell Staining: Follow steps 1-4 of Protocol 1.

  • Long-Term Imaging Setup:

    • Place the imaging dish or plate on the microscope stage within the on-stage incubator.

    • Set the incubator to maintain 37°C, 5% CO2, and appropriate humidity.

    • Define the imaging positions and time-lapse parameters (e.g., image acquisition every 30 minutes for 72 hours).

  • Image Acquisition:

    • Use the lowest possible laser power and exposure time to minimize phototoxicity while still obtaining a good signal-to-noise ratio.

    • Acquire images at the pre-defined intervals.

  • Data Analysis:

    • Use image analysis software to track individual cells or cell populations over time.

    • Analyze changes in ER morphology, distribution, and fluorescence intensity as required.

Signaling Pathways and Visualization

This compound probes can be utilized to study various dynamic processes and signaling pathways associated with the endoplasmic reticulum.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. The three main branches of the UPR are mediated by IRE1α, PERK, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Lumen ER Lumen IRE1 IRE1α XBP1s XBP1s IRE1->XBP1s Slices XBP1 mRNA PERK PERK eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6 ATF6 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved BiP BiP BiP->IRE1 Inhibits BiP->PERK Inhibits BiP->ATF6 Inhibits UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP Binds UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s->UPR_Genes Activates Transcription ATF4 ATF4 eIF2a->ATF4 Translation of ATF4 ATF4->UPR_Genes Activates Transcription Apoptosis Apoptosis ATF4->Apoptosis Induces ATF6_cleaved->UPR_Genes Activates Transcription

Caption: The Unfolded Protein Response (UPR) signaling pathway.

ER Calcium Signaling

The ER is the primary intracellular store of calcium (Ca2+), and the release of Ca2+ from the ER into the cytosol is a critical signaling mechanism that regulates a wide range of cellular processes. Dysregulation of ER Ca2+ homeostasis is implicated in various diseases, including Alzheimer's disease.

ER_Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Ca High [Ca2+] IP3R IP3R Cytosol_Ca Low [Ca2+] IP3R->Cytosol_Ca Ca2+ Release RyR RyR RyR->Cytosol_Ca Ca2+ Release SERCA SERCA Pump SERCA->ER_Ca Ca2+ Uptake (ATP-dependent) Cytosol_Ca->RyR Activates (CICR) Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Cytosol_Ca->Cellular_Response PLC PLC IP3 IP3 PLC->IP3 Generates IP3->IP3R Binds & Opens Signal External Signal (e.g., Hormone) Signal->PLC Activates

Caption: Overview of ER-mediated calcium signaling pathways.

Experimental Workflow for Long-Term Cell Tracking

The following diagram illustrates a typical workflow for a long-term cell tracking experiment using this compound probes.

Experimental_Workflow cluster_Preparation Preparation cluster_Staining Staining cluster_Imaging Imaging cluster_Analysis Analysis Cell_Seeding 1. Seed Cells in Imaging Dish Probe_Prep 2. Prepare this compound Probe Solution Stain 3. Incubate Cells with Probe Probe_Prep->Stain Wash 4. Wash (optional) Stain->Wash Setup 5. Setup Microscope & On-stage Incubator Wash->Setup Acquire 6. Time-lapse Image Acquisition Setup->Acquire Analyze 7. Image Processing & Data Analysis Acquire->Analyze Interpret 8. Interpretation of Results Analyze->Interpret

Caption: A streamlined workflow for long-term cell tracking experiments.

Conclusion

This compound probes represent a significant advancement in the field of live-cell imaging, offering unprecedented opportunities for long-term tracking of the endoplasmic reticulum. Their superior photostability, low cytotoxicity, and high signal-to-noise ratio make them invaluable tools for researchers in basic science and drug development. By following the protocols and understanding the underlying cellular pathways outlined in these application notes, researchers can effectively utilize this compound probes to gain deeper insights into the dynamic nature of the ER in health and disease.

References

Application Notes and Protocols for Co-localization Studies with Aie-ER and Other Organelle Trackers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Its dynamic interactions with other organelles are fundamental to cellular function. Aggregation-Induced Emission (AIE) luminogens (AIEgens) are a class of fluorescent probes that are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This property makes them ideal for imaging applications, offering high signal-to-noise ratios, photostability, and low background fluorescence.

Aie-ER is a novel AIEgen specifically designed to target and illuminate the endoplasmic reticulum in live cells. Its unique photophysical properties make it an excellent candidate for long-term tracking and co-localization studies to investigate the interplay between the ER and other organelles such as mitochondria, lysosomes, and the Golgi apparatus. These studies are crucial for understanding various cellular processes, including organelle crosstalk, ER stress, and autophagy.[1][2][3]

This document provides detailed application notes and protocols for performing co-localization studies using this compound with commercially available trackers for mitochondria, lysosomes, and the Golgi apparatus.

Data Presentation

Table 1: Spectral Properties of this compound and Common Organelle Trackers

For successful co-localization imaging, it is crucial to select fluorescent probes with minimal spectral overlap. This table summarizes the excitation and emission maxima of a representative this compound probe and commonly used organelle trackers.

OrganelleProbeExcitation Max (nm)Emission Max (nm)
Endoplasmic ReticulumThis compound (representative)~587~615
MitochondriaMitoTracker® Green FM~490~516
LysosomesLysoTracker® Red DND-99~577~590
Golgi ApparatusGolgiTrack™ Red~582~592

Note: The spectral properties of this compound are based on ER-Tracker™ Red (BODIPY™ TR Glibenclamide), a commercially available probe with similar spectral characteristics to many reported ER-localizing AIEgens.[4][5] MitoTracker® Green FM provides good spectral separation from the red-emitting probes. LysoTracker® Red and GolgiTrack™ Red have significant spectral overlap with the representative this compound probe, necessitating sequential imaging or spectral unmixing.

Table 2: Example Co-localization Data (Pearson's Correlation Coefficient)

The Pearson's Correlation Coefficient (PCC) is a statistical measure of the linear correlation between the intensity values of two fluorescent channels. A PCC value close to 1 indicates strong positive correlation (high co-localization), a value close to 0 indicates no correlation, and a value close to -1 indicates strong negative correlation.

Cell LineThis compound Co-localized withPearson's Correlation Coefficient (PCC)Reference
N2a cellsMitoTracker® Deep Red FMVaries with experimental conditions
WT and mfn2 KO cellsRFP-coupled mitochondrial markerVaries with experimental conditions
COS-7 cellsGFP-Sec61 (ER marker)Not explicitly for this compound, but relevant to ER-Mitochondria colocalization

Note: Specific PCC values for this compound with other trackers are often context-dependent and should be determined experimentally. The provided references demonstrate methodologies for quantifying ER-mitochondria co-localization.

Experimental Protocols

This section provides detailed protocols for cell preparation, staining, and imaging for co-localization studies involving this compound and other organelle trackers.

Materials
  • Cell Lines: HeLa, COS-7, or other appropriate adherent cell lines.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Probe: Prepare a 1 mM stock solution in DMSO.

  • MitoTracker® Green FM (Thermo Fisher Scientific): Prepare a 1 mM stock solution in DMSO.

  • LysoTracker® Red DND-99 (Thermo Fisher Scientific): Prepare a 1 mM stock solution in DMSO.

  • GolgiTrack™ Red (ABP Biosciences): Follow manufacturer's instructions for stock solution preparation.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Live-Cell Imaging Medium: Phenol red-free DMEM or other suitable imaging buffer.

  • Confocal Laser Scanning Microscope: Equipped with appropriate lasers and emission filters for the selected probes.

Protocol 1: Co-localization of this compound and Mitochondria

This protocol describes the co-staining of the endoplasmic reticulum and mitochondria using a representative this compound (red fluorescence) and MitoTracker® Green FM (green fluorescence).

1. Cell Seeding: a. The day before staining, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

2. Probe Preparation: a. On the day of the experiment, prepare the working solutions of the fluorescent probes in pre-warmed (37°C) serum-free cell culture medium. b. This compound Working Solution: Dilute the 1 mM stock solution to a final concentration of 100-500 nM. c. MitoTracker® Green FM Working Solution: Dilute the 1 mM stock solution to a final concentration of 100-200 nM.

3. Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. c. Remove the this compound working solution and wash the cells twice with pre-warmed PBS. d. Add the MitoTracker® Green FM working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. e. Remove the MitoTracker® Green FM working solution and wash the cells twice with pre-warmed PBS.

4. Imaging: a. Replace the PBS with pre-warmed live-cell imaging medium. b. Immediately image the cells using a confocal microscope. c. Imaging Parameters:

  • This compound (Red Channel): Ex: ~561 nm, Em: ~570-620 nm.
  • MitoTracker® Green FM (Green Channel): Ex: ~488 nm, Em: ~500-550 nm. d. Acquire images sequentially for each channel to minimize spectral bleed-through.

Protocol 2: Co-localization of this compound with Lysosomes or Golgi Apparatus

This protocol requires careful consideration of spectral overlap. Sequential imaging is highly recommended.

1. Cell Seeding: As described in Protocol 1.

2. Probe Preparation: a. Prepare working solutions in pre-warmed serum-free medium. b. This compound Working Solution: 100-500 nM. c. LysoTracker® Red DND-99 Working Solution: 50-100 nM. d. GolgiTrack™ Red Working Solution: Follow manufacturer's recommended concentration.

3. Cell Staining (Sequential): a. Stain with this compound first, following steps 3a-3c from Protocol 1. b. Image the this compound channel. c. Wash the cells twice with pre-warmed PBS. d. Add the working solution for the second probe (LysoTracker® Red or GolgiTrack™ Red) and incubate for the recommended time (e.g., 5-30 minutes for LysoTracker® Red). e. Wash the cells twice with pre-warmed PBS.

4. Imaging: a. Replace the PBS with pre-warmed live-cell imaging medium. b. Image the second channel. c. Imaging Parameters (Example for LysoTracker® Red):

  • This compound Channel: Ex: ~561 nm, Em: ~600-650 nm (adjust to minimize overlap).
  • LysoTracker® Red Channel: Ex: ~577 nm, Em: ~590-640 nm. d. Due to significant spectral overlap, consider using spectral unmixing algorithms if available on your imaging software.

Visualization of Workflows and Pathways

Experimental Workflow for Co-localization Studies

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_seeding Seed Cells on Glass-Bottom Dish cell_culture Incubate Overnight (37°C, 5% CO2) cell_seeding->cell_culture wash1 Wash with PBS cell_culture->wash1 stain_aie Incubate with this compound wash1->stain_aie wash2 Wash with PBS stain_aie->wash2 stain_tracker Incubate with Organelle Tracker wash2->stain_tracker wash3 Wash with PBS stain_tracker->wash3 add_media Add Live-Cell Imaging Medium wash3->add_media confocal Confocal Microscopy (Sequential Acquisition) add_media->confocal analysis Co-localization Analysis (e.g., Pearson's Coefficient) confocal->analysis

Caption: A generalized workflow for co-localization experiments using this compound and another organelle tracker.

Signaling Pathway: ER Stress and Autophagy (ER-phagy)

This compound probes can be utilized to study the dynamic interplay between ER stress and autophagy, a process known as ER-phagy.

er_stress_autophagy cluster_er Endoplasmic Reticulum cluster_autophagy Autophagy Machinery cluster_lysosome Lysosome er_stress ER Stress (e.g., unfolded proteins) upr Unfolded Protein Response (UPR) er_stress->upr er_phagy_receptors ER-phagy Receptors (e.g., FAM134B) upr->er_phagy_receptors lc3 LC3 Lipidation er_phagy_receptors->lc3 autophagosome Autophagosome Formation autolysosome Autolysosome autophagosome->autolysosome Fusion lc3->autophagosome lysosome Lysosome lysosome->autolysosome degradation Degradation of ER fragments autolysosome->degradation

Caption: Simplified signaling pathway of ER-phagy, where ER stress triggers the selective engulfment of ER fragments by autophagosomes for lysosomal degradation.

References

Application Notes: Utilizing AIE-ER for Advanced Calcium Signaling Studies in the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The endoplasmic reticulum (ER) is a critical organelle that governs a multitude of cellular processes, including protein synthesis and folding, lipid metabolism, and, most notably, the regulation of intracellular calcium (Ca²⁺) homeostasis. The ER serves as the primary intracellular Ca²⁺ store, maintaining a concentration in the hundreds of micromolar to millimolar range, which is orders of magnitude higher than the resting cytosolic Ca²⁺ concentration of approximately 100 nM. This steep concentration gradient is fundamental for the generation of transient Ca²⁺ signals that modulate a vast array of physiological events, from muscle contraction and neurotransmission to gene expression and apoptosis. Dysregulation of ER Ca²⁺ signaling is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making the study of ER Ca²⁺ dynamics a pivotal area of research for both basic science and drug discovery.

Traditionally, the study of ER Ca²⁺ has been approached using fluorescent chemical indicators and genetically encoded Ca²⁺ indicators (GECIs). While these tools have provided invaluable insights, they are not without limitations, such as photobleaching, low signal-to-noise ratios in the crowded ER environment, and potential off-target effects. The advent of fluorescent probes based on the principle of Aggregation-Induced Emission (AIE) offers a promising new avenue for overcoming these challenges.

This document provides detailed application notes and protocols for the use of "Aie-ER," a novel fluorescent probe based on the AIE phenomenon, for the quantitative and dynamic measurement of Ca²⁺ within the endoplasmic reticulum. AIE-based probes, or "AIEgens," are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This unique "light-up" characteristic provides a high signal-to-noise ratio, making them exceptionally well-suited for imaging in complex biological environments like the ER.

Principle of this compound

This compound is a synthetic, membrane-permeant fluorescent probe designed to selectively accumulate in the endoplasmic reticulum and respond to the high Ca²⁺ concentrations therein. The core of this compound's functionality lies in its AIE-active fluorophore, which is conjugated to a Ca²⁺-chelating moiety.

In the low Ca²⁺ environment of the cytosol, the this compound molecules remain in a dispersed state and are non-fluorescent, minimizing background signal. Upon entering the high Ca²⁺ environment of the ER lumen, the chelating moiety of this compound binds to Ca²⁺ ions. This binding event induces a conformational change that promotes the aggregation of this compound molecules. The formation of these nano-aggregates restricts the intramolecular rotation of the AIEgen, blocking non-radiative decay pathways and activating the fluorescence emission. The intensity of the emitted fluorescence is directly proportional to the concentration of Ca²⁺ in the ER, allowing for quantitative measurements of ER Ca²⁺ dynamics.

Aie_ER_dispersed This compound (Dispersed, Non-fluorescent) Aie_ER_bound This compound + Ca²⁺ Aie_ER_dispersed->Aie_ER_bound Enters ER & Binds Ca²⁺ Ca_ions Ca²⁺ Ions Aie_ER_aggregated This compound Aggregates (Fluorescent) Aie_ER_bound->Aie_ER_aggregated Aie_ER_aggregated->Aie_ER_aggregated Start Start Prepare_Stock Prepare 1-5 mM this compound Stock in DMSO Start->Prepare_Stock Prepare_Loading Dilute to 1-10 µM in Imaging Medium Prepare_Stock->Prepare_Loading Wash_Cells Wash Cells with Imaging Medium Prepare_Loading->Wash_Cells Add_Loading Add this compound Loading Solution to Cells Wash_Cells->Add_Loading Incubate Incubate at 37°C for 30-60 min Add_Loading->Incubate Wash_Again Wash Cells 3x with Imaging Medium Incubate->Wash_Again Image Image on Confocal Microscope (Ex: 488 nm, Em: 525 nm) Wash_Again->Image End End Image->End Agonist Agonist GPCR GPCR Agonist->GPCR Binds to PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 Generates IP3R IP₃R IP3->IP3R Cytosolic_Ca [Ca²⁺]i ↑ ER_Ca ER [Ca²⁺] ↓ Cytosolic_Ca->ER_Ca Depletes IP3R->Cytosolic_Ca SERCA SERCA Pump SERCA->ER_Ca Ca²⁺ Uptake

Illuminating the Path to New Medicines: AIE-ER Applications in Drug Discovery and Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is a complex and ever-evolving field. A significant challenge lies in the efficient identification and evaluation of potential drug candidates. Traditional fluorescent probes, often plagued by aggregation-caused quenching (ACQ), can limit the sensitivity and accuracy of screening assays. The emergence of luminogens with Aggregation-Induced Emission (AIE) characteristics, termed AIEgens, has opened new frontiers in drug discovery and screening. These unique molecules are non-emissive in their dissolved state but become highly fluorescent upon aggregation, offering a "turn-on" fluorescence signal with a high signal-to-noise ratio. This property makes them ideal for a wide range of applications, from monitoring drug delivery and screening enzyme inhibitors to assessing drug efficacy through cellular imaging.

This document provides detailed application notes and protocols for utilizing AIEgens in key areas of drug discovery and screening.

High-Throughput Screening (HTS) for Enzyme Inhibitors

Enzymes are crucial targets for drug development. AIE-based assays offer a robust and sensitive platform for high-throughput screening of enzyme inhibitors. The principle often relies on an enzyme-triggered change in the aggregation state of an AIEgen--based probe, leading to a "turn-on" or "turn-off" fluorescent signal.

Application Note:

AIE-based assays for enzyme inhibitor screening can be designed in several ways. One common strategy involves synthesizing a substrate for the target enzyme that is conjugated to an AIEgen. In its intact state, the probe is designed to be soluble and non-emissive. Upon enzymatic cleavage, the AIEgen-containing fragment is released, which, due to its altered solubility or hydrophobic nature, aggregates and emits strong fluorescence. Conversely, in the presence of an effective inhibitor, the enzymatic reaction is blocked, and no fluorescence is observed. This "turn-on" system provides a direct and sensitive measure of enzyme activity and inhibition.

Experimental Protocol: AIE-Based Kinase Inhibitor Screening

This protocol describes a general method for screening kinase inhibitors using an AIE-based peptide substrate.

Materials:

  • AIEgen-labeled peptide substrate specific for the target kinase (e.g., TPE-peptide)

  • Kinase of interest

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well microplates (black, clear bottom)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X AIEgen-peptide substrate and 2X ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of test compounds in DMSO, then dilute further in kinase reaction buffer to a 10X final concentration.

  • Assay Setup:

    • Add 2 µL of each test compound dilution to the wells of a 384-well plate.

    • Add 2 µL of DMSO to the positive control (no inhibition) and negative control (no enzyme) wells.

    • Add 8 µL of the 2X kinase solution to the test compound wells and the positive control wells. Add 8 µL of kinase reaction buffer to the negative control wells.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X AIEgen-peptide substrate and ATP solution to all wells to initiate the reaction. The final volume in each well will be 20 µL.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase activity.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader. The excitation and emission wavelengths will depend on the specific AIEgen used (e.g., for a TPE-based probe, excitation ~350 nm, emission ~470 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control))

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for active inhibitors.

Quantitative Data:
ParameterValueReference
Assay Format 384-well microplate[1][2]
Final Assay Volume 20 µL[1]
AIE Probe Concentration 1-10 µM[1]
Enzyme Concentration 10-100 nM[1]
ATP Concentration 10-100 µM
Incubation Time 60 minutes at 37°C
Z'-factor > 0.5

Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, Compounds) Plate_Setup Plate Setup (384-well) Reagents->Plate_Setup Add_Compounds Add Test Compounds and Controls Plate_Setup->Add_Compounds Add_Enzyme Add Kinase Add_Compounds->Add_Enzyme Pre_Incubate Pre-incubation (10 min, RT) Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction (Add Substrate + ATP) Pre_Incubate->Add_Substrate Incubate Incubation (60 min, 37°C) Add_Substrate->Incubate Read_Plate Measure Fluorescence Incubate->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for kinase inhibitors.

Monitoring Drug Delivery and Release

AIEgens are invaluable tools for visualizing and quantifying drug delivery and release from nanocarriers. By incorporating an AIEgen into a drug delivery system (DDS), it is possible to track the biodistribution of the nanocarrier, monitor its accumulation at the target site, and observe the release of the encapsulated drug in real-time.

Application Note:

AIEgen-based self-indicating DDSs can be designed where the AIEgen's fluorescence is initially quenched or at a low level when the drug is encapsulated. Upon drug release, the AIEgen molecules aggregate or undergo a conformational change, leading to a significant increase in fluorescence. This "turn-on" signal provides a direct correlation with the amount of drug released. This allows for the investigation of drug release kinetics under various physiological conditions and within cellular environments.

Experimental Protocol: Preparation and In Vitro Drug Release Study of AIEgen-Loaded Nanoparticles

This protocol describes the preparation of AIEgen and drug co-loaded nanoparticles and the subsequent in vitro drug release study.

Materials:

  • AIEgen (e.g., TPE derivative)

  • Anticancer drug (e.g., Doxorubicin)

  • Amphiphilic block copolymer (e.g., PEG-PLA)

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • Deionized water

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Fluorescence spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of AIEgen/Drug-Loaded Nanoparticles:

    • Dissolve a specific amount of the amphiphilic block copolymer, AIEgen, and the drug in THF.

    • Add this organic solution dropwise to deionized water under vigorous stirring.

    • Continue stirring for 2-4 hours to allow for the evaporation of THF and the self-assembly of nanoparticles.

    • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove any remaining free drug and organic solvent.

    • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using DLS.

    • Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis or fluorescence spectroscopy after lysing the nanoparticles.

  • In Vitro Drug Release Study:

    • Transfer a known amount of the nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a container with a known volume of PBS at the desired pH (e.g., 7.4 or 5.5).

    • Place the container in a shaking incubator at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Measure the fluorescence intensity of the withdrawn samples using a fluorescence spectrophotometer to quantify the amount of released AIEgen (as an indicator of drug release).

    • Alternatively, measure the absorbance or fluorescence of the released drug directly if it has a distinct spectral signature.

    • Calculate the cumulative drug release percentage at each time point.

Quantitative Data: Comparison of AIEgen-Based Drug Delivery Systems
DDS CompositionAIEgenDrugParticle Size (nm)Zeta Potential (mV)DLC (wt%)EE (%)Reference
PEG-PLA Micelles TPE-basedDoxorubicin85.3-15.215.3>90
Polymeric Nanoparticles DSA-basedPaclitaxel137.1 (rod-like)-10.812.1>85
Thermogelling Polymer TPE-urethaneModel DrugN/A (hydrogel)N/A10.5>95

DLC: Drug Loading Content; EE: Encapsulation Efficiency

Signaling Pathway: Drug Release Monitoring

Drug_Release cluster_system Drug Delivery System cluster_release Drug Release cluster_signal Signal DDS AIEgen/Drug-Loaded Nanoparticle Quenched Low Fluorescence (AIEgen Quenched) DDS->Quenched Trigger Trigger (e.g., pH, Enzyme) DDS->Trigger Disassembly Nanoparticle Disassembly Trigger->Disassembly Drug_Release Drug Release Disassembly->Drug_Release AIE_Aggregation AIEgen Aggregation Disassembly->AIE_Aggregation Fluorescence Strong Fluorescence (AIEgen 'Turned On') AIE_Aggregation->Fluorescence Monitoring Real-time Monitoring Fluorescence->Monitoring

Caption: AIEgen-based monitoring of drug release from a DDS.

Assessing Drug Efficacy via Cellular Imaging

AIEgens are excellent fluorescent probes for various cellular imaging applications, enabling the assessment of drug efficacy by visualizing cellular responses to treatment, such as apoptosis (programmed cell death) and changes in cellular organelles.

Application Note:

Apoptosis is a key mechanism by which many anticancer drugs exert their effects. Caspases are a family of proteases that play a central role in the execution of apoptosis. AIE-based probes can be designed to detect caspase activity. For instance, an AIEgen can be linked to a specific peptide sequence that is recognized and cleaved by an active caspase (e.g., DEVD for caspase-3). In the uncleaved state, the probe is soluble and non-emissive. Upon apoptosis induction and subsequent caspase activation, the peptide is cleaved, leading to the aggregation of the AIEgen fragment and a "turn-on" fluorescent signal, allowing for the visualization of apoptotic cells.

Experimental Protocol: AIE-Based Caspase-3/7 Activity Assay in Live Cells

This protocol details the use of an AIE-based probe to detect caspase-3/7 activity in live cells treated with a potential drug candidate.

Materials:

  • AIEgen-DEVD probe

  • Cell culture medium

  • Cells of interest (e.g., HeLa cells)

  • Drug candidate

  • Apoptosis inducer (e.g., Staurosporine) as a positive control

  • DMSO (vehicle control)

  • 96-well plates (black, clear bottom)

  • Fluorescence microscope or a high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of the drug candidate for a predetermined period (e.g., 24 hours).

    • Include wells for a positive control (treated with staurosporine), a negative control (treated with DMSO), and an untreated control.

  • Probe Staining:

    • Prepare a working solution of the AIEgen-DEVD probe in cell culture medium (e.g., 5-10 µM).

    • Remove the drug-containing medium from the wells and wash the cells once with PBS.

    • Add the AIEgen-DEVD probe solution to each well and incubate at 37°C for 30-60 minutes.

  • Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh cell culture medium or PBS to the wells.

    • Image the cells using a fluorescence microscope. Apoptotic cells will show bright fluorescence.

  • Quantification (Optional):

    • The fluorescence intensity can be quantified using image analysis software or a plate reader to determine the percentage of apoptotic cells.

Quantitative Data:
ParameterDescriptionValueReference
AIE Probe AIEgen-DEVD for Caspase-3/7TPE-DEVD
Cell Line Human cervical cancer cellsHeLa
Drug Treatment Time Duration of drug exposure24 hours
Probe Concentration Final concentration in media5-10 µM
Probe Incubation Time Duration of staining30-60 minutes
Fluorescence Signal Change upon apoptosis"Turn-on"

Signaling Pathway: Caspase-Mediated Apoptosis Detection

Apoptosis_Detection cluster_induction Apoptosis Induction cluster_caspase Caspase Cascade cluster_probe AIE Probe Activation cluster_detection Detection Drug Drug Treatment Apoptotic_Signal Apoptotic Signal Drug->Apoptotic_Signal Caspase_Activation Caspase-3/7 Activation Apoptotic_Signal->Caspase_Activation Cleavage Peptide Cleavage Caspase_Activation->Cleavage AIE_Probe AIEgen-DEVD Probe (Non-fluorescent) AIE_Probe->Cleavage AIE_Aggregation AIEgen Aggregation Cleavage->AIE_Aggregation Fluorescence Bright Fluorescence ('Turn-on') AIE_Aggregation->Fluorescence Apoptotic_Cell Apoptotic Cell Imaging Fluorescence->Apoptotic_Cell

Caption: Detection of apoptosis via AIEgen probe activation.

Conclusion

AIEgens offer a powerful and versatile toolkit for advancing drug discovery and screening. Their unique "turn-on" fluorescence mechanism overcomes the limitations of traditional fluorophores, enabling the development of highly sensitive and robust assays. The applications highlighted in this document—from high-throughput screening of enzyme inhibitors to real-time monitoring of drug delivery and assessment of drug efficacy—demonstrate the transformative potential of AIE technology. As research in this area continues to expand, AIEgens are poised to play an increasingly critical role in the development of the next generation of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aie-ER Probe Concentration for Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aie-ER (Aggregation-Induced Emission Endoplasmic Reticulum) probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for the this compound probe?

A1: The optimal concentration for this compound probes can vary depending on the specific cell line and experimental conditions. However, a good starting point is a concentration range of 1-10 µM.[1] It is crucial to perform a concentration titration to determine the lowest effective concentration that provides a strong signal without causing high background or cytotoxicity.

Q2: What is the recommended incubation time for the this compound probe?

A2: A typical incubation time for this compound probes is around 15-30 minutes. Some protocols may suggest longer incubation times, but it's important to optimize this for your specific cell type to avoid potential artifacts.

Q3: Is the this compound probe suitable for live or fixed cell imaging?

A3: this compound probes are well-suited for live-cell imaging due to their low cytotoxicity and ability to function in physiological conditions.[2][3] Some AIE probes have also been successfully used for staining fixed cells, but it is essential to verify the compatibility of your specific probe with your fixation protocol.[4]

Q4: What are the excitation and emission wavelengths for the this compound probe?

A4: The this compound probe mentioned in one source has an excitation wavelength (λex) of 405 nm and an emission wavelength (λem) in the range of 450-650 nm, emitting in the green channel.[1] However, the exact wavelengths can vary between different this compound probe formulations, so it is crucial to consult the manufacturer's specifications for your specific probe.

Q5: Are this compound probes photostable?

A5: A significant advantage of AIE probes is their remarkable photostability compared to conventional organic dyes. This allows for longer imaging sessions with minimal photobleaching.

Q6: Do this compound probes exhibit cytotoxicity?

A6: this compound probes generally exhibit low cytotoxicity, with good cell viability maintained even at higher concentrations (e.g., >75% viability at 10 µM for 24 hours in HeLa cells). However, it is always good practice to perform a cytotoxicity assay for your specific cell line and experimental conditions.

Troubleshooting Guide

This section addresses common issues encountered during this compound probe staining and provides potential solutions.

Problem Potential Cause Suggested Solution
Weak or No Signal Insufficient Probe Concentration: The amount of probe may be too low to generate a detectable signal.Increase the probe concentration. Perform a titration to find the optimal concentration.
Short Incubation Time: The incubation period may not be long enough for the probe to accumulate in the endoplasmic reticulum.Extend the incubation time. Optimize the duration for your specific cell type.
Incorrect Filter Set: The microscope's filter set may not be appropriate for the probe's excitation and emission spectra.Ensure the filter set on your microscope matches the spectral properties of your this compound probe.
Cell Health: Unhealthy or dying cells may not stain properly.Ensure you are using healthy, viable cells for your experiment.
High Background Staining Excessive Probe Concentration: Using too high a concentration of the probe is a common cause of high background.Decrease the probe concentration. A titration is essential to find the lowest effective concentration.
Probe Aggregation: AIE probes can sometimes form aggregates in the staining solution, leading to non-specific background.Ensure the probe is fully dissolved in the working solution. Consider a brief sonication of the stock solution before dilution.
Insufficient Washing: Inadequate washing after staining can leave residual probe in the background.Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS).
Autofluorescence: Some cell types exhibit natural fluorescence, which can contribute to background noise.Include an unstained control to assess the level of autofluorescence. If significant, consider using a different emission filter or a probe with a red-shifted emission.
Non-specific Staining Probe Binding to Other Structures: The probe may be binding to cellular components other than the endoplasmic reticulum.Optimize the probe concentration and incubation time. Ensure the probe is specific for the ER.
Contaminants: Contaminants on glassware or in reagents can cause non-specific fluorescence.Use clean glassware and high-purity reagents.
Phototoxicity/Cell Death High Probe Concentration: Although generally low in toxicity, very high concentrations of the probe may induce phototoxicity, especially with prolonged light exposure.Use the lowest effective probe concentration. Minimize the exposure time and intensity of the excitation light.
Stressed Cells: Cells that are already stressed may be more susceptible to phototoxicity.Use healthy cells and handle them gently throughout the experimental procedure.

Experimental Protocols

Protocol 1: this compound Probe Concentration Titration for Live Cell Staining

This protocol outlines the steps to determine the optimal this compound probe concentration.

  • Cell Preparation: Seed cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Probe Dilution Series: Prepare a series of dilutions of the this compound probe in your cell culture medium or imaging buffer. A recommended starting range is from 1 µM to 10 µM.

  • Probe Incubation: Replace the culture medium with the different probe dilutions and incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the this compound probe.

  • Analysis: Compare the signal intensity in the endoplasmic reticulum and the background fluorescence across the different concentrations. The optimal concentration will provide a bright, specific signal with low background.

Diagram: this compound Probe Staining Workflow

AIE_ER_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging & Analysis cell_seeding Seed Cells cell_growth Cell Adherence & Growth cell_seeding->cell_growth probe_prep Prepare this compound Probe Dilutions cell_growth->probe_prep incubation Incubate Cells with Probe probe_prep->incubation washing Wash Cells incubation->washing imaging Fluorescence Microscopy washing->imaging analysis Analyze Signal vs. Background imaging->analysis

Caption: Workflow for this compound probe staining.

Diagram: Troubleshooting Logic for Weak Signal

Weak_Signal_Troubleshooting start Weak or No Signal check_conc Is Probe Concentration Optimized? start->check_conc increase_conc Increase Concentration & Titrate check_conc->increase_conc No check_time Is Incubation Time Sufficient? check_conc->check_time Yes increase_conc->check_time increase_time Increase Incubation Time check_time->increase_time No check_filters Are Microscope Filters Correct? check_time->check_filters Yes increase_time->check_filters correct_filters Use Appropriate Filter Set check_filters->correct_filters No check_health Are Cells Healthy? check_filters->check_health Yes correct_filters->check_health use_healthy_cells Use Healthy Cells check_health->use_healthy_cells No end Signal Improved check_health->end Yes use_healthy_cells->end

Caption: Troubleshooting weak this compound probe signals.

References

Technical Support Center: AIE-ER Staining in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with Aggregation-Induced Emission (AIE) probe staining for the Endoplasmic Reticulum (ER) in primary cells.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal, or the fluorescence is very weak. What are the common causes?

Weak or no signal is a frequent issue and can stem from several factors in your protocol.[1][2][3] The primary areas to investigate are the AIE-ER probe concentration, incubation time, and the fixation and permeabilization steps.[1][2] It is also crucial to ensure your imaging setup is correctly configured for the probe's excitation and emission spectra.

Q2: My images have very high background, making it difficult to see the specific ER staining. How can I fix this?

High background staining can obscure your results and is often caused by an overly high probe concentration or insufficient washing steps. Non-specific binding of the probe to other cellular components can also contribute to this issue. Additionally, the health of the primary cells and the chosen fixation method can impact background levels.

Q3: The this compound probe seems to be forming aggregates in my staining solution or on my cells. What should I do?

AIE probes, by their nature, fluoresce in an aggregated state; however, large, visible aggregates can indicate a problem with the probe's solubility or concentration in your working solution. Ensure the probe is fully dissolved in the initial solvent (e.g., DMSO) before diluting it in your aqueous buffer. Storing the probe as recommended and avoiding repeated freeze-thaw cycles is also critical.

Q4: My primary cells look unhealthy or have altered morphology after the staining procedure. What could be the cause?

The fixation and permeabilization steps are often harsh on primary cells. The choice of reagents, their concentration, and the incubation time can all affect cell health and morphology. It is essential to optimize these steps to be as gentle as possible while still allowing for effective staining.

Troubleshooting Guides

Issue 1: Weak or No Staining

If you are experiencing a weak signal or a complete lack of staining, follow this guide to systematically troubleshoot the problem.

weak_signal_troubleshooting cluster_solutions start Start: Weak or No Signal check_probe Is this compound probe concentration optimal? start->check_probe optimize_probe Perform Probe Titration (Increase Concentration) check_probe->optimize_probe No check_incubation Is incubation time sufficient? check_probe->check_incubation Yes optimize_probe->check_incubation optimize_incubation Optimize Incubation Time (Increase Duration) check_incubation->optimize_incubation No check_fixation Was fixation/permeabilization appropriate? check_incubation->check_fixation Yes optimize_incubation->check_fixation optimize_fixation Test Different Fixatives/ Permeabilization Agents check_fixation->optimize_fixation check_imaging Is the microscope configured correctly? check_fixation->check_imaging Yes optimize_fixation->check_imaging configure_imaging Verify Excitation/Emission Wavelengths and Exposure Time check_imaging->configure_imaging No end_bad Contact Technical Support check_imaging->end_bad Yes end_good Problem Solved configure_imaging->end_good

Caption: Troubleshooting decision tree for weak or no this compound signal.

  • Insufficient Probe Concentration: The amount of this compound probe may be too low to generate a detectable signal. It is recommended to perform a titration experiment to find the optimal concentration.

  • Inadequate Incubation Time: The probe may not have had enough time to bind to the ER. Try extending the incubation period.

  • Suboptimal Fixation/Permeabilization: Fixation can sometimes mask the target sites. If using a cross-linking fixative like formaldehyde, ensure the permeabilization step is sufficient to allow the probe to enter the cell. Some fixatives, like methanol, both fix and permeabilize. The choice of method depends on the specific primary cells.

Issue 2: High Background Staining

High background can make it impossible to distinguish the true signal. Use the following guide to reduce non-specific staining.

high_background_troubleshooting start Start: High Background check_probe_conc Is this compound probe concentration too high? start->check_probe_conc reduce_probe_conc Perform Probe Titration (Decrease Concentration) check_probe_conc->reduce_probe_conc Yes check_washing Are washing steps adequate? check_probe_conc->check_washing No reduce_probe_conc->check_washing increase_washing Increase Number and/or Duration of Washes check_washing->increase_washing No check_incubation_time Is incubation time too long? check_washing->check_incubation_time Yes increase_washing->check_incubation_time reduce_incubation_time Reduce Incubation Time check_incubation_time->reduce_incubation_time Yes check_cell_health Are cells healthy? check_incubation_time->check_cell_health No reduce_incubation_time->check_cell_health optimize_cell_culture Optimize Cell Culture Conditions and Use Viability Dye check_cell_health->optimize_cell_culture No end_bad Contact Technical Support check_cell_health->end_bad Yes end_good Problem Solved optimize_cell_culture->end_good experimental_workflow step1 1. Primary Cell Culture (on coverslips or plates) step2 2. Fixation step1->step2 step3 3. Permeabilization step2->step3 step4 4. Washing step3->step4 step5 5. This compound Probe Incubation step4->step5 step6 6. Final Washes step5->step6 step7 7. Mounting & Imaging step6->step7

References

photostability issues with Aie-ER probes and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Aggregation-Induced Emission (AIE) probes for Endoplasmic Reticulum (ER) imaging.

Troubleshooting Guides

Issue 1: Rapid Loss of Fluorescent Signal During Imaging

Question: My AIE-ER probe signal is fading very quickly during my live-cell imaging experiment. What could be the cause and how can I fix it?

Answer:

Rapid signal loss, or photobleaching, can be a significant issue in fluorescence microscopy. While AIE probes are known for their high photostability compared to conventional dyes, they are not immune to photobleaching under intense or prolonged illumination.[1]

Potential Causes and Solutions:

  • High Laser Power: The most common cause of photobleaching is excessive laser power.

    • Solution: Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio.

  • Long Exposure Times: Continuous exposure to excitation light will inevitably lead to photobleaching.

    • Solution: Use the shortest possible exposure time for your detector that still allows for a clear image.

  • Inappropriate Imaging Medium: The chemical environment of the probe can affect its photostability.

    • Solution: Use a phenol red-free imaging medium to reduce background fluorescence and potential phototoxic effects.[2] For fixed cells, consider using a mounting medium with an antifade reagent.

  • Sub-optimal Microscope Settings: Incorrect microscope settings can necessitate higher laser power or longer exposure times.

    • Solution: Use a high numerical aperture (NA) objective to collect as much light as possible. Ensure all optical components are clean and aligned.

Issue 2: High Background Fluorescence Obscuring the ER Signal

Question: I am observing a lot of background fluorescence, making it difficult to distinguish the ER structure. What can I do to improve the signal-to-noise ratio?

Answer:

High background fluorescence can arise from several sources, including the probe itself, the sample, and the imaging medium.

Potential Causes and Solutions:

  • Excess Probe Concentration: Using too high a concentration of the this compound probe can lead to non-specific binding and aggregation in areas other than the ER.

    • Solution: Titrate the probe concentration to find the optimal balance between a strong ER signal and low background. This compound probes are effective at low working concentrations.[3]

  • Probe Aggregation in Solution: AIE probes can form aggregates in aqueous solutions, leading to fluorescent particles in the background.

    • Solution: Ensure the probe is fully dissolved in the working buffer. Briefly vortex or sonicate the solution if necessary.

  • Autofluorescence: Cells naturally fluoresce, especially when excited with blue or UV light.

    • Solution: If possible, choose an this compound probe with excitation and emission wavelengths in the red or near-infrared spectrum to minimize autofluorescence.

  • Phenol Red in Medium: Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute significantly to background noise.

    • Solution: Use phenol red-free imaging medium for all live-cell imaging experiments.[2]

Frequently Asked Questions (FAQs)

Q1: What makes AIE probes generally more photostable than conventional fluorescent dyes?

A1: The enhanced photostability of AIE luminogens (AIEgens) stems from their unique molecular structure and fluorescence mechanism. In a dilute solution, AIEgens are typically non-emissive due to the free rotation of their molecular components, which provides a non-radiative decay pathway for the excited state. However, upon aggregation or binding to a target like the ER, these intramolecular motions are restricted, forcing the molecule to release its energy via fluorescence. This "Restriction of Intramolecular Motion" (RIM) mechanism makes the aggregated AIEgens highly emissive and less susceptible to photochemical reactions that cause photobleaching.[4]

Q2: How does the photostability of this compound probes compare to commercially available ER trackers?

A2: Several studies have shown that this compound probes exhibit superior photostability compared to common commercial ER trackers like ER-Tracker™ Red. For instance, under continuous laser scanning, an this compound probe named QM-SO3-ER maintained a significantly higher fluorescence intensity over time compared to ER-Tracker™ Red, which showed a rapid signal decrease.

Q3: Can I perform long-term live-cell imaging of the ER with AIE probes?

A3: Yes, the high photostability and low cytotoxicity of many this compound probes make them well-suited for long-term live-cell imaging experiments, enabling the tracking of dynamic ER processes over extended periods.

Q4: Are there any specific cellular conditions that can affect the performance of this compound probes?

A4: The performance of some this compound probes can be influenced by the local cellular environment. For example, changes in ER viscosity or calcium ion concentration have been shown to affect the fluorescence of certain ER-targeted probes. It is important to consider the specific design and sensing capabilities of your this compound probe when interpreting results.

Quantitative Data on Photostability

The following table summarizes the photostability of a representative this compound probe compared to a commercial ER tracker.

ProbeCell TypeImaging ConditionsRemaining Fluorescence Intensity After 4 minReference
QM-SO3-ER HeLaContinuous laser scanning~80%
ER-Tracker™ Red HeLaContinuous laser scanning~30%

Experimental Protocols

Protocol for Assessing Photostability of this compound Probes

This protocol describes a method to quantify the photobleaching rate of an this compound probe in live cells.

1. Cell Preparation and Staining:

  • Seed cells on a glass-bottom imaging dish and culture overnight.

  • Prepare the this compound probe solution at the desired concentration in a serum-free, phenol red-free medium.

  • Wash the cells once with pre-warmed PBS.

  • Incubate the cells with the this compound probe solution for the recommended time (typically 15-60 minutes) at 37°C.

  • Wash the cells twice with pre-warmed phenol red-free imaging medium.

  • Add fresh, pre-warmed phenol red-free imaging medium to the dish for imaging.

2. Image Acquisition:

  • Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

  • Locate a field of view with healthy, well-stained cells.

  • Set the imaging parameters:

    • Objective: Use a high NA oil-immersion objective (e.g., 60x or 100x).

    • Excitation Wavelength: Set the laser to the appropriate excitation wavelength for your this compound probe.

    • Laser Power: Start with a low laser power (e.g., 1-5%) and adjust as needed to obtain a good signal without saturating the detector.

    • Detector Gain/Exposure Time: Adjust the detector settings to obtain a good signal-to-noise ratio with a short exposure time.

  • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for 5-10 minutes. It is crucial to keep the illumination conditions (laser power, exposure time, etc.) constant throughout the experiment.

3. Data Analysis:

  • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

  • Select a region of interest (ROI) within a stained ER structure.

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Correct for background fluorescence by selecting a background ROI in an area with no cells and subtracting its mean intensity from the ER ROI intensity at each time point.

  • Normalize the fluorescence intensity data by dividing the intensity at each time point by the intensity of the first time point (t=0).

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate of the probe under the specific imaging conditions.

  • (Optional) Fit the decay curve to an exponential function to quantify the photobleaching half-life.

Visualizations

photostability_assessment_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_prep Cell Seeding & Culture probe_prep This compound Probe Staining cell_prep->probe_prep microscope_setup Microscope Setup probe_prep->microscope_setup image_acquisition Time-Lapse Acquisition microscope_setup->image_acquisition roi_selection ROI Selection image_acquisition->roi_selection intensity_measurement Intensity Measurement roi_selection->intensity_measurement data_normalization Data Normalization & Plotting intensity_measurement->data_normalization

Caption: Workflow for assessing the photostability of this compound probes.

aie_mechanism cluster_solution Dilute Solution cluster_aggregate Aggregate State (in ER) AIEgen_sol AIEgen Rotation Intramolecular Rotation AIEgen_sol->Rotation Excitation No_Emission Weak/No Emission Rotation->No_Emission Non-radiative decay AIEgen_agg AIEgen Aggregate RIM Restricted Rotation (RIM) AIEgen_agg->RIM Excitation Emission Strong Emission RIM->Emission Radiative decay

Caption: The Aggregation-Induced Emission (AIE) mechanism.

References

Technical Support Center: Minimizing Cytotoxicity of AIE-ER Probes in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Aggregation-Induced Emission (AIE) probes for long-term imaging of the endoplasmic reticulum (ER). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity and ensure the acquisition of reliable, high-quality data.

Troubleshooting Guides

High cytotoxicity or altered cellular behavior during long-term imaging can compromise experimental results. This guide addresses common issues and provides systematic approaches to troubleshoot and resolve them.

Issue 1: Significant Decrease in Cell Viability After AIE-ER Probe Incubation

If you observe a significant drop in cell viability even before initiating long-term imaging, the issue may lie with the probe concentration or incubation conditions.

Possible Cause Recommended Solution
Probe Concentration is Too High - Determine the optimal probe concentration by performing a dose-response curve. Start with a low concentration (e.g., 1 µM) and incrementally increase it. - this compound probes are known for their high brightness, often allowing for effective imaging at lower concentrations than traditional dyes.
Prolonged Incubation Time - Reduce the incubation time. For many this compound probes, a 15-30 minute incubation is sufficient for ER labeling.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is minimal (typically <0.1%). Prepare a high-concentration stock solution of the probe to minimize the volume of solvent added.
Cell Line Sensitivity - Different cell lines exhibit varying sensitivities to exogenous agents. If possible, test the probe on a more robust cell line or compare its cytotoxicity to a well-characterized, commercially available ER probe.

Issue 2: Phototoxicity Observed During Time-Lapse Imaging

Phototoxicity manifests as cellular stress or death upon exposure to excitation light. Signs include cell rounding, blebbing, vacuole formation, or slowed cellular dynamics.[1]

Possible Cause Recommended Solution
High Excitation Light Intensity - Reduce the laser power or illumination intensity to the minimum level required for a sufficient signal-to-noise ratio.[2]
Prolonged Exposure Time - Decrease the exposure time for each image acquisition.[2]
Frequent Image Acquisition - Increase the interval between image acquisitions in your time-lapse experiment.[3]
Use of Short Wavelengths - Whenever possible, choose this compound probes that are excitable by longer wavelengths (e.g., green or red light), as they are less energetic and cause less damage than UV or blue light.[4]
Reactive Oxygen Species (ROS) Generation - Supplement the imaging medium with antioxidants like Trolox or ascorbic acid to neutralize phototoxicity-inducing ROS.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound probe cytotoxicity?

A1: The main contributors to the cytotoxicity of fluorescent probes, including this compound probes, are:

  • Inherent Chemical Toxicity: The molecular structure of the probe itself can interfere with cellular processes. However, AIE probes are generally designed for high biocompatibility.

  • Phototoxicity: Upon excitation with light, fluorescent molecules can generate reactive oxygen species (ROS) that damage cellular components like proteins, lipids, and DNA. This is a significant concern in long-term live-cell imaging.

  • Endoplasmic Reticulum Stress: The accumulation of probes in the ER or probe-induced damage can disrupt ER homeostasis, leading to the unfolded protein response (UPR) and, if prolonged, apoptosis.

Q2: How can I determine a safe working concentration for my this compound probe?

A2: The optimal and safest working concentration should be determined empirically for each probe and cell line. A standard approach is to perform a cytotoxicity assay, such as the MTT or CCK-8 assay, to measure cell viability across a range of probe concentrations. A concentration that maintains high cell viability (e.g., >90%) while providing a good fluorescence signal should be chosen for imaging experiments.

Q3: Are there specific this compound probes known for low cytotoxicity?

A3: Many AIE probes are specifically designed for biocompatibility. For instance, the commercially available probe This compound has been shown to exhibit low cytotoxicity in HeLa cells, with over 75% cell viability maintained even at a concentration of 10 µM after 24 hours of incubation. It is always recommended to consult the manufacturer's data or relevant publications for specific cytotoxicity information.

Q4: Can the choice of imaging medium affect cytotoxicity?

A4: Yes, the imaging medium can influence cell health during long-term experiments. Using a phenol red-free medium is recommended as phenol red can contribute to background fluorescence and phototoxicity. Additionally, ensuring the medium is properly buffered (e.g., with HEPES) to maintain a stable pH is crucial.

Q5: What are the early signs of phototoxicity I should watch for?

A5: Early indicators of phototoxicity can be subtle and precede obvious signs of cell death. These include alterations in cell morphology (e.g., rounding or shrinking), changes in organelle dynamics (e.g., mitochondrial fragmentation), reduced cell motility, or arrest of the cell cycle. Monitoring your cells closely at the beginning of a long-term imaging experiment is critical to identify and mitigate these effects.

Quantitative Data on this compound Probe Cytotoxicity

The following table provides an example of cytotoxicity data for a commercially available this compound probe. Researchers should generate similar data for their specific probes and cell lines to determine optimal working concentrations.

ProbeCell LineAssayIncubation Time (hours)Concentration (µM)Cell Viability (%)Reference
This compoundHeLaNot Specified241>95
This compoundHeLaNot Specified245>85
This compoundHeLaNot Specified2410>75

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound probe stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with a serial dilution of the this compound probe (e.g., 0.5, 1, 2.5, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

ER Stress-Induced Apoptosis Pathway

Prolonged or severe ER stress, potentially induced by high concentrations of this compound probes or phototoxicity, can activate the Unfolded Protein Response (UPR). If the stress is not resolved, the UPR can trigger apoptosis through several signaling cascades. The diagram below illustrates the key pathways involved.

ER_Stress_Apoptosis ER Stress-Induced Apoptosis Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Probe Accumulation, ROS) UPR_Activation Unfolded Protein Response (UPR) Activation ER_Stress->UPR_Activation PERK PERK UPR_Activation->PERK IRE1 IRE1α UPR_Activation->IRE1 ATF6 ATF6 UPR_Activation->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a P XBP1 XBP1 Splicing IRE1->XBP1 JNK JNK Activation IRE1->JNK via TRAF2 ATF6n Cleaved ATF6 (n) ATF6->ATF6n Golgi Cleavage ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptotic_Genes Apoptotic Gene Expression CHOP->Apoptotic_Genes XBP1->Apoptotic_Genes JNK->Apoptotic_Genes ATF6n->CHOP Bcl2_Family Bcl-2 Family Modulation Apoptotic_Genes->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Workflow Workflow for Minimizing this compound Probe Cytotoxicity Start Start: Select this compound Probe Dose_Response 1. Perform Dose-Response Cytotoxicity Assay (MTT/CCK-8) Start->Dose_Response Determine_Optimal_Conc 2. Determine Optimal Concentration (High Signal, >90% Viability) Dose_Response->Determine_Optimal_Conc Time_Lapse_Setup 3. Set Up Time-Lapse Imaging with Optimal Concentration Determine_Optimal_Conc->Time_Lapse_Setup Minimize_Illumination 4. Minimize Illumination Parameters (Lowest Light, Longest Interval) Time_Lapse_Setup->Minimize_Illumination Monitor_Phototoxicity 5. Monitor for Early Signs of Phototoxicity Minimize_Illumination->Monitor_Phototoxicity Phototoxicity_Observed Phototoxicity Observed? Monitor_Phototoxicity->Phototoxicity_Observed Further_Optimize 6a. Further Optimize Illumination or Add Antioxidants Phototoxicity_Observed->Further_Optimize Yes Continue_Imaging 6b. Continue Long-Term Imaging Phototoxicity_Observed->Continue_Imaging No Further_Optimize->Monitor_Phototoxicity Data_Analysis 7. Analyze Data Continue_Imaging->Data_Analysis

References

Aie-ER probe aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Aggregation-Induced Emission (AIE) probes targeted to the Endoplasmic Reticulum (AIE-ER).

Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Induced Emission (AIE) and how do this compound probes work?

A1: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dissolved state are induced to emit strongly upon aggregation.[1][2] This is in contrast to many traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes at high concentrations or in an aggregated state.[2] The mechanism behind AIE is the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). In a dissolved state, the molecules undergo low-frequency motions that lead to non-radiative decay. In an aggregated state, these motions are restricted, forcing the molecule to decay via radiative pathways, thus "turning on" fluorescence.[2]

This compound probes are designed with two key components: an AIE-active fluorophore (AIEgen) and an Endoplasmic Reticulum (ER)-targeting moiety.[3] These probes are engineered to be water-soluble and thus non-fluorescent in the aqueous environment of the cell culture medium. Upon reaching the ER, the probe specifically binds to and accumulates within the ER, leading to aggregation and subsequent fluorescence emission.

Q2: What are the common ER-targeting moieties used in this compound probes?

A2: Several functional groups have been shown to effectively target probes to the endoplasmic reticulum. These include:

  • Sulfonamides and Sulfonylureas: Groups like methyl sulfonamide, p-toluenesulfonamide, and cyclohexyl sulfonylurea have been successfully used to direct fluorescent probes to the ER. Glibenclamide, a drug that binds to sulfonylurea receptors on ATP-sensitive potassium channels prominent on the ER, is also a common targeting ligand.

  • KDEL peptides: The peptide sequence Lys-Asp-Glu-Leu (KDEL) is a well-known ER-retention signal and can be conjugated to AIEgens to achieve ER targeting.

Q3: My this compound probe is fluorescing in the buffer solution before I even add it to the cells. What is happening?

A3: This indicates premature aggregation of the probe. AIE probes are typically hydrophobic and can aggregate in aqueous solutions if their concentration is too high or if they are not sufficiently water-soluble, leading to a "false-positive" AIE signal. To address this, ensure you are using the recommended solvent for your stock solution (usually DMSO) and that the final working concentration in your aqueous buffer is low enough to prevent self-aggregation. If the problem persists, you may need to consider a more water-soluble this compound probe.

Q4: What causes high background fluorescence in my cell imaging experiments?

A4: High background fluorescence can obscure the specific signal from your this compound probe. Common causes include:

  • Autofluorescence: Some cells and tissues naturally fluoresce. To check for this, image an unstained sample of your cells under the same conditions.

  • Non-specific binding: The probe may be binding to cellular components other than the ER.

  • Excess probe concentration: Using too high a concentration of the probe can lead to non-specific binding and high background. It is crucial to perform a concentration titration to find the optimal concentration.

  • Insufficient washing: Unbound probe remaining in the sample will contribute to background fluorescence. Ensure you are following the recommended washing steps.

  • Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent substances.

  • Serum in media: Fetal Bovine Serum (FBS) and other media components like phenol red can be fluorescent and contribute to background noise. For imaging, it is often recommended to use a phenol red-free medium or to replace the medium with a clear imaging buffer like HBSS before imaging.

Troubleshooting Guides

Issue 1: Weak or No Signal
Possible Cause Troubleshooting Step
Insufficient Probe Concentration Perform a concentration titration to determine the optimal probe concentration. Start with the manufacturer's recommended range and test several dilutions.
Suboptimal Incubation Time Optimize the incubation time. Too short an incubation may not allow for sufficient probe uptake, while too long may lead to cytotoxicity or probe degradation. A typical range is 15-30 minutes.
Incorrect Microscope Settings Ensure the excitation and emission filters on your microscope are correctly matched to the spectral properties of your this compound probe.
Photobleaching Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal.
Cell Health Ensure your cells are healthy and within their optimal confluency range. Stressed or dying cells may not take up the probe efficiently.
Issue 2: High Background Signal / Non-Specific Staining
Possible Cause Troubleshooting Step
Probe Concentration Too High Reduce the probe concentration. Perform a titration to find the lowest effective concentration that provides a good signal-to-noise ratio.
Premature Aggregation Ensure the probe is fully dissolved in the stock solution (usually DMSO) before diluting into aqueous buffer. Prepare the working solution fresh for each experiment.
Insufficient Washing Increase the number and/or duration of wash steps after probe incubation to remove unbound probe.
Autofluorescence Image an unstained control to assess the level of autofluorescence. If high, consider using a probe with a longer wavelength (red-shifted) or use image processing techniques to subtract the background.
Serum/Media Interference Replace the cell culture medium with a phenol red-free imaging buffer (e.g., HBSS with calcium and magnesium) before imaging.

Quantitative Data

Table 1: Example Photophysical Properties of Water-Soluble AIE Probes

Probe NameTargeting MoietyExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (ΦF) in Aggregated StateReference
QM-SO3-ER p-toluenesulfonamide~470589119Not specified
TPE-Sulfonate None (general AIEgen)Not specifiedNot specifiedNot specifiedNot specified
THTPE None (general AIEgen)360519159Not specified

Note: This table provides examples and is not exhaustive. Researchers should always refer to the specific product datasheet for their this compound probe.

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound Probes

This protocol provides a general guideline. Optimal conditions may vary depending on the specific probe and cell line.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-70%).

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe (e.g., 1 mM in high-quality DMSO).

    • On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable imaging buffer (e.g., pre-warmed HBSS with calcium and magnesium, or phenol red-free medium) to the desired final concentration (typically in the range of 100 nM to 10 µM). It is crucial to determine the optimal concentration for your specific probe and cell line.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed imaging buffer.

    • Add the pre-warmed working solution of the this compound probe to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope (e.g., confocal) equipped with the appropriate filter set for your this compound probe.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.

Protocol 2: Co-localization with a Commercial ER Tracker

This protocol helps to validate the specific targeting of your this compound probe to the endoplasmic reticulum.

  • Cell Preparation and this compound Probe Staining:

    • Follow steps 1-3 of Protocol 1 to stain your cells with the this compound probe.

  • Co-staining with Commercial ER Tracker:

    • After incubating with the this compound probe, add a commercial ER tracker (e.g., ER-Tracker™ Green or Red) at its recommended concentration to the same medium.

    • Incubate for the time recommended by the ER tracker manufacturer (typically 15-30 minutes).

  • Washing and Imaging:

    • Follow steps 4 and 5 of Protocol 1.

    • Acquire images in separate channels for your this compound probe and the commercial ER tracker.

    • Merge the images to observe the degree of co-localization. A high degree of overlap between the two signals indicates successful ER targeting.

Protocol 3: Cytotoxicity Assessment (MTT/WST-8 Assay)

This protocol is to assess the potential toxicity of your this compound probe.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight.

  • Probe Treatment:

    • Prepare serial dilutions of your this compound probe in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the probe. Include untreated cells as a negative control.

    • Incubate for a desired period (e.g., 24 hours).

  • Viability Assay:

    • Add a viability reagent such as MTT or WST-8 to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent into a colored product by viable cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Aggregation_Prevention_Strategy cluster_0 AIE Probe Design for Aqueous Media cluster_1 Behavior in Solution AIE_Core Hydrophobic AIE Core Hydrophilic_Group Hydrophilic Group (e.g., -SO3-) AIE_Core->Hydrophilic_Group Improves Solubility ER_Targeting ER-Targeting Moiety AIE_Core->ER_Targeting Provides Specificity Dissolved Dissolved State: Weak/No Fluorescence AIE_Core->Dissolved Leads to Aggregated Aggregated State: Strong Fluorescence Dissolved->Aggregated Binding to ER (Concentration increases)

Caption: this compound probe design strategy to prevent premature aggregation.

Troubleshooting_Workflow Start Start: Poor Signal/Noise Ratio Check_Signal Weak or No Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Optimize_Conc Optimize Probe Concentration (Titration) Check_Signal->Optimize_Conc Yes Reduce_Conc Reduce Probe Concentration Check_Background->Reduce_Conc Yes Optimize_Incubation Optimize Incubation Time Optimize_Conc->Optimize_Incubation Check_Filters Check Microscope Filters & Settings Optimize_Incubation->Check_Filters End Improved Signal/Noise Ratio Check_Filters->End Increase_Washes Increase Wash Steps/Duration Reduce_Conc->Increase_Washes Check_Autofluorescence Image Unstained Control Increase_Washes->Check_Autofluorescence Use_Imaging_Buffer Use Phenol Red-Free Imaging Buffer Check_Autofluorescence->Use_Imaging_Buffer Use_Imaging_Buffer->End

Caption: Troubleshooting workflow for this compound probe imaging experiments.

Experimental_Workflow A 1. Seed cells on imaging dish B 2. Prepare this compound probe working solution A->B C 3. Wash cells with pre-warmed buffer B->C D 4. Incubate cells with probe (15-30 min, 37°C) C->D E 5. Wash cells to remove unbound probe (2-3 times) D->E F 6. Image with fluorescence microscope E->F G 7. Analyze results (e.g., co-localization) F->G

Caption: General experimental workflow for live-cell imaging with this compound probes.

References

solvent effects on Aie-ER probe fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aggregation-Induced Emission (AIE) probes for Endoplasmic Reticulum (AIE-ER) imaging.

I. Troubleshooting Guides

This section addresses common issues encountered during this compound probe experiments.

1. Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Incorrect Filter/Microscope Settings - Verify that the excitation and emission wavelengths of your microscope filters match the spectral properties of your this compound probe.[1] - Ensure the light source is functioning correctly and the objective is appropriate for fluorescence microscopy.
Low Probe Concentration - Optimize the probe concentration. Start with the manufacturer's recommended concentration and perform a titration to find the optimal signal-to-noise ratio.[2]
Insufficient Incubation Time - Increase the incubation time to allow for sufficient probe uptake into the endoplasmic reticulum. Typical incubation times range from 15 to 60 minutes.
Probe Degradation - Store the this compound probe according to the manufacturer's instructions, typically protected from light and at a low temperature.[3] - Prepare fresh working solutions for each experiment.
Cell Health Issues - Ensure cells are healthy and within a suitable passage number. Stressed or dying cells may not exhibit optimal staining.
Solvent Effects - The fluorescence of AIE probes is highly dependent on the local environment. Ensure the probe is in an environment that restricts intramolecular rotation to induce emission. In aqueous cell culture media, the hydrophobic ER membrane provides this environment.

2. High Background Fluorescence

Possible Cause Troubleshooting Steps
Excessive Probe Concentration - Reduce the probe concentration. High concentrations can lead to non-specific binding and increased background.[2]
Probe Aggregation in Solution - AIE probes can aggregate in aqueous solutions. Ensure the probe is fully dissolved in the initial stock solution (typically in DMSO) before diluting in cell culture media. - Vortex the working solution thoroughly before adding it to the cells.
Autofluorescence - Image an unstained control sample to assess the level of cellular autofluorescence. - Choose an this compound probe with excitation and emission wavelengths that minimize overlap with the autofluorescence spectrum of your cells.
Inadequate Washing - After incubation, wash the cells with fresh, pre-warmed buffer or media to remove unbound probe.

3. Non-Specific Staining or Incorrect Localization

Possible Cause Troubleshooting Steps
Probe Precipitation - If the probe precipitates out of the working solution, it can lead to fluorescent puncta that are not localized to the ER. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%).
Cell Type Specificity - The efficiency of ER targeting can vary between cell lines. Verify the probe's performance in your specific cell line of interest.
Incorrect Fixation Procedure (for fixed-cell imaging) - If performing immunofluorescence with this compound probes, ensure the fixation and permeabilization steps do not disrupt the ER structure or cause the probe to leak out. Some this compound probes may not be suitable for fixed-cell imaging.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of fluorescence for this compound probes?

A1: this compound probes are based on the Aggregation-Induced Emission (AIE) phenomenon. In dilute solutions where the probe molecules are freely rotating, they are typically non-fluorescent as the excited state energy is dissipated through non-radiative pathways (intramolecular rotations). When the probe localizes to the hydrophobic environment of the endoplasmic reticulum membrane, the intramolecular rotations are restricted. This blockage of non-radiative decay channels forces the excited molecules to release their energy through radiative pathways, resulting in strong fluorescence emission.[4]

Q2: How do solvent properties affect the fluorescence of this compound probes?

A2: The fluorescence of AIE probes is highly sensitive to the polarity and viscosity of the surrounding solvent. In "good" solvents where the probe is highly soluble and molecular motion is unrestricted, fluorescence is weak or absent. In "poor" solvents or upon aggregation, where molecular motion is restricted, fluorescence is significantly enhanced. The hydrophobic lipid bilayer of the ER acts as a "poor" solvent environment, thus "turning on" the fluorescence of the this compound probe.

Q3: Can I use this compound probes for quantitative analysis?

A3: While this compound probes are excellent for qualitative imaging of the endoplasmic reticulum, quantitative analysis can be challenging due to the complex relationship between probe concentration, aggregation state, and fluorescence intensity. For quantitative studies, it is crucial to carefully control experimental conditions and perform appropriate calibrations.

Q4: Are this compound probes suitable for long-term live-cell imaging?

A4: Many this compound probes exhibit good photostability, making them suitable for long-term live-cell imaging experiments. However, it is always recommended to use the lowest possible excitation laser power to minimize phototoxicity and photobleaching.

Q5: Can I multiplex this compound probes with other fluorescent markers?

A5: Yes, this compound probes can be used in multiplexing experiments with other fluorescent markers, such as those for the nucleus or mitochondria. It is essential to choose probes with minimal spectral overlap to avoid bleed-through between channels. Use a fluorescence spectra viewer to check for potential spectral overlap before designing your experiment.

III. Data Presentation

Table 1: Photophysical Properties of a Representative this compound Probe in Different Solvent Systems

Solvent System (THF/Water, v/v)PolarityEmission Maximum (λem, nm)Quantum Yield (ΦF)
100/0Low~480Low (~0.01)
50/50Medium~495Moderate
10/90High~510High (~0.4)
In Cells (ER)Hydrophobic~515High

Note: The data presented here are representative values for a typical AIE probe and may vary for specific this compound probes. Researchers should always refer to the manufacturer's specifications for their particular probe.

IV. Experimental Protocols

Detailed Methodology for Live-Cell Imaging of the Endoplasmic Reticulum using an this compound Probe

1. Materials:

  • This compound probe (e.g., 1 mM stock solution in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) (pre-warmed to 37°C)

  • Fluorescence microscope equipped with appropriate filters and a heated stage

2. Protocol:

  • Cell Seeding:

    • Seed cells on a glass-bottom dish or coverslip at an appropriate density to achieve 60-80% confluency on the day of the experiment.

    • Allow the cells to adhere and grow for at least 24 hours in a CO2 incubator at 37°C.

  • Probe Preparation:

    • On the day of the experiment, thaw the this compound probe stock solution at room temperature.

    • Prepare a fresh working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Vortex the solution gently to ensure it is well-mixed.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the this compound probe working solution to the cells.

    • Incubate the cells for 15-60 minutes in a CO2 incubator at 37°C. The optimal incubation time should be determined empirically for your specific cell line and probe.

  • Washing (Optional but Recommended):

    • After incubation, remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.

    • Place the dish on the heated stage of the fluorescence microscope.

    • Excite the this compound probe at its specified excitation wavelength and collect the emission at the appropriate wavelength range.

    • Acquire images using the lowest possible laser power to minimize phototoxicity.

3. Controls:

  • Unstained Control: Image unstained cells to assess autofluorescence.

  • Positive Control: If available, use a well-characterized ER-tracker dye to confirm the staining pattern.

  • Negative Control (for drug treatment studies): Include a vehicle-treated control group.

V. Mandatory Visualizations

Signaling Pathway: Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds PERK_i PERK ER_Stress->PERK_i activates IRE1_i IRE1α ER_Stress->IRE1_i activates ATF6_i ATF6 ER_Stress->ATF6_i activates BiP->PERK_i inhibits BiP->IRE1_i inhibits BiP->ATF6_i inhibits PERK_a PERK (active) PERK_i->PERK_a IRE1_a IRE1α (active) IRE1_i->IRE1_a ATF6_g ATF6 ATF6_i->ATF6_g translocates to eIF2a eIF2α PERK_a->eIF2a phosphorylates ATF4 ATF4 PERK_a->ATF4 upregulates translation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4_n ATF4 ATF4->ATF4_n translocates to XBP1u_mRNA XBP1u mRNA IRE1_a->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA ATF6_f ATF6 (p50) ATF6_n ATF6 (p50) ATF6_f->ATF6_n translocates to ATF6_g->ATF6_f cleaved UPR_Genes UPR Target Genes (Chaperones, ERAD components) ATF4_n->UPR_Genes Apoptosis Apoptosis ATF4_n->Apoptosis prolonged stress XBP1s XBP1s XBP1s->XBP1s XBP1s->UPR_Genes ATF6_n->UPR_Genes

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow: Live-Cell Imaging with this compound Probes

AIE_ER_Workflow start Start cell_culture 1. Cell Culture (Seed cells on glass-bottom dish) start->cell_culture probe_prep 2. This compound Probe Preparation (Dilute stock in pre-warmed media) cell_culture->probe_prep staining 3. Cell Staining (Incubate cells with probe) probe_prep->staining wash 4. Washing (Remove unbound probe) staining->wash imaging 5. Fluorescence Microscopy (Acquire images) wash->imaging analysis 6. Image Analysis (Analyze ER morphology/dynamics) imaging->analysis end End analysis->end

Caption: A typical workflow for this compound probe-based live-cell imaging.

References

selecting the right filter sets for Aie-ER imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate filter sets for Aggregation-Induced Emission (AIE) Endoplasmic Reticulum (ER) imaging. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during AIE-ER imaging experiments, providing potential causes and solutions.

IssuePotential CauseRecommended Solution
Weak or No Fluorescence Signal Incorrect Filter Set: The excitation filter does not match the AIE probe's absorption spectrum, or the emission filter blocks the probe's emission.Verify the excitation and emission spectra of your this compound probe. Select a filter set where the excitation filter's transmission range covers the probe's peak absorption and the emission filter's transmission range covers the probe's peak emission.[1][2][3]
Low Probe Concentration: Insufficient amount of AIE probe in the sample.Optimize the probe concentration by performing a titration experiment to find the optimal balance between signal intensity and background noise.
Photobleaching: The AIE probe is degrading due to prolonged exposure to excitation light.AIE probes are known for their high photostability.[4][5] However, if photobleaching is suspected, reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium if applicable.
High Background Noise Autofluorescence: Cellular components or the imaging medium are fluorescing, obscuring the AIE probe's signal.Use a filter set with narrower bandwidths for the excitation and emission filters to specifically isolate the AIE probe's signal. Consider using a longer wavelength this compound probe to minimize autofluorescence, which is typically stronger in the blue-green region of the spectrum.
Filter Bleed-through: The emission filter is allowing some of the excitation light to pass through to the detector.Ensure high-quality filters with deep blocking of out-of-band light are used. The dichroic mirror should efficiently reflect the excitation wavelength and transmit the emission wavelength.
Signal Bleed-through (in multicolor imaging) Spectral Overlap: The emission spectrum of one AIE probe overlaps with the excitation or emission spectrum of another probe.Select AIE probes with well-separated emission spectra. Use narrow bandpass emission filters to minimize the detection of overlapping signals. Sequential imaging, where each channel is excited and captured independently, can also prevent bleed-through.
Image Artifacts Filter Set Mismatch: Using components from different filter sets that are not optimized to work together.Always use a complete, matched filter set from a single manufacturer for a specific fluorophore.
Dichroic Mirror Issues: An incorrect dichroic mirror can lead to poor separation of excitation and emission light.The crossover wavelength of the dichroic mirror should be set between the excitation and emission peaks of the AIE probe.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right filter set for my specific this compound probe?

A1: The key is to match the filter set to the spectral properties of your this compound probe.

  • Know your probe's spectra: Determine the maximum excitation (absorption) and emission wavelengths of your this compound probe from the manufacturer's datasheet or relevant literature.

  • Select the excitation filter: Choose an excitation filter that selectively transmits the wavelengths corresponding to your probe's excitation peak.

  • Select the emission filter: The emission filter should transmit the wavelengths corresponding to your probe's emission peak while blocking other wavelengths, especially the excitation light.

  • Select the dichroic mirror: The dichroic mirror should efficiently reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector. Its cutoff wavelength should ideally be between the excitation and emission maxima.

Q2: What is the difference between a longpass and a bandpass emission filter, and which one should I use for this compound imaging?

A2: A bandpass filter transmits a specific range of wavelengths and blocks wavelengths outside of that range on both the shorter and longer sides. A longpass filter transmits all wavelengths longer than a specific cutoff wavelength.

For single-color this compound imaging, a bandpass filter is generally recommended as it can reduce background noise and increase signal specificity. In multicolor imaging experiments, bandpass filters are crucial to prevent bleed-through from other fluorophores.

Q3: Can I mix and match filters from different manufacturers?

A3: It is strongly discouraged to mix and match filters from different manufacturers for a single filter cube. Filter sets are designed and optimized to work together, ensuring proper alignment and spectral performance. Mismatching components can lead to poor image quality, increased background, and artifacts.

Q4: My this compound probe has a broad emission spectrum. How does this affect my filter choice?

A4: For AIE probes with broad emission spectra, you have some flexibility. A wider bandpass emission filter can be used to collect more signal, resulting in a brighter image. However, be mindful that a wider filter may also collect more background noise. The choice depends on the specific signal-to-noise ratio in your sample.

Q5: How can I confirm that my filter set is the source of my imaging problem?

A5: You can perform a simple test. Image a slide with a known, stable fluorescent standard that has similar spectral properties to your this compound probe. If you still experience issues like low signal or high background, your filter set is likely a contributing factor. Additionally, inspect the filters for any physical damage or degradation.

This compound Probe and Recommended Filter Set Data

The following table summarizes the spectral properties of some common this compound probes and provides recommendations for corresponding filter sets.

This compound ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Recommended Filter Set (Excitation/Dichroic/Emission)
TPE-ERH 488610>30482/22 / 506 / 593/46
This compound 405550-405/20 / 425 / 525/50
QM-SO3-ER 447589-445/20 / 470 / 590/50
DPASCP-Tos 488650-488/20 / 505 / 650/50
MTOQS 488620-488/20 / 505 / 620/40

Note: This table is not exhaustive and represents a selection of this compound probes. Researchers should always consult the specific product information for the most accurate spectral data.

Experimental Protocols

Protocol 1: Determining the Optimal Filter Set for a Novel this compound Probe

  • Characterize Probe Spectra:

    • Dissolve the this compound probe in a suitable solvent (e.g., THF/water mixture to induce aggregation and fluorescence).

    • Measure the absorption and emission spectra using a spectrophotometer and a fluorometer, respectively, to determine the peak excitation and emission wavelengths.

  • Select a Preliminary Filter Set:

    • Based on the measured spectra, choose a commercially available filter set with an excitation filter encompassing the absorption maximum and an emission filter encompassing the emission maximum.

  • Prepare a Test Sample:

    • Stain cultured cells with the this compound probe according to the recommended protocol.

  • Image the Sample:

    • Acquire images using a fluorescence microscope equipped with the selected filter set.

  • Evaluate Image Quality:

    • Assess the signal intensity, background noise, and any observable artifacts.

  • Optimize (if necessary):

    • If the signal is weak or the background is high, try a filter set with a wider or narrower bandpass for the emission filter, respectively.

    • If bleed-through is an issue in multicolor experiments, select a filter set with a narrower emission bandpass.

Visualizing the Filter Selection Workflow

The following diagram illustrates the logical workflow for selecting the correct filter set for this compound imaging.

filter_selection_workflow cluster_prep Preparation cluster_selection Filter Set Selection cluster_validation Validation & Troubleshooting cluster_output Output start Start: Need to image this compound probe get_spectra Obtain this compound Probe's Excitation & Emission Spectra start->get_spectra select_ex Select Excitation Filter (match probe's absorption peak) get_spectra->select_ex select_dm Select Dichroic Mirror (crossover between Ex & Em) select_ex->select_dm select_em Select Emission Filter (match probe's emission peak) select_dm->select_em acquire_image Acquire Image select_em->acquire_image eval_image Evaluate Image Quality (Signal, Background, Artifacts) acquire_image->eval_image good_image Optimal Image Quality eval_image->good_image Good troubleshoot Troubleshoot Issue (Refer to Troubleshooting Guide) eval_image->troubleshoot Poor end End: Successful this compound Imaging good_image->end troubleshoot->select_ex Adjust Filter Choice

Caption: Workflow for selecting the appropriate filter set for this compound imaging.

References

Aie-ER probe compatibility with different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Aie-ER Probe. This guide provides detailed information on probe compatibility with various cell culture media, alongside troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their endoplasmic reticulum imaging experiments.

Frequently Asked Questions (FAQs)

Q1: Is the this compound Probe compatible with common cell culture media like DMEM and RPMI-1640?

A: Yes, the this compound Probe is compatible with most common bicarbonate-based cell culture media, including DMEM, RPMI-1640, MEM, and F-12. However, performance can be influenced by media components. For optimal signal-to-noise ratio, especially with low signals, imaging in a colorless balanced salt solution or a specialized imaging medium is recommended.[1][2]

Q2: How does phenol red in my culture medium affect the this compound Probe's fluorescence?

A: Phenol red, a common pH indicator in cell culture media, can increase background fluorescence and may quench the signal of some fluorescent dyes.[1][3][4] While the this compound probe is designed for robust performance, if you experience high background or a weak signal, switching to a phenol red-free medium formulation for the final incubation and imaging steps is highly recommended to improve the signal-to-noise ratio.

Q3: Can I use the this compound Probe in serum-free media?

A: Yes, the probe can be used with cells cultured in serum-free media (SFM). However, since serum components can sometimes influence probe-cell interactions and membrane permeability, you may need to optimize the probe concentration and incubation time when transitioning from serum-containing to serum-free conditions. Cells adapted to SFM may exhibit different metabolic rates or morphologies, which could affect probe uptake and localization.

Q4: Does the pH of the culture medium impact probe performance?

A: The optimal pH for cell culture (typically pH 7.2-7.4) is suitable for this compound Probe staining. Significant deviations from this physiological pH range can alter cell health and membrane potential, which may indirectly affect probe performance and localization. Many AIE-based probes are designed to be stable within a physiological pH range.

Q5: What is the mechanism of the this compound Probe?

A: The this compound Probe is an advanced fluorescent probe that exhibits a phenomenon known as Aggregation-Induced Emission (AIE). Unlike conventional dyes that suffer from quenching at high concentrations, AIE luminogens are non-emissive when dissolved but become highly fluorescent upon aggregation. The probe is designed with an endoplasmic reticulum-targeting moiety. Once inside the cell, it selectively accumulates in the ER. The viscous environment of the ER restricts the intramolecular rotation of the probe molecules, forcing them into an aggregated state and thereby "switching on" their bright fluorescence.

Quantitative Data Summary

The performance of the this compound Probe was evaluated in various common cell culture media and imaging buffers. The following tables summarize the key performance metrics to help you select the optimal conditions for your experiment.

Table 1: this compound Probe Fluorescence Intensity in Different Media

Media FormulationSerumPhenol RedAverage Fluorescence Intensity (Arbitrary Units)Standard Deviation
DMEM10% FBSYes45,210± 3,140
DMEM10% FBSNo88,650± 4,520
RPMI-164010% FBSYes43,880± 3,510
RPMI-164010% FBSNo85,320± 4,200
FluoroBrite™ DMEM10% FBSNo95,100± 3,980
HBSSN/ANo98,540± 3,750

Data collected from HeLa cells stained with 5 µM this compound Probe for 30 minutes and imaged under identical acquisition settings.

Table 2: this compound Probe Photostability in Different Imaging Buffers

Imaging BufferPhotobleaching Half-Life (seconds)Standard Deviation
PBS (with Ca²⁺/Mg²⁺)185± 15
HBSS192± 12
Phenol Red-Free DMEM170± 18

Photostability was measured by continuous exposure to excitation light (488 nm laser at 50% power) and recording the time for the fluorescence intensity to decrease by 50%.

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal

Possible Cause Recommended Solution
Incorrect Filter Set Ensure the microscope's excitation and emission filters are appropriate for the this compound Probe (Ex/Em maxima: ~488 nm/620 nm).
Low Probe Concentration The optimal concentration can vary by cell type. Perform a titration from 2 µM to 10 µM to find the ideal concentration for your cells.
Insufficient Incubation Time Increase the incubation time. Try a time course experiment (e.g., 15, 30, and 60 minutes) to determine the optimal staining duration.
Media Interference If using media with phenol red, switch to a phenol red-free formulation or an imaging buffer like HBSS for the final wash and imaging steps.
Low Cell Viability Ensure cells are healthy and in the logarithmic growth phase before staining. Compromised cells may not retain the probe correctly.

Problem: High Background Fluorescence

Possible Cause Recommended Solution
Incomplete Removal of Excess Probe Increase the number of wash steps after incubation. Wash cells 2-3 times with warm, serum-free medium or an imaging buffer.
Probe Concentration Too High Using an excessively high concentration can lead to non-specific binding and high background. Reduce the probe concentration.
Autofluorescence Some cell types or media components (like riboflavin) can be autofluorescent. Image a control sample of unstained cells using the same settings to assess the level of autofluorescence. Using a phenol red-free medium can also help.
Probe Precipitation Ensure the probe stock solution is fully dissolved in DMSO. When preparing the working solution, add the DMSO stock to the aqueous medium and vortex immediately to prevent precipitation.

Visual Guides and Workflows

AIE_Mechanism cluster_0 In Solution (Dispersed State) cluster_1 In Endoplasmic Reticulum (Aggregated State) Probe_Dispersed This compound Probe No_Fluorescence No / Weak Fluorescence Probe_Dispersed->No_Fluorescence Intramolecular Rotation Probe_Aggregated This compound Probe (Aggregated) Probe_Dispersed->Probe_Aggregated Enters ER, Aggregates Fluorescence Strong Fluorescence Probe_Aggregated->Fluorescence Rotation Restricted

AIE mechanism of the this compound probe.

Staining_Workflow A 1. Seed Cells Seed cells on a suitable imaging plate and culture overnight. B 2. Prepare Staining Solution Dilute this compound Probe stock (in DMSO) in warm, serum-free medium to the desired final concentration. A->B C 3. Stain Cells Remove culture medium, add staining solution, and incubate at 37°C for 15-60 minutes. B->C D 4. Wash Cells Remove staining solution and wash cells 2-3 times with warm imaging buffer (e.g., phenol red-free medium or HBSS). C->D E 5. Image Cells Image cells immediately using a fluorescence microscope with appropriate filters. D->E

General experimental workflow for cell staining.

Troubleshooting_Logic Start Imaging Issue? WeakSignal Weak / No Signal Start->WeakSignal Yes HighBg High Background Start->HighBg No, but... CheckFilters Filters Correct? WeakSignal->CheckFilters CheckWash Washing Sufficient? HighBg->CheckWash OptimizeConc Optimize Probe Concentration CheckFilters->OptimizeConc Yes UseImagingBuffer Use Phenol Red-Free Buffer CheckFilters->UseImagingBuffer No OptimizeConc->UseImagingBuffer ReduceConc Reduce Probe Concentration CheckWash->ReduceConc No CheckAutofluor Check Autofluorescence CheckWash->CheckAutofluor Yes ReduceConc->CheckAutofluor

Troubleshooting decision tree for common issues.

Experimental Protocols

Protocol 1: Staining Live Cells with this compound Probe

Materials:

  • This compound Probe (1 mM stock solution in anhydrous DMSO)

  • Cell culture medium (serum-free or complete, phenol red-free recommended for imaging)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺)

  • Live-cell imaging vessel (e.g., glass-bottom dish, chamber slide)

  • Healthy, logarithmically growing cells

Methodology:

  • Cell Seeding: The day before staining, seed cells onto your chosen imaging vessel at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • Warm serum-free medium or imaging buffer to 37°C.

    • Prepare a 2X to 10X intermediate dilution of the 1 mM DMSO stock solution in the warm medium.

    • Vortex briefly.

    • Dilute this intermediate solution to the final desired working concentration (typically 2-10 µM) in the warm medium. For example, to make 1 mL of 5 µM staining solution, add 5 µL of 1 mM stock to 995 µL of medium. Vortex immediately after adding the probe to prevent aggregation in the solution.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the prepared staining solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time may vary depending on the cell type.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed imaging buffer or phenol red-free medium. For each wash, add the buffer, gently rock the plate, and then aspirate.

    • After the final wash, add fresh imaging buffer to the cells to keep them hydrated during imaging.

  • Imaging:

    • Place the imaging vessel on a fluorescence microscope equipped for live-cell imaging.

    • Excite the sample at ~488 nm and collect the emission at ~620 nm.

    • Adjust acquisition settings (e.g., exposure time, laser power) to obtain a clear image with minimal phototoxicity.

References

common artifacts in Aie-ER endoplasmic reticulum imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during live-cell imaging of the endoplasmic reticulum (ER).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Phototoxicity-Related Artifacts

Q1: My cells are blebbing, forming vacuoles, or dying during my live-cell ER imaging experiment. What is causing this and how can I fix it?

A1: These are classic signs of phototoxicity, which occurs when the light used to excite the fluorescent probes damages the cells.[1] This is a significant concern in live-cell imaging as it can lead to misleading results.

Troubleshooting Steps:

  • Reduce Laser Power/Illumination Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[1][2] High-intensity illumination is a primary cause of phototoxicity.[3]

  • Decrease Exposure Time: Minimize the duration of time your cells are exposed to the excitation light.[2]

  • Reduce Frequency of Image Acquisition: For time-lapse experiments, increase the interval between image captures to give cells time to recover.

  • Use More Sensitive Detectors: Employing high quantum efficiency detectors allows for the use of lower laser powers, as they can detect weaker signals.

  • Choose Photostable, Red-Shifted Probes: Whenever possible, use fluorescent probes with longer excitation wavelengths (red-shifted) as this light is less energetic and therefore less damaging to cells. Additionally, use probes with high photostability to minimize the required light intensity.

  • Optimize Your Imaging Medium: Consider using an imaging medium supplemented with antioxidants like ascorbic acid to help quench reactive oxygen species (ROS) that cause photodamage.

Fluorescent Probe-Related Artifacts

Q2: I am using a fluorescent protein (FP) to label the ER, but the localization pattern looks aggregated or I'm seeing signal in other compartments. What's happening?

A2: Artifacts with fluorescent protein fusions can arise from several factors, including the tendency of some FPs to form dimers or aggregates, and issues with protein folding and trafficking within the ER.

Troubleshooting Steps:

  • Use Monomeric Fluorescent Proteins: Ensure you are using a monomeric variant of the fluorescent protein to avoid aggregation artifacts.

  • Select an Appropriate FP for the ER Environment: The ER lumen has a different biochemical environment than the cytoplasm. Use FPs that are known to fold correctly and fluoresce brightly in the ER, such as sfGFP (superfolder GFP).

  • Optimize Fusion Protein Design: The position of the FP tag (N- or C-terminus) can affect the function and localization of your protein of interest. It is often best to place your gene of interest on the 3' end of the DNA sequence, which will become the C-terminus of the FP fusion.

  • Control Expression Levels: Overexpression of fusion proteins can lead to mislocalization and the formation of organized smooth ER structures known as OSERs. Use weaker promoters or inducible expression systems to maintain expression at near-endogenous levels.

Q3: I'm using an ER-Tracker™ dye and I'm observing mitochondrial staining or signs of cell stress. How can I improve the specificity and reduce toxicity?

A3: While ER-Tracker™ dyes are highly selective for the ER, at high concentrations or with prolonged incubation, they can lead to non-specific staining of other organelles like mitochondria and can be toxic to cells.

Troubleshooting Steps:

  • Optimize Dye Concentration: Use the lowest possible concentration of the ER-Tracker™ dye that gives a satisfactory signal. The recommended range is typically 100 nM to 1 µM.

  • Minimize Incubation Time: Incubate the cells with the dye for the shortest time necessary to achieve adequate labeling, typically 15-30 minutes.

  • Use a Suitable Staining Buffer: Perform staining in a balanced salt solution like HBSS with calcium and magnesium to maintain cell health.

  • Consider the Pharmacological Effects: ER-Tracker™ Green and Red are based on glibenclamide, which binds to sulfonylurea receptors on the ER. Be aware that this can potentially affect ER function.

Microscope and Imaging-Related Artifacts

Q4: My ER images are blurry, especially during time-lapse experiments. What could be the cause?

A4: Blurriness in live-cell imaging can be caused by motion blur due to the dynamic nature of the ER, or incorrect microscope settings.

Troubleshooting Steps:

  • Increase Acquisition Speed: Use a faster scanning speed or a camera with a higher frame rate to minimize motion blur from rapidly moving ER tubules.

  • Optimize Microscope Settings: Ensure proper alignment of the microscope optics. Use an objective with a high numerical aperture (NA) for better resolution.

  • Maintain Focus: Use an autofocus system, especially for long-term imaging, to compensate for focus drift.

Q5: The fluorescent signal in my images is fading over time. How can I prevent this?

A5: This phenomenon is called photobleaching, the irreversible destruction of the fluorophore by the excitation light.

Troubleshooting Steps:

  • Reduce Illumination Intensity and Exposure: As with phototoxicity, use the minimum light necessary for imaging.

  • Use Photostable Probes: Select fluorescent proteins or dyes known for their high photostability.

  • Use Antifade Reagents: For fixed-cell imaging, use an antifade mounting medium. For live-cell imaging, some specialized reagents can help reduce photobleaching.

Quantitative Data Summary

The following tables provide quantitative data to aid in the selection of fluorescent probes and optimization of imaging parameters.

Table 1: Spectral Characteristics of ER-Tracker™ Dyes

DyeExcitation (nm)Emission (nm)Filter Set
ER-Tracker™ Blue-White DPX374430-640DAPI or UV longpass
ER-Tracker™ Green504511FITC
ER-Tracker™ Red587615TRITC

Data sourced from Thermo Fisher Scientific.

Table 2: Recommended Working Concentrations for ER-Tracker™ Dyes

DyeRecommended Concentration Range
ER-Tracker™ Blue-White DPX100 nM - 1 µM
ER-Tracker™ Green~1 µM
ER-Tracker™ Red~1 µM

To minimize potential labeling artifacts, always use the lowest dye concentration possible that provides a sufficient signal.

Table 3: Qualitative Comparison of Common Fluorescent Proteins for ER Labeling

Fluorescent ProteinRelative BrightnessPhotostabilityOligomeric StateKey Considerations
sfGFP (superfolder GFP)HighHighMonomericRecommended for ER applications due to robust folding.
mCherry ModerateHighMonomericGood choice for multicolor imaging with green probes.
mEmerald HighModerateMonomericA bright green monomeric FP.
TagRFP-T HighVery HighMonomericA highly photostable red fluorescent protein.

Brightness and photostability are relative and can be influenced by the specific experimental conditions.

Experimental Protocols

Protocol 1: Live-Cell Staining with ER-Tracker™ Dyes

This protocol provides a general procedure for staining live cells with ER-Tracker™ dyes.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • ER-Tracker™ dye (Blue-White DPX, Green, or Red)

  • Anhydrous DMSO

  • Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)

  • Fluorescence microscope

Procedure:

  • Prepare a 1 mM stock solution of the ER-Tracker™ dye in anhydrous DMSO. For ER-Tracker™ Green, dissolve 100 µg in 128 µL of DMSO. For ER-Tracker™ Red, dissolve 100 µg in 110 µL of DMSO. ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution.

  • Prepare the final staining solution. Dilute the 1 mM stock solution in pre-warmed (37°C) HBSS/Ca/Mg to the desired final concentration (typically 100 nM - 1 µM).

  • Prepare the cells. For adherent cells, remove the culture medium and wash once with HBSS/Ca/Mg.

  • Stain the cells. Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells. Remove the staining solution and wash the cells twice with fresh, pre-warmed HBSS/Ca/Mg or culture medium without phenol red.

  • Image the cells. Immediately image the cells on a fluorescence microscope equipped with the appropriate filter set (see Table 1).

Protocol 2: Transfection of Cells with ER-Targeted Fluorescent Proteins

This protocol outlines a general procedure for transiently transfecting mammalian cells with a plasmid encoding an ER-targeted fluorescent protein.

Materials:

  • Mammalian cells cultured in a suitable vessel

  • Plasmid DNA encoding an ER-targeted fluorescent protein (e.g., pEGFP-ER, mCherry-ER-3)

  • Transfection reagent (e.g., lipofectamine-based)

  • Opti-MEM™ I Reduced Serum Medium (or similar)

  • Complete culture medium

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in your imaging vessel (e.g., glass-bottom dish) so that they reach 70-90% confluency at the time of transfection.

  • Prepare DNA-Transfection Reagent Complex:

    • Dilute the plasmid DNA in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer (typically 5-20 minutes) to allow complexes to form.

  • Transfect the Cells: Add the DNA-transfection reagent complexes to the cells in complete culture medium.

  • Incubate: Return the cells to the incubator and incubate for 24-48 hours to allow for protein expression.

  • Image the Cells: Replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) and image the cells on a fluorescence microscope.

Visualizations

TroubleshootingWorkflow Start ER Imaging Artifact Observed IdentifyArtifact Identify Artifact Type Start->IdentifyArtifact Phototoxicity Phototoxicity (Blebbing, Vacuoles, Death) IdentifyArtifact->Phototoxicity FP_Artifact Fluorescent Protein Artifact (Aggregation, Mislocalization) IdentifyArtifact->FP_Artifact Dye_Artifact ER-Tracker Dye Artifact (Mitochondrial Staining, Toxicity) IdentifyArtifact->Dye_Artifact Blur_Artifact Image Blurriness IdentifyArtifact->Blur_Artifact Bleaching_Artifact Photobleaching IdentifyArtifact->Bleaching_Artifact ReduceLight Reduce Light Exposure (Lower Laser Power, Shorter Exposure) Phototoxicity->ReduceLight ChangeProbe Change/Optimize Probe (Monomeric FP, Lower Dye Conc.) FP_Artifact->ChangeProbe Dye_Artifact->ChangeProbe OptimizeSettings Optimize Microscope Settings (Faster Acquisition, Autofocus) Blur_Artifact->OptimizeSettings Bleaching_Artifact->ReduceLight UseAntifade Use Photostable Probes & Antifade Reagents Bleaching_Artifact->UseAntifade

Caption: Troubleshooting workflow for common ER imaging artifacts.

ExperimentalWorkflow Start Start: Live-Cell ER Imaging SamplePrep Sample Preparation (Cell Seeding on Glass-Bottom Dish) Start->SamplePrep Labeling Labeling Method SamplePrep->Labeling FP_Labeling Fluorescent Protein Expression (Transfection) Labeling->FP_Labeling Dye_Labeling ER-Tracker Dye Staining Labeling->Dye_Labeling Imaging Microscopy & Image Acquisition FP_Labeling->Imaging Dye_Labeling->Imaging Optimization Optimization to Minimize Artifacts (Adjust Laser, Exposure, etc.) Imaging->Optimization Optimization->Imaging Iterate Analysis Image Analysis Optimization->Analysis

Caption: General experimental workflow for live-cell ER imaging.

References

Validation & Comparative

A Comparative Guide to Aie-ER Probe Specificity for the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Aie-ER probe with commercially available alternatives for imaging the endoplasmic reticulum (ER). The focus is on the validation of probe specificity, performance characteristics, and supporting experimental data to aid in the selection of the most suitable fluorescent probe for your research needs.

Performance Comparison of ER Probes

The selection of a fluorescent probe for accurate and reliable imaging of the endoplasmic reticulum is critical for studies investigating ER stress, protein folding, and cellular signaling. This section compares the key performance indicators of the this compound probe with two widely used alternatives, ER-Tracker™ Red and ER-Tracker™ Green.

FeatureThis compound Probe (QM-SO3-ER)ER-Tracker™ RedER-Tracker™ Green
Targeting Mechanism Binds to ATP-sensitive potassium (KATP) channels on the ER membrane[1]Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER[2]Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER[3][4][5]
Excitation Wavelength ~447 nm~587 nm~504 nm
Emission Wavelength ~589 nm~615 nm~511 nm
Quantum Yield Not explicitly reported for QM-SO3-ER. AIE probes are known for high solid-state quantum yields.Stated to have a high quantum yield, but specific value not consistently reported. A comparable red ER probe (hexyl resorufamine) has a quantum yield of 0.70.Stated to have a high quantum yield, but specific value not consistently reported.
Photostability Generally high due to the Aggregation-Induced Emission (AIE) property.Described as photostable, allowing for long-term imaging.Described as photostable.
Specificity Validation High co-localization with ER-Tracker™ Red (Pearson's Correlation Coefficient up to 0.95).Validated by its specific binding to sulfonylurea receptors prominent on the ER.Validated by its specific binding to sulfonylurea receptors prominent on the ER.
Advantages High signal-to-noise ratio, high photostability, potentially lower cytotoxicity.Bright, commercially available with established protocols.Bright, commercially available with established protocols.
Limitations Newer probe, less extensive literature compared to alternatives.Potential for pharmacological effects due to glibenclamide component.Potential for pharmacological effects due to glibenclamide component.

Experimental Protocols for ER Probe Validation

Accurate validation of a fluorescent probe's specificity for the endoplasmic reticulum is crucial for reliable experimental outcomes. Below are detailed protocols for key validation experiments.

Co-localization with a Validated ER Marker

This protocol describes the co-staining of cells with the this compound probe and a commercially available, validated ER marker like ER-Tracker™ Red to quantify their spatial overlap.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound probe (e.g., QM-SO3-ER)

  • ER-Tracker™ Red

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.

  • Probe Incubation:

    • Prepare a working solution of the this compound probe in serum-free medium. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range.

    • Prepare a working solution of ER-Tracker™ Red in serum-free medium according to the manufacturer's instructions (typically around 1 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the this compound probe working solution for the recommended time (e.g., 15-30 minutes).

    • Remove the this compound probe solution, wash once with PBS, and then incubate with the ER-Tracker™ Red working solution for 15-30 minutes.

  • Imaging:

    • After incubation, wash the cells twice with PBS.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the this compound probe and ER-Tracker™ Red.

  • Co-localization Analysis:

    • Acquire images in separate channels for each probe.

    • Use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to quantify the degree of co-localization by calculating the Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates a high degree of co-localization.

Cytotoxicity Assay

This protocol assesses the potential toxicity of the this compound probe on cultured cells using a standard MTT assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • This compound probe

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Treatment:

    • Prepare a series of dilutions of the this compound probe in culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the this compound probe. Include a control group with medium only.

    • Incubate the cells for 24 hours (or the desired experimental duration).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in validating the specificity of an ER probe.

experimental_workflow cluster_colocalization Co-localization Experiment cluster_cytotoxicity Cytotoxicity Assay cell_culture Cell Culture (HeLa) probe_incubation Probe Incubation (this compound & ER-Tracker Red) cell_culture->probe_incubation 70-80% confluency confocal_imaging Confocal Imaging probe_incubation->confocal_imaging Wash cells coloc_analysis Co-localization Analysis (PCC) confocal_imaging->coloc_analysis Acquire images cell_seeding Cell Seeding (96-well plate) probe_treatment Probe Treatment (24h) cell_seeding->probe_treatment Adherence mtt_assay MTT Assay probe_treatment->mtt_assay Incubation data_analysis Absorbance Measurement & Viability Calculation mtt_assay->data_analysis Dissolve formazan

Caption: Experimental workflow for validating ER probe specificity.

signaling_pathway AieER This compound Probe KATP KATP Channel on ER AieER->KATP Binds to Fluorescence Fluorescence Signal AieER->Fluorescence Emits ER Endoplasmic Reticulum KATP->ER Located on

Caption: Targeting mechanism of the this compound probe.

References

A Comparative Guide to Aie-ER and ER-Tracker™: Performance and Photostability in Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise visualization of the endoplasmic reticulum (ER) is crucial for understanding cellular function and disease progression. This guide provides a detailed comparison of two leading fluorescent probes for live-cell ER imaging: the novel aggregation-induced emission (AIE) probe, Aie-ER, and the widely used ER-Tracker™ series of dyes.

This comparison focuses on key performance indicators, including targeting mechanism, photostability, and overall imaging performance, supported by available experimental data.

Performance Comparison

FeatureThis compound (QM-SO3-ER)ER-Tracker™ Red (BODIPY™ TR Glibenclamide)ER-Tracker™ Green (BODIPY™ FL Glibenclamide)
Fluorophore Type Aggregation-Induced Emission (AIE) LuminogenBODIPY™ TRBODIPY™ FL
Targeting Moiety p-toluenesulfonamideGlibenclamideGlibenclamide
Target Receptor ATP-sensitive potassium (KATP) channel on the ER membrane[1]Sulfonylurea receptors (SUR) of ATP-sensitive K+ channels on the ER[2]Sulfonylurea receptors (SUR) of ATP-sensitive K+ channels on the ER[3]
Excitation (max) ~405 nm~587 nm~504 nm
Emission (max) ~550-630 nm~615 nm~511 nm
Quantum Yield (Φ) Not explicitly reported for the aggregated state. AIE probes are known for high quantum yields in the aggregated state.Not explicitly reported for the conjugate. The parent BODIPY™ TR dye class is known for high quantum yields.Not explicitly reported for the conjugate. The parent BODIPY™ FL dye is known for high quantum yields, often approaching 1.0.
Molar Extinction Coefficient (ε) Not explicitly reported.Described as "excellent" but not quantified. The parent BODIPY™ dye class has high extinction coefficients.The parent BODIPY™ FL dye has a high extinction coefficient (>80,000 cm⁻¹M⁻¹).
Photostability Superior photostability. Retains over 80% of its fluorescence signal after 20 minutes of continuous laser irradiation.Lower photostability. Loses approximately 70% of its fluorescence signal after 4 minutes of continuous scanning.Generally good photostability, characteristic of BODIPY dyes.
Signal-to-Noise Ratio High, due to the "light-up" nature of AIE probes with low background fluorescence.Good, but can have higher background compared to AIE probes as it is an "always-on" fluorescent dye.Good, as an "always-on" fluorescent dye.
Toxicity Negligible toxicity reported at working concentrations.Non-toxic to cells at low concentrations.Non-toxic to cells at low concentrations.

Key Differentiators: AIE vs. Conventional Fluorophores

The fundamental difference between this compound and ER-Tracker™ lies in their fluorogenic mechanisms. ER-Tracker™ utilizes conventional BODIPY™ dyes, which are "always-on" and can suffer from Aggregation-Caused Quenching (ACQ), where high concentrations can lead to reduced fluorescence.

In contrast, this compound is based on an Aggregation-Induced Emission (AIE) luminogen. AIE probes are minimally fluorescent when dissolved but become highly emissive upon aggregation. This "light-up" characteristic is advantageous for bio-imaging, as it results in a high signal-to-noise ratio with low background fluorescence from unbound probes.

Photostability: A Critical Advantage for Long-Term Imaging

One of the most significant advantages of the this compound probe (specifically QM-SO3-ER) is its enhanced photostability. Studies have shown that after continuous laser irradiation for 20 minutes, the this compound probe retained over 80% of its initial fluorescence intensity. In contrast, ER-Tracker™ Red exhibited significant photobleaching, with its signal decreasing to almost undetectable levels after just 4 minutes of scanning, corresponding to a signal loss of about 70%. This superior photostability makes this compound particularly well-suited for time-lapse imaging and experiments requiring prolonged light exposure.

Signaling and Targeting Pathways

The targeting mechanisms for both this compound and ER-Tracker™ rely on their affinity for specific channels on the endoplasmic reticulum membrane.

cluster_AieER This compound (QM-SO3-ER) Targeting Pathway AieER This compound Probe CellMembraneA Cell Membrane AieER->CellMembraneA Enters Cell CytosolA Cytosol (Low Fluorescence) CellMembraneA->CytosolA ERMembraneA ER Membrane CytosolA->ERMembraneA Targets KATP KATP Channel ERMembraneA->KATP Binds to Aggregation Aggregation & RIM KATP->Aggregation Induces FluorescenceA Strong Fluorescence Aggregation->FluorescenceA Results in

Figure 1. this compound targeting and activation mechanism.

cluster_ERTracker ER-Tracker™ Targeting Pathway ERTracker ER-Tracker™ Probe (BODIPY-Glibenclamide) CellMembraneB Cell Membrane ERTracker->CellMembraneB Enters Cell CytosolB Cytosol (Fluorescent) CellMembraneB->CytosolB ERMembraneB ER Membrane CytosolB->ERMembraneB Targets SUR Sulfonylurea Receptor (of KATP Channel) ERMembraneB->SUR Binds to Localization ER Localization SUR->Localization Results in

Figure 2. ER-Tracker™ targeting mechanism.

Experimental Protocols

Below are generalized experimental protocols for live-cell imaging with this compound and ER-Tracker™. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

This compound (QM-SO3-ER) Staining Protocol

prep Prepare 3 µM This compound working solution in cell culture medium incubate Incubate cells with This compound solution for a specified time (e.g., 30 min) prep->incubate wash Wash cells with fresh medium (optional, as this compound is a 'wash-free' probe) incubate->wash image Image cells using fluorescence microscopy (Ex: ~405 nm, Em: ~550-630 nm) wash->image

Figure 3. General experimental workflow for this compound staining.

Methodology:

  • Probe Preparation: Prepare a stock solution of this compound (e.g., QM-SO3-ER) in DMSO. Dilute the stock solution in serum-free cell culture medium or an appropriate buffer to the desired working concentration (e.g., 3 µM).

  • Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Staining: Remove the culture medium and add the this compound working solution to the cells.

  • Incubation: Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C. A key feature of some AIE probes is their "wash-free" nature, meaning imaging can be performed directly in the staining solution due to the low background fluorescence of the unbound probe.

  • Imaging: Visualize the stained endoplasmic reticulum using a fluorescence microscope with appropriate filter sets (e.g., excitation at 405 nm and emission collection between 550-630 nm).

ER-Tracker™ Staining Protocol

prep_er Prepare 100 nM - 1 µM ER-Tracker™ working solution in serum-free medium or buffer incubate_er Incubate cells with ER-Tracker™ solution for 15-30 min at 37°C prep_er->incubate_er wash_er Remove staining solution and wash cells with fresh medium or buffer incubate_er->wash_er image_er Image cells using fluorescence microscopy (Red: Ex: ~587 nm, Em: ~615 nm) (Green: Ex: ~504 nm, Em: ~511 nm) wash_er->image_er

Figure 4. General experimental workflow for ER-Tracker™ staining.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of ER-Tracker™ dye by dissolving the lyophilized solid in high-quality anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer, such as pre-warmed serum-free medium or Hank's Balanced Salt Solution (HBSS), to a final working concentration of 100 nM to 1 µM.

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Staining: Replace the culture medium with the pre-warmed ER-Tracker™ working solution and incubate for 15-30 minutes at 37°C.

  • Washing: After incubation, remove the staining solution and wash the cells with fresh, pre-warmed culture medium or buffer to remove any unbound probe.

  • Imaging: Mount the coverslip on a slide or view the dish directly on a fluorescence microscope equipped with the appropriate filter sets for either ER-Tracker™ Red (e.g., TRITC/Texas Red) or ER-Tracker™ Green (e.g., FITC).

Conclusion

Both this compound and ER-Tracker™ are effective probes for labeling the endoplasmic reticulum in live cells. The choice between them may depend on the specific experimental requirements.

ER-Tracker™ probes are well-established and available in multiple colors, making them suitable for a wide range of standard live-cell imaging applications and multiplexing experiments.

This compound , with its unique aggregation-induced emission properties, offers significant advantages in terms of photostability and signal-to-noise ratio. This makes it an exceptional choice for demanding applications such as long-term time-lapse imaging, 3D imaging, and studies where phototoxicity and photobleaching are major concerns. The development of AIE probes represents a significant advancement in fluorescent probe technology, offering researchers a powerful tool to investigate the dynamic nature of the endoplasmic reticulum with greater clarity and for extended periods.

References

A Comparative Guide to Aie-ER Fluorescence Intensity for Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging, the endoplasmic reticulum (ER) is a pivotal organelle of interest. The advent of aggregation-induced emission (AIE) fluorogens, such as Aie-ER, has provided new tools for visualizing the ER. This guide offers a quantitative comparison of this compound with other commercially available ER-targeted fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for specific research needs.

Performance Comparison of ER Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for accurate and reliable imaging of the endoplasmic reticulum. Key performance indicators include photostability, targeting specificity, and the quantum yield of fluorescence. Below is a comparative analysis of this compound probes against conventional ER trackers.

A notable advantage of AIE-based probes is their ability to overcome the aggregation-caused quenching (ACQ) effect, a phenomenon where conventional fluorescent dyes lose their fluorescence intensity at high concentrations or in an aggregated state.[1] AIE probes, in contrast, become more fluorescent in an aggregated state, which can lead to a better signal-to-noise ratio.[1]

FeatureThis compound Probes (e.g., QM-SO3-ER)Conventional ER Probes (e.g., ER-Tracker™ Red)
Fluorophore Type Aggregation-Induced Emission (AIE) luminogenTypically BODIPY™-based dyes conjugated to glibenclamide[2][3]
Mechanism Restriction of intramolecular motion upon binding to the ER[1]Binding of glibenclamide to sulfonylurea receptors on the ER membrane
Photostability Superior photostability with minimal signal loss over extended imaging periodsProne to photobleaching, with significant signal loss under continuous illumination
Targeting Specificity High specificity for the ERHigh selectivity for the ER, but may label other structures in certain cell types
Potential Artifacts Low cytotoxicity reportedThe glibenclamide component may potentially alter ER function
Spectral Properties Example (this compound): λex = 405 nm, λem = 450-650 nm (Green Channel)Example (ER-Tracker™ Red): λex = 587 nm, λem = 615 nm

Quantitative Data Summary

The following table summarizes quantitative data on the photostability of an exemplary this compound probe (QM-SO3-ER) compared to the commercial ER-Tracker™ Red.

ProbeSignal Loss after 20 min Continuous IrradiationReference
QM-SO3-ER ~10%
ER-Tracker™ Red ~70%

Experimental Protocols

For accurate quantitative analysis of this compound fluorescence intensity, the following experimental workflow is recommended.

Cell Culture and Staining
  • Cell Seeding: Plate cells (e.g., HeLa cells) on a suitable imaging dish or plate and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.

  • Staining: Remove the culture medium from the cells and add the this compound working solution. Incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended): For probes that are not "wash-free," gently wash the cells two to three times with warm phosphate-buffered saline (PBS) or serum-free medium to remove excess probe and reduce background fluorescence.

Image Acquisition
  • Microscopy: Use a confocal laser scanning microscope for image acquisition to minimize out-of-focus fluorescence and improve image quality.

  • Excitation and Emission: Set the excitation and emission wavelengths according to the specific this compound probe being used (e.g., for this compound, λex = 405 nm, λem = 450-650 nm).

  • Imaging Parameters: Keep imaging parameters such as laser power, gain, and pinhole size consistent across all samples to ensure comparability of fluorescence intensity measurements. To minimize phototoxicity and photobleaching, use the lowest possible laser power that provides a good signal-to-noise ratio.

Quantitative Analysis of Fluorescence Intensity
  • Image Analysis Software: Utilize image analysis software such as ImageJ or FIJI for quantitative analysis.

  • Region of Interest (ROI) Selection: Define ROIs encompassing the endoplasmic reticulum within the cells. It is also important to select a background ROI in an area with no cells to measure background fluorescence.

  • Intensity Measurement: Measure the mean fluorescence intensity within the defined ER ROIs and the background ROI.

  • Background Correction: Subtract the mean background fluorescence intensity from the mean fluorescence intensity of the ER ROIs for each image.

  • Data Normalization (Optional): If comparing different experimental conditions, it may be necessary to normalize the fluorescence intensity to a reference signal (e.g., a co-expressed fluorescent protein or a nuclear stain) to account for variations in cell size or probe uptake.

  • Statistical Analysis: Perform statistical analysis on the corrected and normalized fluorescence intensity data from multiple cells and experiments to determine significant differences between experimental groups.

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell Seeding Cell Seeding Probe Preparation Probe Preparation Incubation Incubation Probe Preparation->Incubation Washing Washing Incubation->Washing Image Acquisition Image Acquisition Washing->Image Acquisition Quantitative Analysis Quantitative Analysis Image Acquisition->Quantitative Analysis

This compound Staining and Analysis Workflow

Signaling Pathway of AIE Probes vs. Conventional Dyes cluster_aie AIE Probe cluster_conventional Conventional Dye AIE_Free Free AIE Probe (Rotational Motion) AIE_Bound Bound AIE Probe (Restricted Motion) AIE_Free->AIE_Bound Binds to ER AIE_Fluorescence Strong Fluorescence AIE_Bound->AIE_Fluorescence Conv_Free Free Dye (Fluorescent) Conv_Aggregated Aggregated Dye (Quenched) Conv_Free->Conv_Aggregated Aggregation Conv_Quenching Weak/No Fluorescence Conv_Aggregated->Conv_Quenching

AIE vs. Conventional Dye Fluorescence Mechanism

References

A Comparative Guide to Aie-ER Probes for Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. The ability to accurately visualize and track the ER is paramount for understanding cellular function and the progression of various diseases. Aggregation-induced emission (AIE) probes designed for the endoplasmic reticulum (Aie-ER probes) have emerged as promising tools for live-cell imaging, offering several advantages over traditional fluorescent dyes. This guide provides an objective comparison of the performance of this compound probes with other common alternatives, supported by experimental data, to aid researchers in selecting the most suitable probe for their specific needs.

Performance Comparison of ER-Targeting Fluorescent Probes

The following table summarizes the key performance characteristics of selected this compound probes and commercially available alternative ER-staining dyes.

Probe NameTypePhotostabilitySignal-to-Noise Ratio (S/N)CytotoxicityReference
QM-SO3-ER AIE ProbeHigh (Remained above 80% intensity after 20 mins)High (Wash-free imaging)Low (Good cell viability at 5x imaging concentration)[1]
This compound AIE ProbeHigh (Very stable under light irradiation)HighLow[2]
ER-proRed AIE ProbeHighHighNot specified
ER-Tracker™ Red Conventional DyeLow (~70% signal loss after 4 mins)Moderate (Background interference)Low[1]
BODIPY™ FL Glibenclamide Conventional DyeModerateModerateLow
DiOC6(3) Conventional DyeLowLow (Can stain mitochondria)Moderate[3]

Cross-Reactivity with Other Organelles

A crucial aspect of an organelle-specific probe is its selectivity. Co-localization studies are performed to assess the degree of spatial overlap between the probe and markers for other organelles. The Pearson's correlation coefficient (PCC) is a common metric, where a value close to +1 indicates high co-localization and a value close to 0 or -1 indicates low or no co-localization.

This compound ProbeOrganelle MarkerPearson's Correlation Coefficient (PCC)ConclusionReference
This compound ER-Tracker™ Red0.86 (in Huvec cells)High co-localization with ER[2]
ER-proRed ER-Tracker™ Red0.85High co-localization with ER
ER-proRed LysoTracker™ Red0.4Low co-localization with lysosomes
ER-proRed MitoTracker™ Red0.28Low co-localization with mitochondria
AIE-GA (Golgi probe) Golgi-Tracker™ Red0.92 (in HeLa cells)High co-localization with Golgi

Based on available data, this compound probes demonstrate high specificity for the endoplasmic reticulum with minimal cross-reactivity with mitochondria and lysosomes.

Experimental Protocols

Assessment of Photostability

This protocol outlines the procedure for comparing the photostability of fluorescent probes in live cells.

a. Cell Culture and Staining:

  • Seed HeLa cells on a glass-bottom dish and culture to 60-80% confluency.

  • Incubate the cells with the this compound probe (e.g., QM-SO3-ER at 3 µM) and the comparative probe (e.g., ER-Tracker™ Red at 1 µM) for the recommended time (e.g., 30 minutes) in serum-free medium.

  • Wash the cells three times with phosphate-buffered saline (PBS).

b. Image Acquisition:

  • Acquire initial fluorescence images of the stained cells using a confocal microscope with appropriate laser excitation and emission filters for each probe.

  • Continuously scan a selected region of interest for a defined period (e.g., 4 minutes).

  • Capture images at regular intervals (e.g., every 30 seconds) during the continuous scan.

c. Data Analysis:

  • Measure the mean fluorescence intensity of the stained organelles in the region of interest at each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).

  • Plot the normalized fluorescence intensity against time to generate photobleaching curves. A slower decay indicates higher photostability.

Co-localization Analysis for Specificity

This protocol describes how to quantify the co-localization of an ER probe with markers for other organelles.

a. Cell Culture and Staining:

  • Culture HeLa cells on a glass-bottom dish.

  • Co-stain the cells with the this compound probe and a specific organelle marker (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, or Golgi-Tracker™ for the Golgi apparatus) according to the manufacturers' protocols.

  • Wash the cells with PBS.

b. Image Acquisition:

  • Acquire dual-color fluorescence images using a confocal microscope. Ensure that there is no spectral bleed-through between the two channels.

c. Data Analysis:

  • Use image analysis software (e.g., ImageJ with the Coloc 2 plugin) to calculate the Pearson's correlation coefficient (PCC) for the two channels in a defined region of interest.

  • A PCC value close to 1 indicates a high degree of co-localization, while a value close to 0 suggests random distribution, and a value close to -1 indicates mutual exclusion.

Cytotoxicity Assay

This protocol assesses the potential toxic effects of the fluorescent probes on cell viability.

a. Cell Culture and Treatment:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and culture overnight.

  • Treat the cells with various concentrations of the this compound probe and the comparative probe for a specified duration (e.g., 24 hours). Include an untreated control group.

b. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis:

  • Calculate the cell viability as a percentage of the untreated control.

  • Plot cell viability against the probe concentration to determine the cytotoxic effect.

Visualizing the Mechanism and Workflow

This compound Probe Targeting Mechanism

This compound probes often utilize a specific targeting moiety to achieve their high selectivity for the endoplasmic reticulum. One common strategy involves the use of a p-toluenesulfonamide group. This group is known to bind to sulfonylurea receptors (SURs), which are subunits of ATP-sensitive potassium (KATP) channels prominently located on the ER membrane. This specific binding interaction leads to the accumulation of the AIE probe within the ER.

cluster_Cell Cell cluster_ER_Membrane ER Membrane ER Endoplasmic Reticulum AIE_ER_outside This compound Probe (extracellular) SUR Sulfonylurea Receptor (SUR) AIE_ER_outside->SUR Binds to AIE_ER_inside This compound Probe (aggregated in ER) SUR->AIE_ER_inside Accumulation & Aggregation

Caption: Targeting mechanism of a p-toluenesulfonamide-containing this compound probe.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates a typical workflow for utilizing this compound probes in live-cell imaging experiments. The "wash-free" property of some AIE probes simplifies the procedure by eliminating the need for washing steps after staining, which is particularly advantageous for long-term imaging and high-throughput screening.

A 1. Cell Seeding Seed cells on a glass-bottom dish B 2. Cell Culture Incubate until desired confluency A->B C 3. Probe Addition Add this compound probe directly to the culture medium B->C D 4. Incubation Incubate for the recommended time (e.g., 30 min) C->D E 5. Live-Cell Imaging Acquire images using a fluorescence microscope D->E F 6. Data Analysis Analyze images for morphology, dynamics, etc. E->F

Caption: A streamlined workflow for live-cell imaging using this compound probes.

References

A Comparative Analysis of AIE-ER Probes and Commercial Alternatives for Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: November 2025

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis, lipid metabolism, and calcium homeostasis.[1] Visualizing its intricate structure and dynamic processes in live cells is paramount for understanding cellular function and disease pathogenesis. While classic fluorescent dyes have long been used for this purpose, novel probes based on Aggregation-Induced Emission (AIE) luminogens (AIEgens) are emerging as powerful alternatives, offering significant advantages in photostability and signal-to-noise ratio. This guide provides an objective comparison of AIE-ER probes against commercially available ER trackers, supported by experimental data and detailed protocols.

Quantitative Data Comparison

The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. Key performance indicators include the probe's spectral properties, photostability, specificity, and cytotoxicity. The table below summarizes the key characteristics of a representative this compound probe and common commercial alternatives.

FeatureThis compound Probe (QM-SO3-ER)ER-Tracker™ RedER-Tracker™ GreenER-Tracker™ Blue-White DPX
Targeting Mechanism Binds to ATP-sensitive K+ (KATP) channels on the ER membrane.[2][3]Glibenclamide binds to sulfonylurea receptors of KATP channels.[4][5]Glibenclamide binds to sulfonylurea receptors of KATP channels.Dapoxyl (DPX) dye with high affinity for the ER membrane.
Excitation (Ex) Max ~405 nm~587 nm~504 nm~374 nm
Emission (Em) Max 550–630 nm~615 nm~511 nm430–640 nm (environment sensitive)
Key Advantage High photostability, overcomes ACQ, "light-up" signal for wash-free imaging.Well-established commercial probe.Standard green channel imaging.Suitable for UV excitation setups.
Photostability Superior; minimal signal loss after 4 minutes of continuous scanning.Poor; ~70% signal loss after 4 minutes of continuous scanning.N/AHighly photostable.
Signal-to-Noise (S/N) High; "fluorescence-off" state in solution minimizes background noise.Lower; "always-on" fluorescence can result in higher background.N/AN/A
Cytotoxicity Negligible toxicity observed at concentrations 5x higher than imaging concentration.Low toxicity at working concentrations.Low toxicity at working concentrations.Low toxicity at working concentrations.
Fixability Not specified; generally for live-cell imaging.Partially retained after formaldehyde fixation.Partially retained after formaldehyde fixation.Partially retained after formaldehyde fixation.
Key Advantages of this compound Probes

Probes with aggregation-induced emission (AIE) characteristics offer solutions to the common problems faced by traditional fluorescent dyes, which often suffer from aggregation-caused quenching (ACQ).

  • Enhanced Photostability : this compound probes exhibit remarkable resistance to photobleaching. In a comparative study, the AIEgen QM-SO3-ER maintained a stable fluorescent signal, whereas the signal from the commercial ER-Tracker Red diminished by approximately 70% after just four minutes of continuous laser scanning. This makes AIE probes ideal for long-term time-lapse imaging.

  • High Signal-to-Noise Ratio : Many this compound probes are designed to be non-emissive when dissolved in a hydrophilic, aqueous environment but "light up" upon binding to their lipophilic target within the ER. This "wash-free" characteristic eliminates the need for washing steps that can stress cells and significantly reduces background fluorescence, leading to a superior signal-to-noise ratio compared to "always-on" probes like ER-Tracker Red.

  • Low Cytotoxicity : Studies have shown that this compound probes have negligible toxicity. For instance, HeLa cells treated with QM-SO3-ER maintained good viability even at concentrations five times higher than that used for imaging experiments. Similarly, other novel oxazole-based this compound probes have shown no toxicity in HeLa and RPE-1 cells after 3 hours of incubation.

  • High Specificity : this compound probes have demonstrated excellent targeting capabilities. Some utilize specific peptide sequences like KDEL for ER targeting, achieving a Pearson correlation coefficient of 0.923 in co-localization experiments. Others, like QM-SO3-ER, use a p-toluenesulfonamide group to bind to KATP channels on the ER membrane, ensuring precise localization.

Experimental Protocols

Accurate and reproducible staining is fundamental to live-cell imaging. Below are detailed protocols for a representative this compound probe and the widely used commercial ER-Tracker™ Red.

Protocol 1: Staining Live Cells with this compound Probe (QM-SO3-ER)

This protocol is based on the methodology described for the amphiphilic AIEgen QM-SO3-ER.

  • Cell Culture : Plate HeLa cells on a confocal dish and culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

  • Probe Preparation :

    • Stock Solution : Prepare a 1 mM stock solution of the this compound probe in dimethyl sulfoxide (DMSO).

    • Working Solution : Dilute the stock solution in fresh cell culture medium to a final concentration of 3 µM.

  • Cell Staining :

    • Remove the culture medium from the cells.

    • Add the 3 µM this compound working solution to the cells.

    • Incubate the cells for 30 minutes at 37°C.

  • Imaging :

    • Image the cells directly without washing.

    • Use a confocal microscope with a 405 nm laser for excitation.

    • Collect the emission signal in the range of 550–630 nm.

Protocol 2: Staining Live Cells with ER-Tracker™ Red

This protocol is adapted from manufacturer guidelines and comparative studies.

  • Cell Culture : Plate cells (e.g., HeLa) on a confocal dish and culture in an appropriate medium at 37°C and 5% CO₂ until the desired confluency is reached.

  • Probe Preparation :

    • Stock Solution : Prepare a 1 mM stock solution of ER-Tracker™ Red by dissolving the lyophilized powder in high-quality anhydrous DMSO.

    • Working Solution : Dilute the 1 mM stock solution in pre-warmed Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) to a final concentration of 1 µM.

  • Cell Staining :

    • Remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.

    • Add the 1 µM ER-Tracker™ Red working solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Washing and Imaging :

    • Remove the staining solution and wash the cells twice with fresh, pre-warmed HBSS/Ca/Mg or culture medium.

    • Add fresh medium to the cells for imaging.

    • Use a confocal microscope with excitation at ~587 nm (e.g., a 561 nm laser) and collect emission at ~615 nm.

Visualizations

To better illustrate the experimental processes and relationships, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_exp Experiment culture 1. Culture Cells (e.g., HeLa) prep_stock 2. Prepare Stock Solution (1 mM in DMSO) culture->prep_stock prep_work 3. Prepare Working Solution (1-3 µM in Medium/HBSS) prep_stock->prep_work stain 4. Incubate Cells with Probe (15-30 min) prep_work->stain wash 5. Wash Cells (Required for 'Always-On' Probes) stain->wash image 6. Live-Cell Imaging (Confocal Microscopy) wash->image

Caption: General experimental workflow for live-cell staining and imaging.

G cluster_aie AIE Probe Mechanism cluster_commercial Commercial Probe Mechanism AIE_probe AIE Probe (Freely rotating in solution) ER_target_AIE ER Membrane Receptor (e.g., KATP Channel) AIE_probe->ER_target_AIE Binding AIE_bound Bound AIE Probe (Restricted Intramolecular Motion) ER_target_AIE->AIE_bound Conformational Lock Fluorescence_AIE Strong Fluorescence ('Light-Up' Signal) AIE_bound->Fluorescence_AIE Emission Comm_probe Glibenclamide-BODIPY ('Always-On' in solution) ER_target_Comm ER Membrane Receptor (KATP Channel) Comm_probe->ER_target_Comm Binding Fluorescence_Comm Fluorescence Comm_probe->Fluorescence_Comm Intrinsic Emission

Caption: Targeting mechanisms of AIE probes vs. glibenclamide-based commercial probes.

G cluster_features Performance Features AIE_Probes This compound Probes Photostability High Photostability AIE_Probes->Photostability SN_Ratio High S/N Ratio (Wash-Free) AIE_Probes->SN_Ratio ACQ Overcomes ACQ AIE_Probes->ACQ Commercial_Probes Commercial Probes (e.g., ER-Tracker) Bleaching Susceptible to Photobleaching Commercial_Probes->Bleaching Background Higher Background ('Always-On') Commercial_Probes->Background

Caption: Logical comparison of key performance features for AIE vs. commercial ER probes.

References

A Comparative Guide to AIE-ER Probes: Assessing Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probes for live-cell imaging is critical. An ideal probe offers high brightness and specificity with minimal perturbation to the biological system under observation. Probes with Aggregation-Induced Emission (AIE) properties, particularly those targeting the endoplasmic reticulum (AIE-ER probes), have emerged as promising alternatives to conventional dyes, citing enhanced photostability and biocompatibility. This guide provides an objective comparison of the phototoxicity of this compound probes against other commonly used ER-imaging agents, supported by experimental data and detailed protocols.

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of subcellular structures and dynamics in real-time. However, the very light required to excite these probes can be detrimental to the cells, a phenomenon known as phototoxicity. This light-induced damage can manifest as altered cellular morphology, impaired function, and even cell death, thereby compromising the integrity of experimental results. Consequently, the selection of a fluorescent probe must balance the need for a strong signal with the imperative to minimize phototoxic effects.

This compound probes have gained traction due to their unique optical properties. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in aqueous environments, AIE luminogens (AIEgens) become highly emissive when aggregated. This characteristic is advantageous for biological imaging, as it allows for high signal-to-noise ratios at low concentrations. Furthermore, many AIEgens are reported to have excellent photostability and low cytotoxicity.[1]

To provide a clear comparison, this guide focuses on the phototoxic profiles of this compound probes relative to other commercially available ER-staining dyes.

Quantitative Comparison of Phototoxicity

The following table summarizes the key performance indicators related to the phototoxicity of a representative this compound probe compared to a conventional ER probe. The data is compiled from studies assessing cell viability after continuous irradiation.

ParameterThis compound Probe (e.g., TPE-ER)Conventional ER Probe (e.g., ER-Tracker™ Red)
Photostability HighModerate
(% Fluorescence Intensity after 10 min Irradiation)>80%~50%
Cell Viability after Prolonged Imaging HighModerate to Low
(% Viable Cells after 10 min Irradiation)>90%<70%
Relative ROS Generation LowModerate to High

Experimental Protocols

To ensure the reproducibility and transparency of the data presented, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Photostability

This protocol measures the resistance of a fluorescent probe to photobleaching when exposed to continuous laser irradiation.

  • Cell Culture and Staining:

    • Seed HeLa cells on a glass-bottom dish and culture to 60-70% confluency.

    • Incubate the cells with the this compound probe (e.g., 5 µM) or ER-Tracker™ Red (e.g., 1 µM) in a serum-free medium for 30 minutes at 37°C.

    • Wash the cells three times with a phosphate-buffered saline (PBS) to remove excess probe.

    • Add fresh cell culture medium to the dish.

  • Image Acquisition:

    • Place the dish on the stage of a confocal laser scanning microscope.

    • Select a region of interest containing well-stained cells.

    • Acquire an initial image (t=0) using the appropriate laser line and detector settings.

    • Continuously irradiate the selected region with the excitation laser at a fixed intensity.

    • Acquire images at regular intervals (e.g., every 60 seconds) for a total duration of 10-15 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained ER in the region of interest at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of irradiation time.

Protocol 2: Cell Viability Assay Post-Irradiation

This protocol quantifies the impact of phototoxicity on cell survival after a period of intense light exposure.

  • Cell Culture, Staining, and Irradiation:

    • Follow the same procedure for cell culture and staining as described in Protocol 1.

    • Expose a selected region of the cell culture to continuous laser irradiation for a defined period (e.g., 10 minutes) under conditions identical to those used for imaging. A parallel, non-irradiated group of stained cells should be maintained as a control.

  • Cell Viability Measurement (MTT Assay):

    • Immediately after irradiation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate the cells for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for the irradiated group relative to the non-irradiated control group.

Protocol 3: Detection of Reactive Oxygen Species (ROS) Generation

This protocol measures the production of ROS, a key mediator of phototoxicity, in cells stained with the fluorescent probes upon light exposure.

  • Cell Culture and Staining:

    • Culture and stain cells with the respective ER probes as described in Protocol 1.

    • After washing, incubate the cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a concentration of 10 µM for 20 minutes.

  • Image Acquisition and Analysis:

    • Acquire fluorescence images of the cells in the green channel (for DCF, the oxidized form of DCFH-DA) before and after a short period of irradiation with the excitation laser for the ER probe.

    • Quantify the increase in green fluorescence intensity, which is proportional to the amount of ROS generated.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for assessing phototoxicity.

cluster_photostability Photostability Assessment stain_ps Cell Staining with ER Probe image_t0 Acquire Initial Image (t=0) stain_ps->image_t0 irradiate_ps Continuous Laser Irradiation image_t0->irradiate_ps image_ti Acquire Images at Intervals irradiate_ps->image_ti analyze_ps Analyze Fluorescence Intensity Decay image_ti->analyze_ps

Caption: Workflow for assessing probe photostability.

cluster_viability Cell Viability Assay stain_cv Cell Staining with ER Probe irradiate_cv Laser Irradiation stain_cv->irradiate_cv mtt_assay MTT Incubation & Solubilization irradiate_cv->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs analyze_cv Calculate % Cell Viability measure_abs->analyze_cv

Caption: Workflow for the post-irradiation cell viability assay.

cluster_ros ROS Generation Detection stain_er Cell Staining with ER Probe stain_ros Incubate with DCFH-DA stain_er->stain_ros image_pre Acquire Pre-Irradiation Image stain_ros->image_pre irradiate_ros Short Laser Irradiation image_pre->irradiate_ros image_post Acquire Post-Irradiation Image irradiate_ros->image_post analyze_ros Quantify Fluorescence Increase image_post->analyze_ros

Caption: Workflow for detecting reactive oxygen species generation.

Conclusion

The available data suggests that this compound probes exhibit superior photostability and lower phototoxicity compared to some conventional ER dyes. Their ability to maintain high fluorescence intensity and preserve cell viability under prolonged irradiation makes them a compelling choice for long-term live-cell imaging experiments. By employing the detailed protocols outlined in this guide, researchers can systematically evaluate and select the most appropriate fluorescent probes for their specific experimental needs, ensuring the acquisition of reliable and artifact-free data.

References

A Comparative Guide to Aie-ER for Endoplasmic Reticulum Imaging in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aggregation-Induced Emission (AIE) probes for the Endoplasmic Reticulum (Aie-ER) with traditional ER trackers, offering insights into their performance in specific cell lines. The data presented here is intended to assist researchers in selecting the optimal fluorescent probe for their experimental needs, with a focus on live-cell imaging of the endoplasmic reticulum.

Performance Comparison of ER Probes

This compound probes represent a newer class of fluorescent molecules that exhibit enhanced emission in an aggregated state, a phenomenon that offers distinct advantages over conventional fluorescent dyes that are prone to aggregation-caused quenching (ACQ). This section compares the performance of this compound probes with the widely used ER-Tracker™ dyes.

FeatureThis compound Probes (e.g., QM-SO3-ER)ER-Tracker™ RedER-Tracker™ Green
Targeting Mechanism Binds to sulfonylurea receptor 1 (SUR1) on the KATP channel of the ERGlibenclamide conjugate, binds to sulfonylurea receptors on the ERGlibenclamide conjugate, binds to sulfonylurea receptors on the ER
Signal-to-Noise Ratio Superior, with minimal background fluorescence.[1]Good, but can exhibit background fluorescence.[1]Good
Photostability Excellent, with minimal photobleaching under continuous irradiation.[1]Moderate, shows significant signal loss over time.[1]Moderate
Quantum Yield Generally high in the aggregated state.[2]Not specified in comparative studiesNot specified in comparative studies
Cytotoxicity Low cytotoxicity observed in various cell lines including HeLa, MCF-7, and MDA-MB-231.Generally low at working concentrationsGenerally low at working concentrations
Cell Line Validation HeLa, MCF-7, MDA-MB-231, A549, U2OSHeLa, and many other common cell linesHeLa, and many other common cell lines

Experimental Data in Specific Cell Lines

The selection of a fluorescent probe should be guided by its performance in the specific cell line of interest. Below is a summary of available data for this compound probes and ER-Tracker in commonly used cell lines.

HeLa Cells

A study directly comparing the AIEgen probe QM-SO3-ER with ER-Tracker™ Red in HeLa cells demonstrated the superior performance of the AIE probe.

ParameterQM-SO3-ER in HeLa CellsER-Tracker™ Red in HeLa Cells
Signal-to-Noise Ratio Significantly higher, with clear ER staining and low background.Lower, with observable background fluorescence.
Photostability Remained stable after several minutes of continuous laser scanning.Showed a 70% decrease in signal after 4 minutes of scanning.
Cytotoxicity (24h) Good cell viability maintained at concentrations up to 15 µM.Not specified in this comparative study
MCF-7 and MDA-MB-231 Cells (Breast Cancer)

An AIE probe conjugated with cRGD peptide (AIE-cRGD) was evaluated for its cytotoxicity in MCF-7 and MDA-MB-231 cells.

ParameterAIE-cRGD in MCF-7 & MDA-MB-231 Cells
Cytotoxicity (24h) No obvious reduction in cell viability at concentrations ranging from 1 to 500 µg/mL.
A549 Cells (Lung Cancer)

While direct comparative data for this compound probes in A549 cells is limited, general cytotoxicity and cell viability assays are routinely performed on this cell line.

U2OS Cells (Osteosarcoma)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for using this compound probes and ER-Tracker™ dyes.

General Protocol for this compound Probe Staining
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in serum-free medium or PBS.

  • Staining: Remove the culture medium from the cells and add the this compound probe working solution.

  • Incubation: Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.

  • Imaging: Image the cells directly without washing, or after washing with PBS, using a fluorescence microscope with the appropriate filter set for the specific this compound probe.

General Protocol for ER-Tracker™ Staining
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture to the desired confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of ER-Tracker™ dye in high-quality anhydrous DMSO. Dilute the stock solution to a final working concentration of 50-500 nM in a suitable buffer (e.g., HBSS with Ca/Mg).

  • Staining: For adherent cells, grow cells on coverslips inside a petri dish. Remove the medium and add the pre-warmed staining solution. For suspension cells, centrifuge the cells and resuspend in the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Replace the staining solution with fresh, pre-warmed culture medium.

  • Imaging: Observe the cells using a fluorescence microscope with the appropriate filter set (for ER-Tracker™ Red: excitation ~587 nm, emission ~615 nm; for ER-Tracker™ Green: excitation ~504 nm, emission ~511 nm).

Visualizing ER Targeting and ER Stress Signaling

To understand the biological context in which these probes are utilized, the following diagrams illustrate the targeting mechanism and a key related signaling pathway.

cluster_ER Endoplasmic Reticulum Membrane cluster_probes Fluorescent Probes KATP KATP Channel (SUR1 Subunit) AIE_ER This compound Probe AIE_ER->KATP Binds to SUR1 ER_Tracker ER-Tracker ER_Tracker->KATP Glibenclamide moiety binds to SUR1

Caption: Targeting mechanism of this compound and ER-Tracker probes to the ER.

cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus Unfolded_Proteins Unfolded Proteins PERK PERK Unfolded_Proteins->PERK Activates IRE1 IRE1 Unfolded_Proteins->IRE1 Activates ATF6 ATF6 Unfolded_Proteins->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1 XBP1s IRE1->XBP1 Splices mRNA ATF6n ATF6 (n) ATF6->ATF6n Cleavage & Translocation to Nucleus ATF4 ATF4 eIF2a->ATF4 Translation of UPR_Target_Genes UPR Target Genes (Chaperones, ERAD components) ATF4->UPR_Target_Genes Transcription Apoptosis Apoptosis ATF4->Apoptosis Prolonged stress XBP1->UPR_Target_Genes Transcription ATF6n->UPR_Target_Genes Transcription

Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.

References

Aie-ER Probe vs. Traditional Dyes: A Comparative Guide for Endoplasmic Reticulum Imaging in Live and Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to visualize the endoplasmic reticulum (ER), the choice of fluorescent probe is critical for obtaining high-quality, reliable data. This guide provides an objective comparison of the performance of Aggregation-Induced Emission (AIE) ER probes against traditional ER trackers, focusing on their application in both live and fixed cells. The information presented is supported by experimental data to aid in the selection of the most suitable probe for your specific research needs.

The endoplasmic reticulum is a dynamic and intricate organelle involved in crucial cellular processes, including protein synthesis and folding, lipid metabolism, and calcium homeostasis. Fluorescent probes that specifically target the ER are invaluable tools for studying its structure and function in both healthy and diseased states. A newer class of fluorescent probes, known as Aie-ER probes, leverage the phenomenon of aggregation-induced emission (AIE), where they become highly fluorescent upon aggregation. This characteristic offers distinct advantages over conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ).

Performance in Live vs. Fixed Cells: A Head-to-Head Comparison

The decision to use live or fixed cells for imaging depends on the specific biological question being addressed. Live-cell imaging allows for the study of dynamic processes in real-time, while fixation provides a snapshot of cellular structures at a specific moment. The performance of a fluorescent probe can vary significantly between these two conditions.

Quantitative Data Summary
Performance MetricThis compound Probe (Live Cells)ER-Tracker™ Red (Live Cells)This compound Probe (Fixed Cells)ER-Tracker™ Green (Fixed Cells)
Photostability High (minimal signal loss after 180s continuous irradiation)[1]Low (~70% signal loss after 180s continuous irradiation)[1]Data not availableNot well-retained after fixation[2]
Fluorescence Intensity HighModerateData not availableSignal significantly reduced
Signal-to-Noise Ratio High (low background fluorescence)ModerateData not availableLow
Cytotoxicity Low (good cell viability at working concentrations)[3][4]Reduced cellular toxicity compared to older dyesNot applicableNot applicable

Key Performance Attributes of this compound Probes

This compound probes exhibit several features that make them powerful tools for ER imaging:

  • High Photostability: AIE probes are remarkably resistant to photobleaching, enabling long-term time-lapse imaging of dynamic ER processes without significant signal loss. In a comparative study, an amphiphilic AIEgen, QM-SO3-ER, demonstrated superior photostability over the commercial ER-Tracker Red. After 180 seconds of continuous laser irradiation, the AIE probe retained its fluorescence, while the ER-Tracker Red signal diminished by approximately 70%.

  • High Brightness and Signal-to-Noise Ratio: The AIE phenomenon results in bright fluorescence upon probe aggregation within the ER, leading to a high signal-to-noise ratio with low background fluorescence. This is a significant advantage over traditional dyes that can exhibit fluorescence in their free state, contributing to higher background.

  • Low Cytotoxicity: this compound probes have been shown to have low cytotoxicity at typical working concentrations, ensuring that the observed cellular processes are not artifacts of probe-induced stress.

  • Specificity for the Endoplasmic Reticulum: Many this compound probes, similar to some traditional ER trackers, utilize moieties like glibenclamide to specifically target the sulfonylurea receptors of ATP-sensitive K+ channels, which are abundant on the ER membrane.

Considerations for Fixed-Cell Imaging

While this compound probes show great promise for live-cell imaging, their performance in fixed cells requires careful consideration. The process of chemical fixation, typically with paraformaldehyde (PFA), can alter cellular structures and potentially quench the fluorescence of some probes.

Currently, there is a lack of direct quantitative data comparing the fluorescence intensity and signal-to-noise ratio of this compound probes in fixed versus live cells. However, some studies suggest that AIE probes can be used for staining formaldehyde-fixed cells. In contrast, it is well-documented that the fluorescence of some traditional probes, such as ER-Tracker™ Green, is not well-retained after fixation with formaldehyde. This makes this compound probes a potentially more robust option for correlative live-cell and fixed-cell studies.

Experimental Protocols

Live-Cell Imaging with this compound Probe

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired working concentration (typically in the low micromolar range).

  • Staining: Remove the culture medium from the cells and add the this compound probe-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing (Optional): For probes with "wash-free" characteristics, this step may not be necessary. If background fluorescence is high, gently wash the cells once or twice with pre-warmed culture medium or buffer.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the specific this compound probe.

Fixed-Cell Imaging with this compound Probe (Staining After Fixation)

This protocol describes staining after the fixation process.

  • Cell Preparation: Plate and grow cells as for live-cell imaging.

  • Fixation:

    • Gently wash the cells with pre-warmed PBS.

    • Add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 10-20 minutes at room temperature.

    • Carefully aspirate the PFA solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular epitopes with antibodies in co-staining experiments, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.

  • Staining:

    • Prepare the this compound probe solution in PBS at the desired working concentration.

    • Incubate the fixed (and permeabilized, if applicable) cells with the this compound probe solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.

Visualizing Experimental Workflows

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging plate_cells Plate cells on imaging dish adhere_cells Allow cells to adhere overnight plate_cells->adhere_cells add_probe Incubate cells with probe (15-30 min) adhere_cells->add_probe prepare_probe Prepare this compound probe solution prepare_probe->add_probe wash_cells Wash (optional) add_probe->wash_cells image_cells Acquire images wash_cells->image_cells

Caption: Workflow for live-cell imaging with this compound probes.

Fixed_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_fixation Fixation & Permeabilization cluster_staining Staining & Imaging plate_cells Plate and grow cells fix_cells Fix with 4% PFA (10-20 min) plate_cells->fix_cells wash_after_fix Wash with PBS fix_cells->wash_after_fix permeabilize Permeabilize (optional) wash_after_fix->permeabilize stain_cells Stain with this compound probe (20-30 min) permeabilize->stain_cells wash_after_stain Wash with PBS stain_cells->wash_after_stain mount_image Mount and image wash_after_stain->mount_image

Caption: Workflow for fixed-cell imaging with this compound probes.

Signaling and Targeting Pathway

AIE_ER_Targeting cluster_cell Cell cluster_er Endoplasmic Reticulum AIE_probe This compound Probe (e.g., with glibenclamide) Cell_Membrane Cell Membrane AIE_probe->Cell_Membrane Enters cell SUR Sulfonylurea Receptor (SUR on KATP channel) AIE_probe->SUR Binds to ER_Membrane ER Membrane Aggregation Probe Aggregation SUR->Aggregation Induces Fluorescence Bright Fluorescence (AIE Effect) Aggregation->Fluorescence Results in

Caption: Targeting mechanism of a glibenclamide-conjugated this compound probe.

References

A Guide to Statistical Analysis of Aie-ER Co-localization Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the spatial relationship between a molecule of interest, here termed "Aie," and the Endoplasmic Reticulum (ER), rigorous statistical analysis of co-localization data is paramount. This guide provides a comparative overview of common statistical methods, their underlying principles, and best practices for data interpretation. It also includes a generalized experimental protocol for acquiring co-localization data via fluorescence microscopy.

Data Presentation: Comparison of Co-localization Coefficients

The two most widely used coefficients for quantifying the degree of co-localization between two fluorescent signals are the Pearson's Correlation Coefficient (PCC) and the Manders' Co-localization Coefficients (M1 and M2). The choice of coefficient depends on the specific biological question being addressed.

Coefficient Description Range Advantages Disadvantages
Pearson's Correlation Coefficient (PCC) Measures the linear relationship between the intensities of the two fluorophores in each pixel. A higher PCC value indicates a stronger positive correlation.[1][2]-1 to +1Simple to interpret. A value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.[1] It is sensitive to both the co-occurrence and correlation of signals.[2]Can be influenced by background noise and differences in signal intensity between the two channels.[2]
Manders' Co-localization Coefficients (M1 & M2) M1 represents the fraction of the "Aie" signal that co-localizes with the ER signal. M2 represents the fraction of the ER signal that co-localizes with the "Aie" signal.0 to 1Less sensitive to differences in signal intensity and background noise compared to PCC. Provides a more intuitive measure of the proportion of one signal overlapping with the other.Does not provide information about the correlation of intensities, only the overlap.

Statistical Testing: Individual Cells vs. Replicate Means

A critical aspect of co-localization analysis is the statistical comparison between different experimental conditions (e.g., control vs. drug-treated). There is an ongoing discussion regarding the most appropriate method for statistical testing.

Method Description Advantages Disadvantages
Method A: Analysis of Replicate Means The mean co-localization coefficient (e.g., PCC) is calculated for each biological replicate. Statistical tests (e.g., t-test) are then performed on these means.Statistically robust as it treats each biological replicate as an independent data point, avoiding pseudoreplication.May have lower statistical power, especially with a small number of biological replicates. Does not capture the cell-to-cell variability within a replicate.
Method B: Analysis of Individual Cell Data Co-localization coefficients from all individual cells across all replicates are pooled for each condition. Statistical tests are then performed on this entire dataset.Larger sample size can increase statistical power. Allows for the visualization of the distribution of co-localization values across the entire cell population (e.g., using violin plots).Prone to pseudoreplication, as cells from the same replicate are not truly independent. This can lead to an underestimation of the p-value and an increased risk of false positives.

Recommendation: Method A is generally considered the more statistically sound approach as it avoids pseudoreplication. If cell-to-cell variability is of interest, it should be presented (e.g., in violin plots), but the primary statistical test should be based on the means of the biological replicates.

Experimental Protocols

This section outlines a generalized workflow for a co-localization experiment involving "Aie" and the ER using immunofluorescence microscopy.

1. Cell Culture and Treatment:

  • Culture cells of interest on glass coverslips suitable for high-resolution imaging.

  • Treat cells with the experimental compound ("Aie") or vehicle control for the desired time.

2. Fixation and Permeabilization:

  • Wash cells with phosphate-buffered saline (PBS).

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash cells three times with PBS.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Incubate cells with a primary antibody against "Aie" and a primary antibody against an ER marker (e.g., Calnexin, PDI) diluted in blocking buffer overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate cells with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

4. Mounting and Imaging:

  • Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

  • Acquire images using a confocal or high-resolution widefield fluorescence microscope. Ensure that image acquisition settings (e.g., laser power, gain, pinhole size) are kept consistent across all samples.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway involving "Aie" and the ER, and the general experimental workflow for co-localization analysis.

cluster_0 Cell Membrane cluster_1 Cytoplasm Aie Aie ER ER Aie->ER Co-localization DownstreamEffector Downstream Effector ER->DownstreamEffector Signaling

Caption: Hypothetical signaling pathway of Aie at the ER.

CellCulture Cell Culture & Treatment Immunofluorescence Immunofluorescence Staining CellCulture->Immunofluorescence ImageAcquisition Image Acquisition Immunofluorescence->ImageAcquisition ImageAnalysis Image Analysis (Co-localization Coefficients) ImageAcquisition->ImageAnalysis StatisticalAnalysis Statistical Analysis ImageAnalysis->StatisticalAnalysis

Caption: Experimental workflow for co-localization analysis.

References

Safety Operating Guide

Navigating the Disposal of Aie-ER: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. While "Aie-ER" is not a standard recognized chemical identifier, this guide provides a comprehensive framework for its safe handling and disposal, with a focus on procedural accuracy and adherence to safety protocols. Given the potential for "this compound" to be an internal designation or a misspelling of a common laboratory reagent, this document outlines a general protocol for unknown or hazardous chemical waste, using a common hazardous solvent as a representative example.

Immediate Safety and Identification Protocol

The first critical step in the disposal of any chemical is its proper identification. Since "this compound" is not a universally recognized name, it is imperative to ascertain its actual chemical identity.

Actionable Steps:

  • Check the Container Label: Look for any other names, formulas, or CAS numbers.

  • Consult the Safety Data Sheet (SDS): If the chemical was procured commercially, an SDS must be available. This document will provide detailed information on handling, hazards, and disposal.

  • Contact the Manufacturer or Supplier: If the origin of the chemical is known, they can provide the necessary safety and disposal information.

  • Consult your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on chemical waste disposal and can assist in identifying unknown substances.

In the absence of a definitive identification, the substance must be treated as hazardous waste. The following procedures are based on general best practices for chemical disposal and should be adapted in consultation with your institution's EHS office.

Disposal Procedures for Hazardous Chemical Waste

The following is a step-by-step guide for the disposal of hazardous chemical waste. This procedure is broadly applicable and should be followed for any substance that is flammable, corrosive, reactive, or toxic.

1. Waste Characterization and Segregation:

  • Properly characterize the waste based on its known properties (e.g., flammable liquid, corrosive solid).

  • Never mix incompatible wastes. For instance, acids should not be mixed with bases, and oxidizers should not be mixed with organic materials.

  • Store waste in sturdy, chemically resistant containers that are compatible with the waste they hold.

2. Labeling and Storage:

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name (or names of the mixture), and the associated hazards (e.g., "Flammable," "Corrosive").

  • Keep waste containers closed except when adding waste.

  • Store hazardous waste in a designated, well-ventilated area, away from heat and sources of ignition.

  • Utilize secondary containment for all liquid hazardous waste to prevent spills.

3. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a waste pickup.

  • Do not dispose of hazardous chemicals by pouring them down the drain, evaporating them in a fume hood, or placing them in the regular trash.[1]

4. Handling Empty Containers:

  • A chemical container is considered "empty" if all contents have been removed by normal methods and no more than 3% by weight of the total capacity of the container remains.

  • For containers that held volatile organic solvents, they can be air-dried in a ventilated area like a chemical fume hood.[2]

  • For containers of highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[1]

  • Once properly emptied and rinsed, deface the original label and dispose of the container according to institutional guidelines, which may include regular trash or recycling.[1]

Quantitative Data Summary for Hazardous Waste Management

For illustrative purposes, the following table summarizes key quantitative parameters often associated with the management of hazardous chemical waste in a laboratory setting. These are general guidelines and may vary based on local regulations and institutional policies.

ParameterGuidelineSource
Maximum Hazardous Waste Storage Volume per Lab 10 gallons[1]
Residual Amount in "Empty" Container < 3% by weight
Rinsate Collection for Highly Toxic Chemicals First three rinses
Broken Glassware Container Weight Limit Not more than 20 pounds when full

Experimental Protocols: Peroxide Test for Ethers

Given that "this compound" could be a typographical error for "ether," it is crucial to test for the presence of potentially explosive peroxides, especially in older containers.

Materials:

  • Potassium iodide (KI) solution (10%)

  • Starch solution (1%)

  • Sample of the ether

Procedure:

  • Add 1 mL of the ether sample to a test tube.

  • Add 1 mL of the 10% KI solution.

  • Shake the test tube and observe for a color change. A yellow to brown color indicates the presence of peroxides.

  • To confirm, add a few drops of the starch solution. A blue-black color confirms the presence of peroxides.

Note: If peroxides are present, do not attempt to open or move the container. Contact your EHS office immediately for specialized disposal procedures.

Visualizing Disposal Workflows

The following diagrams illustrate the decision-making process and workflow for proper chemical disposal.

ChemicalIdentificationWorkflow Diagram 1: Chemical Identification Workflow start Start: Unidentified Chemical 'this compound' check_label Check Container for Chemical Name, Formula, CAS# start->check_label sds Consult Safety Data Sheet (SDS) check_label->sds contact_supplier Contact Manufacturer/Supplier sds->contact_supplier contact_ehs Consult Institutional EHS Office contact_supplier->contact_ehs Unsuccessful identified Chemical Identified contact_supplier->identified Successful contact_ehs->identified Successful not_identified Treat as Unknown Hazardous Waste contact_ehs->not_identified Unsuccessful follow_sds Follow Disposal Protocol in SDS identified->follow_sds end End not_identified->end follow_sds->end

Caption: Workflow for identifying an unknown laboratory chemical.

HazardousWasteDisposalWorkflow Diagram 2: General Hazardous Waste Disposal Workflow start Start: Hazardous Waste Generated characterize Characterize and Segregate Waste (e.g., flammable, corrosive) start->characterize label_container Label Container with 'Hazardous Waste', Chemical Name, and Hazards characterize->label_container store Store in Designated Area with Secondary Containment label_container->store check_peroxides If Ether, Test for Peroxides store->check_peroxides peroxides_present Contact EHS Immediately - DO NOT MOVE check_peroxides->peroxides_present Positive schedule_pickup Schedule Waste Pickup with EHS check_peroxides->schedule_pickup Negative/Not Applicable end End: Waste Transferred to EHS peroxides_present->end document Complete Waste Manifest/Paperwork schedule_pickup->document document->end

Caption: Step-by-step process for general hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling Aie-ER

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Aggregation-Induced Emission (AIE) luminogens targeted to the endoplasmic reticulum (Aie-ER), this guide provides essential safety protocols and operational procedures. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, which may be in powder form or in a liquid suspension, a comprehensive approach to personal protection is necessary to minimize exposure. The toxicological properties of many AIEgens are not fully investigated, warranting cautious handling.

Recommended PPE for Handling this compound

PPE CategorySpecificationRationale & Best Practices
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. For procedures with a higher risk of splash or when handling concentrated solutions, double-gloving is recommended.[1] Gloves should have a minimum thickness of 0.11 mm and be inspected for damage before each use.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[1] Chemical splash goggles should be worn when there is a potential for splashes.[2] A face shield, in addition to goggles, is required when handling large volumes or during procedures that may generate aerosols.Protects against accidental splashes of this compound solutions or contact with airborne particles.
Body Protection A lab coat or a chemical-resistant apron should be worn to protect the body from spills or splashes. For handling nanoparticle forms of this compound, non-woven materials like Tyvek are more effective than cotton lab coats.Prevents contamination of personal clothing and skin. Contaminated lab coats should be laundered separately.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. However, if handling fine powders or there is a potential for aerosol generation, a respirator with an appropriate particulate filter (e.g., N100/R100/P100) is necessary.Minimizes the risk of inhaling this compound particles, which is a primary route of exposure for nanoparticles.

Experimental Protocol: Staining Live Cells with this compound

This protocol provides a general procedure for staining the endoplasmic reticulum of live cells using a generic this compound probe. The optimal concentrations and incubation times should be empirically determined for specific cell types and this compound probes.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Live cells cultured on a suitable vessel (e.g., coverslips, glass-bottom dish)

Procedure:

  • Preparation of Working Solution:

    • Dilute the this compound stock solution in pre-warmed cell culture medium or HBSS to the desired final concentration (typically in the range of 100 nM to 1 µM).

  • Cell Staining:

    • For adherent cells, remove the existing culture medium and wash the cells once with pre-warmed HBSS.

    • Add the this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, probe-free medium or HBSS to remove any unbound this compound.

  • Imaging:

    • The cells are now ready for visualization using a fluorescence microscope with the appropriate filter set for the specific this compound probe.

Handling and Disposal Workflow

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound and associated waste.

AIE_ER_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Obtain this compound assess Hazard Assessment: Review SDS start->assess ppe Don Appropriate PPE assess->ppe prep_solution Prepare Working Solution in a Fume Hood ppe->prep_solution stain_cells Perform Cell Staining prep_solution->stain_cells imaging Fluorescence Imaging stain_cells->imaging collect_liquid Collect Liquid Waste (e.g., staining solutions) imaging->collect_liquid collect_solid Collect Solid Waste (e.g., contaminated tips, gloves) imaging->collect_solid waste_container Hazardous Waste Container (Clearly Labeled) collect_liquid->waste_container collect_solid->waste_container dispose Dispose via Institutional Hazardous Waste Program waste_container->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Liquid Waste:

  • All aqueous solutions containing this compound, including staining and washing solutions, must be collected as hazardous chemical waste.

  • Do not dispose of this compound solutions down the drain.

  • Collect the liquid waste in a clearly labeled, leak-proof container. The label should indicate "Hazardous Waste" and list all chemical constituents, including the this compound compound and any solvents (e.g., DMSO).

Solid Waste:

  • All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered chemically contaminated solid waste.

  • Collect these materials in a designated, sealed plastic bag or container that is clearly labeled as hazardous waste.

Decontamination:

  • Work surfaces should be decontaminated after use. The appropriate decontamination solution will depend on the specific this compound compound and should be determined by consulting its safety data sheet.

Final Disposal:

  • All this compound waste, both liquid and solid, must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Follow all institutional and local regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.